molecular formula C6H7AsO4 B146202 4-Hydroxyphenylarsonic acid CAS No. 98-14-6

4-Hydroxyphenylarsonic acid

Cat. No.: B146202
CAS No.: 98-14-6
M. Wt: 218.04 g/mol
InChI Key: RSRFURJMCNJVOW-UHFFFAOYSA-N
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Description

4-Hydroxyphenylarsonic acid, also known as this compound, is a useful research compound. Its molecular formula is C6H7AsO4 and its molecular weight is 218.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1943. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(4-hydroxyphenyl)arsonic acid
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InChI

InChI=1S/C6H7AsO4/c8-6-3-1-5(2-4-6)7(9,10)11/h1-4,8H,(H2,9,10,11)
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InChI Key

RSRFURJMCNJVOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1O)[As](=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H7AsO4
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DSSTOX Substance ID

DTXSID00243359
Record name Oxarsanilic acid
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Molecular Weight

218.04 g/mol
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Physical Description

Yellow crystals; [Avocado Research MSDS]
Record name Oxarsanilic acid
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CAS No.

98-14-6
Record name (4-Hydroxyphenyl)arsonic acid
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Record name 4-hydroxyphenylarsonic acid
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Record name OXARSANILIC ACID
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Foundational & Exploratory

4-Hydroxyphenylarsonic acid chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, and biological activities of 4-Hydroxyphenylarsonic acid. The information is curated for researchers, scientists, and professionals in drug development, with a focus on quantitative data, experimental methodologies, and the underlying biological pathways.

Core Chemical Properties

This compound, also known as Roxarsone, is an organoarsenic compound that has seen use as a veterinary drug and feed additive.[1] It appears as a white to off-white crystalline solid.[1][2]

Quantitative Chemical Data
PropertyValueReference
IUPAC Name (4-hydroxyphenyl)arsonic acid
Synonyms p-Hydroxyphenylarsonic acid, 4-Hydroxybenzenearsonic acid, Roxarsone[1]
CAS Number 98-14-6[2]
Molecular Formula C₆H₇AsO₄[2]
Molecular Weight 218.04 g/mol [2]
Melting Point 174 °C[2]
Boiling Point 88 °C[3]
Solubility Slightly soluble in water. Soluble in alcohol.[3][4]
pKa₁ 3.89[3]
pKa₂ (phenol) 8.37[3]
pKa₃ 10.05[3]

Structural Information

The molecular structure of this compound consists of a phenyl ring substituted with a hydroxyl group and an arsonic acid group at the para position.

Crystallographic Data

The crystal structure of this compound has been determined by X-ray diffraction.

ParameterValueReference
Crystal System Monoclinic[5]
Space Group P2₁/c[5]
Unit Cell Dimensions a = 5.739(1) Å, b = 7.226(2) Å, c = 17.856(2) Å, β = 90.74(2)°[5]
Molecules per Unit Cell (Z) 4[5]

The arsenic atom is tetrahedrally coordinated to one carbon and three oxygen atoms. The structure is characterized by an extensive network of hydrogen bonds involving the phenolic and arsonic acid groups.[5]

Experimental Protocols

Synthesis of Sodium p-Hydroxyphenylarsonate

A common method for the synthesis of the sodium salt of this compound involves the reaction of phenol with arsenic acid.[6]

Materials:

  • Phenol (300 g, 3.2 moles)

  • Sirupy arsenic acid (75-80%, 720 g, 3.8-4 moles)

  • Barium hydroxide (Ba(OH)₂·8H₂O)

  • Sodium carbonate

  • Sodium sulfate

  • Hydrochloric acid

  • Alcohol

Procedure:

  • Dehydrate the sirupy arsenic acid by boiling until the temperature reaches 150°C.

  • Add the dehydrated arsenic acid to phenol in a 1-L round-bottomed, three-necked flask equipped with a stirrer, thermometer, and a condenser.

  • Heat the mixture in an oil bath to 155-160°C.

  • Allow the reaction to proceed for four hours from the time the internal temperature reaches 140°C.

  • After partial cooling, pour the reaction mixture into 4 L of water and stir to dissolve the hydroxyphenylarsonic acids.

  • Neutralize the excess arsenic acid by gradually adding finely ground barium hydroxide until the solution is slightly alkaline to litmus.

  • Filter off the barium arsenate precipitate.

  • Add sodium carbonate to the filtrate to precipitate the excess barium as barium carbonate and filter.

  • Add sodium sulfate to the filtrate to remove the last traces of barium and filter.

  • Acidify the filtrate with hydrochloric acid and then add a concentrated solution of sodium hydroxide to precipitate sodium p-hydroxyphenylarsonate.

  • Cool the mixture in an ice box, separate the precipitate, wash with alcohol, and dry at 80°C. A second crop can be obtained from the filtrate by further concentration and precipitation with alcohol.[6]

To obtain the free acid, the sodium salt can be dissolved in water and acidified with a mineral acid.

Purification

Purification of this compound can be achieved by recrystallization. A common procedure involves dissolving the crude product in hot water, optionally treating with decolorizing carbon, followed by filtration and cooling to induce crystallization. The resulting crystals are then washed with cold water, acetone, and ether before drying.[7]

Analytical Methods

High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS): This technique is used for the sensitive determination of this compound (roxarsone) and its metabolites in various matrices, such as chicken tissue.[1]

  • Sample Preparation: Enzymatic digestion of the tissue sample using trypsin, followed by bulk matrix separation using anion-exchange column chromatography.[1]

  • Chromatographic Separation: Reversed-phase HPLC is employed for further separation.[1]

  • Detection: ICP-MS is used for the element-specific detection of arsenic-containing compounds.[1]

High-Performance Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (HPLC-ESI-MS/MS): This method is suitable for the identification and quantification of this compound and its transformation products.

  • Chromatography: A microbore HPLC column (e.g., Spherisorb C18) can be used with a mobile phase such as 1% acetic acid in aqueous 20% methanol.[8]

  • Detection: Electrospray ionization in positive-ion mode with triple-stage quadrupole mass spectrometry, operating in selected-reaction-monitoring (SRM) mode, provides high selectivity and sensitivity.[8]

Biological Signaling Pathways

This compound (roxarsone) has been shown to exhibit pro-angiogenic effects, meaning it can promote the formation of new blood vessels. This activity is mediated through specific signaling pathways within endothelial cells.

Pro-Angiogenic Signaling of this compound

This compound induces angiogenesis through a pathway distinct from that of inorganic arsenite.[3] A key mediator in this pathway is the endothelial nitric oxide synthase (eNOS).[3] Furthermore, roxarsone has been found to upregulate the expression of hypoxia-inducible factor-1α (HIF-1α), a key transcription factor in angiogenesis and glycolysis.[5]

Roxarsone_Angiogenesis_Pathway Roxarsone 4-Hydroxyphenylarsonic acid (Roxarsone) eNOS eNOS (endothelial Nitric Oxide Synthase) Roxarsone->eNOS Activates HIF1a HIF-1α (Hypoxia-Inducible Factor-1α) Roxarsone->HIF1a Upregulates Angiogenesis Angiogenesis eNOS->Angiogenesis Glycolysis Glycolysis HIF1a->Glycolysis HIF1a->Angiogenesis

Caption: Pro-angiogenic signaling pathway of this compound.

Microbial Degradation Pathway

In the environment, this compound can be transformed by microorganisms. A primary step in its degradation is the reduction of the nitro group to an amino group, forming 3-amino-4-hydroxyphenylarsonic acid (HAPA).[9] This can be followed by the cleavage of the carbon-arsenic bond, releasing inorganic arsenic.[9]

Roxarsone_Degradation_Pathway Roxarsone This compound (Roxarsone) HAPA 3-amino-4-hydroxyphenylarsonic acid (HAPA) Roxarsone->HAPA Nitroreduction (Microbial) Inorganic_As Inorganic Arsenic (As(III)/As(V)) HAPA->Inorganic_As C-As bond cleavage (Microbial)

Caption: Microbial degradation pathway of this compound.

Experimental Workflow for Analysis

The following diagram illustrates a typical experimental workflow for the analysis of this compound in a biological matrix.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Tissue Tissue Sample Digestion Enzymatic Digestion (e.g., Trypsin) Tissue->Digestion Extraction Solid Phase Extraction (Anion Exchange) Digestion->Extraction HPLC HPLC Separation (Reversed-Phase) Extraction->HPLC MS Mass Spectrometry Detection (ICP-MS or ESI-MS/MS) HPLC->MS Quantification Quantification & Identification MS->Quantification

Caption: Workflow for the analysis of this compound.

References

Synthesis of 4-Hydroxyphenylarsonic Acid from Phenol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-hydroxyphenylarsonic acid from phenol, a process of significant interest in medicinal chemistry and drug development. The primary method detailed is the direct arsenation of phenol, a variation of the Béchamp reaction, which utilizes arsenic acid to introduce the arsonic acid group onto the aromatic ring.

Core Synthesis Reaction: The Béchamp Reaction

The synthesis of this compound from phenol is achieved through an electrophilic aromatic substitution reaction known as the Béchamp reaction.[1][2] In this process, arsenic acid acts as the electrophile, attacking the electron-rich phenol ring. The hydroxyl group of phenol is a strongly activating, ortho- and para-directing substituent, making the aromatic ring highly susceptible to electrophilic attack.[3][4] The reaction typically proceeds at elevated temperatures.

A general representation of the Béchamp reaction for the synthesis of this compound is as follows:

C₆H₅OH + H₃AsO₄ → HOC₆H₄AsO₃H₂ + H₂O

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of the sodium salt of this compound, adapted from a well-established procedure.[5]

ParameterValue
Reactants
Phenol300 g (3.2 moles)
Sirupy Arsenic Acid (75-80%)720 g (3.8–4 moles)
Reaction Conditions
Oil Bath Temperature155–160 °C
Internal Reaction TemperatureRises from 140 °C to 146 °C
Reaction Time4 hours from reaching 140 °C
Work-up Reagents
Barium Hydroxide (Ba(OH)₂·8H₂O)700–800 g
Sodium CarbonateSufficient to precipitate barium
Product
Final ProductSodium p-hydroxyphenylarsonate
Yield225–250 g (28–31% of theoretical)

Experimental Protocol

The following is a detailed methodology for the preparation of sodium p-hydroxyphenylarsonate, adapted from a verified organic synthesis procedure.[5]

Materials:

  • Phenol (300 g)

  • Sirupy arsenic acid (75–80%) (720 g)

  • Barium hydroxide octahydrate (Ba(OH)₂·8H₂O) (approx. 700–800 g)

  • Sodium carbonate

  • Water

  • Litmus paper

  • 1-L round-bottomed, three-necked Pyrex flask

  • Efficient stirrer

  • Thermometer

  • Condenser (downward and reflux)

  • Oil bath

  • Mechanical stirrer

Procedure:

  • Preparation of Arsenic Acid: In a beaker, boil 720 g of sirupy arsenic acid (75–80%) until the temperature of the acid reaches 150°C. This will drive off approximately 120 g of water, resulting in a syrup containing about 95% orthoarsenic acid.

  • Reaction Setup: In a 1-L three-necked flask equipped with a stirrer, thermometer, and a downward condenser, add 300 g of phenol. To this, add the prepared hot arsenic acid.

  • Reaction: Place the flask in an oil bath and heat it to 155–160°C. Stir the mixture vigorously. When the internal temperature reaches 140°C, the mixture will begin to boil, and water with a small amount of phenol will start to distill.

  • Distillation and Reflux: Continue the distillation until 60 cc of water (one molecular equivalent) has been collected, which typically takes about one hour. At this point, the internal temperature should be around 146°C. Replace the downward condenser with a reflux condenser.

  • Heating: Continue to heat the reaction mixture under reflux for a total of four hours from the time the internal temperature first reached 140°C. The internal temperature will slowly decrease to 141–142°C, and the mixture will become thicker and somewhat tarry.

  • Quenching and Dissolution: After the reaction is complete, allow the flask to cool partially. Pour the contents into 4 L of water while stirring mechanically. Continue stirring to break up any tarry material and ensure the complete dissolution of the hydroxyphenylarsonic acids.

  • Neutralization and Precipitation: Gradually add finely ground barium hydroxide to the stirred aqueous solution until it is slightly alkaline to litmus paper. This will precipitate the excess arsenic acid as barium arsenate. The solution will turn pink at the endpoint.

  • Filtration: Filter the mixture to remove the barium arsenate precipitate.

  • Conversion to Sodium Salt: Heat the filtrate to boiling and add a sufficient amount of sodium carbonate solution to precipitate all the barium as barium carbonate.

  • Final Filtration and Isolation: Filter the hot solution to remove the barium carbonate. The filtrate contains the sodium salt of p-hydroxyphenylarsonic acid. Concentrate the filtrate and allow it to cool to crystallize the product.

Visualizations

Reaction Pathway

ReactionPathway Phenol Phenol Intermediate Electrophilic Attack (Intermediate Complex) Phenol->Intermediate + H3AsO4 ArsenicAcid Arsenic Acid (H3AsO4) Product This compound Intermediate->Product - H+ Water Water (H2O)

Caption: Béchamp reaction for the synthesis of this compound.

Experimental Workflow

ExperimentalWorkflow start Start prep_arsenic Prepare 95% Arsenic Acid (Heat to 150°C) start->prep_arsenic mix_reactants Mix Phenol and Arsenic Acid prep_arsenic->mix_reactants heat_distill Heat to 140°C and Distill Water mix_reactants->heat_distill reflux Reflux for 4 hours heat_distill->reflux quench Quench in Water reflux->quench neutralize Neutralize with Ba(OH)2 quench->neutralize filter1 Filter Barium Arsenate neutralize->filter1 add_na2co3 Add Na2CO3 to Filtrate filter1->add_na2co3 filter2 Filter Barium Carbonate add_na2co3->filter2 isolate Isolate Sodium 4-Hydroxyphenylarsonate filter2->isolate

Caption: Workflow for the synthesis of Sodium 4-Hydroxyphenylarsonate.

References

4-Hydroxyphenylarsonic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Hydroxyphenylarsonic acid, an organoarsenic compound of significant interest in various scientific and industrial fields. The document details its chemical and physical properties, synthesis protocols, key applications, biological interactions, and essential safety and handling procedures, tailored for professionals in research and development.

Chemical and Physical Properties

This compound, also known as p-hydroxybenzenearsonic acid, is an aromatic arsenic compound characterized by a hydroxyl group and an arsonic acid group attached to a benzene ring. Its properties make it a versatile precursor and agent in multiple domains.

Table 1: Compound Identification

IdentifierValue
CAS Number 98-14-6[1]
Molecular Formula C₆H₇AsO₄[1]
Molecular Weight 218.04 g/mol [1]
Synonyms 4-Hydroxybenzenearsonic acid, (p-Hydroxyphenyl)arsonic acid, Oxarsanilic acid[2]

Table 2: Physicochemical Properties

PropertyValue
Appearance White to off-white crystalline solid.[1][2]
Melting Point 174 - 177.5 °C[1]
Solubility Soluble in water; solubility is influenced by temperature and pH.[2] The hydroxyl group enhances its polarity and ability to form hydrogen bonds.
pKa Values (at 25°C) pK₁: 3.89, pK₂: 8.37 (phenolic), pK₃: 10.05

Synthesis and Manufacturing

The primary method for synthesizing aromatic arsonic acids is the Bart reaction.[3] This process involves the reaction of a diazonium salt with an inorganic arsenic compound, typically sodium arsenite. For this compound, the synthesis begins with the diazotization of 4-aminophenol.

The generalized steps are:

  • Preparation of Sodium Arsenite: Arsenic trioxide is dissolved in an aqueous solution of sodium carbonate to form sodium arsenite.

  • Diazotization: 4-aminophenol is treated with hydrochloric acid and a cold aqueous solution of sodium nitrite to form the corresponding diazonium salt. This reaction is conducted at low temperatures (0-5°C) to ensure the stability of the diazonium salt.

  • Arsonation (Bart Reaction): The cold diazonium salt solution is added slowly to the prepared sodium arsenite solution.[4] The reaction proceeds with the evolution of nitrogen gas, and the arsonic acid group is substituted onto the aromatic ring.

  • Isolation and Purification: The resulting this compound is precipitated from the solution by acidification.[4] Further purification can be achieved through recrystallization to yield a product of high purity.[4]

Key Applications

This compound is a versatile compound with applications spanning multiple scientific disciplines, from agriculture to material science.[1] It serves as a crucial intermediate in the synthesis of various organic compounds.[1]

  • Pharmaceuticals: It acts as a precursor in the synthesis of various medicinal compounds, particularly in the development of treatments for specific infections.[1]

  • Agriculture: The compound and its derivatives have been used as herbicides and fungicides.[1] Historically, a nitrated derivative, Roxarsone, was used as a veterinary drug and feed additive to promote growth in poultry.[2]

  • Environmental Science: Researchers utilize it to study the effects of arsenic in ecosystems and to develop materials for the removal of organoarsenicals from wastewater.[1]

  • Analytical Chemistry: It is employed in the development of analytical methods for detecting and quantifying arsenic in environmental samples.[1]

  • Material Science: The compound is explored for its potential in creating advanced materials with unique properties, such as enhanced thermal stability.[1]

G main This compound sub1 Pharmaceuticals (Synthesis Precursor) main->sub1 sub2 Agriculture (Herbicide, Fungicide) main->sub2 sub3 Environmental Science (Arsenic Speciation Studies) main->sub3 sub4 Analytical Chemistry (Arsenic Detection Methods) main->sub4 sub5 Material Science (Advanced Materials) main->sub5

Figure 1. Key Application Areas of this compound.

Experimental Protocols

Synthesis via Bart Reaction

This protocol is a representative procedure for the synthesis of this compound. Note: This reaction involves highly toxic arsenic compounds and should only be performed by trained personnel with appropriate safety measures in a certified chemical fume hood.

Materials:

  • 4-aminophenol

  • Arsenic Trioxide (As₂O₃)

  • Sodium Carbonate (Na₂CO₃)

  • Sodium Nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Ice

  • Water

Procedure:

  • Prepare Sodium Arsenite Solution: In a large flask equipped with a mechanical stirrer, dissolve sodium carbonate in water. While stirring, cautiously add arsenic trioxide. Heat the mixture if necessary to facilitate dissolution, then cool to 15°C.

  • Prepare Diazonium Salt: In a separate beaker, dissolve 4-aminophenol in a solution of hydrochloric acid and water. Cool the mixture to 0°C in an ice bath. Slowly add a pre-chilled aqueous solution of sodium nitrite, keeping the temperature below 5°C throughout the addition. Stir for an additional 30 minutes.

  • Coupling Reaction: Slowly add the cold diazonium salt solution to the stirred sodium arsenite solution, maintaining the reaction temperature below 5°C using an ice-salt bath. Control foaming with the addition of a small amount of an anti-foaming agent if necessary.

  • Workup: After the addition is complete, continue stirring for one hour. Filter the mixture to remove any solid byproducts.

  • Precipitation: Transfer the filtrate to a large beaker and carefully acidify with concentrated hydrochloric acid until precipitation of the crude product is complete.

  • Purification: Cool the mixture to allow for complete crystallization. Collect the solid product by vacuum filtration and wash with cold water. Recrystallize the crude product from boiling water, using activated carbon to remove colored impurities if needed, to yield pure this compound.

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Bart Reaction cluster_2 Step 3: Isolation & Purification A 4-Aminophenol + HCl + NaNO₂ B 4-Hydroxyphenyl Diazonium Chloride A->B @ 0-5°C D Crude Product Mixture B->D C Sodium Arsenite (from As₂O₃ + Na₂CO₃) C->D E Acidification (HCl) D->E F Recrystallization E->F G Pure this compound F->G

Figure 2. Workflow for the Synthesis of this compound.
Purity Assay via Titration

The purity of this compound can be determined by a standard acid-base titration, as the arsonic acid group (-AsO(OH)₂) has acidic protons.

Procedure:

  • Sample Preparation: Accurately weigh a sample of dried this compound and dissolve it in a suitable volume of deionized water, gently warming if necessary.

  • Titration: Titrate the sample solution with a standardized solution of sodium hydroxide (e.g., 0.1 N NaOH) using a burette.

  • Endpoint Detection: The endpoint can be determined potentiometrically using a pH meter (identifying the equivalence point from the titration curve) or visually with a suitable pH indicator such as phenolphthalein.

  • Calculation: Calculate the purity of the sample based on the volume of NaOH titrant used, its concentration, and the initial mass of the sample. The calculation assumes a 2:1 molar ratio if titrating to the second equivalence point.

Biological Interactions

Derivatives of this compound, such as roxarsone (3-nitro-4-hydroxyphenylarsonic acid), have been shown to interact with metabolic pathways. Notably, studies have demonstrated that dietary roxarsone can antagonize copper utilization in several species. The compound was found to dramatically reduce liver copper concentrations, indicating an interference with copper metabolism. This interaction can also affect weight gain, with the specific outcome depending on the species and the concentrations of both the organoarsenic compound and copper in the diet.

G A Dietary Copper (Cu) C Copper Absorption & Metabolism A->C B Organoarsenic Compound (e.g., Roxarsone) B->C Antagonizes D Liver Copper Concentration C->D Leads to E Growth & Weight Gain C->E Influences

Figure 3. Antagonistic Effect of a Related Organoarsenic Compound on Copper Metabolism.

Safety and Handling

This compound is a toxic compound and must be handled with extreme care. As with all arsenic-containing substances, it is recognized for its toxicity and potential carcinogenic effects.[2]

Table 3: Hazard Identification

Hazard ClassStatement
Acute Toxicity, Oral Toxic if swallowed.
Acute Toxicity, Inhalation Toxic if inhaled.
Aquatic Hazard (Acute) Very toxic to aquatic life.
Aquatic Hazard (Chronic) Very toxic to aquatic life with long lasting effects.

Source: GHS Hazard statements from safety data sheets.

Table 4: Recommended Handling Procedures

Control MeasureSpecification
Engineering Controls Handle only in a certified chemical fume hood or a closed system. Ensure adequate ventilation. Provide access to an eyewash station and safety shower.
Personal Protective Equipment (PPE) Wear impervious gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat. For operations generating dust, a NIOSH-approved respirator is required.
Handling Practices Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.
Storage Store in a tightly closed container in a cool, dry, and well-ventilated area. Store locked up and away from incompatible materials.
First Aid (Swallowing) IF SWALLOWED: Immediately call a POISON CENTER or doctor. Rinse mouth.
First Aid (Inhalation) IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor.
Disposal Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations. Avoid release to the environment.

References

In-Depth Technical Guide: Solubility of 4-Hydroxyphenylarsonic Acid in Water and Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Hydroxyphenylarsonic acid (also known as Roxarsone). Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document summarizes the available qualitative information and presents a detailed, generalized experimental protocol for determining the solubility of this compound.

Introduction to this compound

This compound is an organoarsenic compound that has been historically used as a feed additive in poultry and swine production to promote growth and prevent certain diseases.[1] Its chemical structure, featuring both a hydroxyl group and an arsonic acid group attached to a phenyl ring, dictates its solubility properties.[1] Understanding its solubility in various solvents is crucial for its formulation, environmental fate assessment, and in the development of analytical methods.

Solubility Profile

Data Presentation: Qualitative Solubility of this compound

SolventQualitative SolubilitySource
WaterSlightly soluble, "almost transparency"[2]
AlcoholSoluble[1]
EtherVery slightly soluble[1]
AcetoneVery slightly soluble[1]

The presence of the polar hydroxyl and arsonic acid groups suggests some degree of solubility in polar solvents like water and alcohols through hydrogen bonding.[3] Conversely, the aromatic phenyl ring contributes to some nonpolar character, leading to limited solubility in nonpolar organic solvents. The solubility in aqueous solutions is also expected to be pH-dependent.[3]

Experimental Protocol for Solubility Determination

The following section outlines a detailed methodology for determining the solubility of this compound using the widely accepted shake-flask method. This protocol is a generalized procedure and may require optimization based on specific laboratory conditions and analytical instrumentation.

Principle of the Shake-Flask Method

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a given solvent. It involves saturating the solvent with the solute by agitation over a defined period until equilibrium is reached. The concentration of the dissolved solute in the filtered supernatant is then determined using a suitable analytical method.

Materials and Equipment
  • This compound (high purity)

  • Solvents of interest (e.g., deionized water, ethanol, methanol, DMSO, acetone)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Syringes

  • Volumetric flasks and pipettes

  • Analytical instrumentation (e.g., UV-Vis spectrophotometer, HPLC-UV, LC-MS)

Experimental Workflow

The logical flow of the shake-flask solubility determination method is depicted in the diagram below.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis cluster_result Result prep_compound Weigh excess This compound prep_vial Combine in a sealed vial prep_compound->prep_vial prep_solvent Measure precise volume of solvent prep_solvent->prep_vial equilibration Agitate at constant temperature (e.g., 24-48h) prep_vial->equilibration separation Filter the suspension to remove undissolved solid equilibration->separation dilution Dilute filtrate if necessary separation->dilution analysis Quantify concentration (e.g., HPLC, UV-Vis) dilution->analysis result Calculate solubility (e.g., mg/mL, g/L) analysis->result

Figure 1. Experimental workflow for the shake-flask solubility determination method.
Step-by-Step Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial. The excess is crucial to ensure that the solution reaches saturation.

    • Accurately add a known volume of the desired solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is common, but the optimal time should be determined experimentally.

  • Sample Separation:

    • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove any undissolved particles that would lead to an overestimation of solubility.

  • Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the standard solutions and the filtered sample solution using a suitable analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry) to determine the concentration of the dissolved compound. A calibration curve should be generated from the standard solutions.

    • If the concentration of the sample is above the linear range of the calibration curve, dilute the sample accurately with the solvent before analysis.

  • Data Calculation:

    • From the analytical measurement and the calibration curve, determine the concentration of this compound in the filtered saturated solution.

    • Express the solubility in appropriate units, such as mg/mL or g/L.

Conclusion

While quantitative solubility data for this compound is not widely published, its qualitative solubility profile suggests it is soluble in alcohols and slightly soluble in water, ether, and acetone. For researchers and professionals requiring precise solubility values, direct experimental determination is necessary. The provided shake-flask method offers a robust and reliable protocol for obtaining this critical physicochemical property. Accurate solubility data is essential for the effective and safe handling, formulation, and study of this compound.

References

4-Hydroxyphenylarsonic acid safety data sheet and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety data and handling precautions for 4-Hydroxyphenylarsonic acid. The information is compiled from various safety data sheets and toxicological studies to ensure a high standard of accuracy and detail for laboratory and drug development applications.

Chemical and Physical Properties

This compound, also known as p-hydroxybenzenearsonic acid, is an organoarsenic compound.[1] It presents as a white to almost white crystalline solid and is soluble in water.[1]

PropertyValueReference
CAS Number 98-14-6[2][3]
Molecular Formula C₆H₇AsO₄[2]
Molecular Weight 218.04 g/mol [4]
Melting Point 174 °C[4]
Solubility Soluble in water, acetone. Very slightly soluble in alcohol and ether.[4]
Appearance White to Almost white powder to crystal[5]

Safety and Hazard Information

GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral) Category 3H301: Toxic if swallowed.[2][4][6]
Acute Toxicity (Inhalation) Category 3H331: Toxic if inhaled.[2]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.[6]
Serious Eye Damage/Eye Irritation Category 2AH319: Causes serious eye irritation.[6]
Carcinogenicity -May cause cancer.[3]
Hazardous to the Aquatic Environment (Acute) Category 1H400: Very toxic to aquatic life.[2]
Hazardous to the Aquatic Environment (Chronic) Category 1H410: Very toxic to aquatic life with long lasting effects.[2][4]
Toxicity Data

The following table summarizes the available toxicological data for this compound.

TestSpeciesRouteValueReference
LDLo (Lethal Dose Low)RatOral450 mg/kg[4]
LDLo (Lethal Dose Low)RatIntramuscular90 mg/kg[4]
LD50 (Lethal Dose 50)Mouse-56 mg/kg[4]
LDLo (Lethal Dose Low)RatIntravenous100 mg/kg[2]

Handling and Precautionary Measures

Strict adherence to safety protocols is mandatory when handling this compound due to its high toxicity.

Personal Protective Equipment (PPE)
  • Respiratory Protection: Use a dust respirator, self-contained breathing apparatus (SCBA), or a supplied air respirator. All respiratory equipment must be approved under appropriate government standards.[2]

  • Hand Protection: Wear impervious gloves.[2][6]

  • Eye Protection: Use safety goggles and, if necessary, a face shield.[2][6]

  • Skin and Body Protection: Wear impervious protective clothing and boots as required.[2][6]

Engineering Controls
  • Work should be conducted in a closed system or with appropriate exhaust ventilation.[4]

  • A local exhaust ventilation system is recommended.[4]

  • Safety showers and eye wash stations must be readily available.[2][4]

Safe Handling Practices
  • Avoid breathing dust, fume, gas, mist, vapors, or spray.[2][4][6]

  • Wash skin thoroughly after handling.[4][6]

  • Do not eat, drink, or smoke when using this product.[4][6]

  • Use only outdoors or in a well-ventilated area.[4]

  • Avoid release to the environment.[4]

  • Store in a well-ventilated place and keep the container tightly closed.[2][4]

  • Store locked up.[2][4]

First Aid Measures

Exposure RouteFirst Aid ProcedureReference
Inhalation Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor.[2][3][4][6]
Skin Contact Take off all contaminated clothing immediately. Rinse skin well with water. If irritation occurs, get medical advice.[3][4][6]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, get medical advice.[2][4][6]
Ingestion Immediately call a POISON CENTER or doctor. Rinse mouth. Do not induce vomiting.[2][3][4][6]

Toxicological Mechanisms and Signaling Pathways

Arsenic compounds are known to induce cellular toxicity through various mechanisms, including oxidative stress and interference with cellular signaling pathways.

Oxidative Stress and Inflammatory Response

Arsenic exposure can lead to the generation of reactive oxygen species (ROS), creating an imbalance that results in oxidative stress.[6] This oxidative stress can damage cellular macromolecules like lipids, proteins, and DNA, potentially leading to cell death (apoptosis).[6] Furthermore, arsenic-induced ROS can activate inflammatory responses, including the NF-κB pathway, which in turn can trigger the release of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[6]

Oxidative Stress and Inflammatory Response Arsenic Arsenic Compound (e.g., this compound) ROS Reactive Oxygen Species (ROS) Generation Arsenic->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress NFkB NF-κB Activation ROS->NFkB CellularDamage Cellular Damage (Lipids, Proteins, DNA) OxidativeStress->CellularDamage Apoptosis Apoptosis CellularDamage->Apoptosis Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Inflammation Inflammation Cytokines->Inflammation

Caption: Arsenic-induced oxidative stress and inflammatory signaling pathway.

MAPK Signaling Pathway and Apoptosis

Arsenic compounds can modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[2][6] This can involve the activation of kinases like JNK and p38, and the downregulation of ERK1/2.[6] These alterations in MAPK signaling can contribute to apoptosis.[6] Arsenic can also trigger the mitochondrial apoptotic pathway through the activation of caspases and altering the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, leading to the release of cytochrome c.[6]

MAPK Signaling and Apoptosis Arsenic Arsenic Compound MAPK MAPK Pathway Arsenic->MAPK Mitochondria Mitochondrial Pathway Arsenic->Mitochondria JNK_p38 JNK, p38 Activation MAPK->JNK_p38 ERK12 ERK1/2 Downregulation MAPK->ERK12 Apoptosis Apoptosis JNK_p38->Apoptosis ERK12->Apoptosis Bax_Bcl2 Bax/Bcl-2 Regulation Mitochondria->Bax_Bcl2 CytochromeC Cytochrome c Release Bax_Bcl2->CytochromeC Caspases Caspase Activation CytochromeC->Caspases Caspases->Apoptosis

Caption: Involvement of MAPK and mitochondrial pathways in arsenic-induced apoptosis.

HIF-1α Induced Glycolysis and Angiogenesis

Studies on Roxarsone have shown that it can induce Hypoxia-Inducible Factor-1α (HIF-1α).[7] HIF-1α is a key regulator of glucose metabolism and can promote glycolysis and angiogenesis, processes that are also implicated in tumor growth.[7]

HIF-1a Induced Glycolysis and Angiogenesis Roxarsone Roxarsone (related compound) HIF1a HIF-1α Induction Roxarsone->HIF1a Glycolysis Glycolysis HIF1a->Glycolysis Angiogenesis Angiogenesis HIF1a->Angiogenesis VECGrowth Vascular Endothelial Cell Growth Glycolysis->VECGrowth Angiogenesis->VECGrowth TumorGrowth Potential for Tumor Promotion Angiogenesis->TumorGrowth

Caption: Proposed mechanism of Roxarsone-induced glycolysis and angiogenesis via HIF-1α.

Experimental Protocols

Detailed, publicly available experimental protocols specifically for this compound are limited. However, based on toxicological studies of related compounds like Roxarsone, a general approach to in-vivo toxicity assessment can be outlined.

General In-Vivo Toxicity Study Workflow

The following diagram illustrates a generalized workflow for an in-vivo study investigating the toxicity of an organoarsenic compound.

In-Vivo Toxicity Study Workflow AnimalSelection Animal Model Selection (e.g., Rats, Pigs, Chickens) DosePreparation Dose Formulation and Preparation AnimalSelection->DosePreparation Administration Compound Administration (e.g., in feed) DosePreparation->Administration Observation Clinical Observation (e.g., neurological signs, weight) Administration->Observation SampleCollection Tissue and Fluid Collection (e.g., Liver, Kidney, Blood) Observation->SampleCollection Analysis Arsenic Level Analysis (e.g., HPLC-ICP-MS) SampleCollection->Analysis Histopathology Histopathological Examination SampleCollection->Histopathology DataAnalysis Data Analysis and Interpretation Analysis->DataAnalysis Histopathology->DataAnalysis

Caption: A generalized workflow for an in-vivo toxicity study of an organoarsenic compound.

Example from Roxarsone Studies in Pigs

Toxicosis studies of 3-nitro-4-hydroxyphenylarsonic acid (Roxarsone) in pigs involved administering the compound in their feed.[7][8] Key observations included the induction of a nervous syndrome manifesting as muscle tremors and convulsive episodes upon exercise.[8] Paraparesis and paraplegia developed over several weeks.[8] Analysis of liver and kidney tissues for arsenic levels was a key component of these studies.[7][8]

It is crucial to note that any new experimental work with this compound must be preceded by a thorough literature review and be designed and approved under strict ethical and safety guidelines.

Disposal Considerations

Waste material must be disposed of in accordance with national and local regulations.[9] The compound should be treated as hazardous waste and disposed of in a chemical incinerator equipped with an afterburner and scrubber system.[2] Do not allow the product to enter drains, other waterways, or soil.[10]

This guide is intended for informational purposes for qualified professionals. Always refer to the most current Safety Data Sheet (SDS) from your supplier before handling this compound and ensure all safety protocols are rigorously followed.

References

The Genesis of a "Magic Bullet": A Technical History of 4-Hydroxyphenylarsonic Acid and its Role in Early Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The story of 4-hydroxyphenylarsonic acid is intrinsically linked to the birth of modern chemotherapy and the pioneering work of Paul Ehrlich. This technical guide delves into the discovery, synthesis, and historical significance of this pivotal organoarsenic compound. From its initial synthesis to its crucial role as a scaffold for the development of the first effective treatment for syphilis, Salvarsan, this document provides a comprehensive overview for researchers and scientists in the field of drug development. We will explore the key chemical transformations, the theoretical underpinnings of its development, and the quantitative data that marked the dawn of targeted therapeutics.

Discovery and Historical Context

The journey to targeted antimicrobial agents began not with a complex biological hypothesis, but with the industrial dyes of the 19th century. Paul Ehrlich, a German physician and scientist, was fascinated by the selective staining of tissues and microorganisms by these chemical compounds. This led him to postulate his groundbreaking "side-chain theory" (later evolving into the receptor theory), which proposed that cells possess specific "side-chains" or receptors that bind to certain substances, including toxins and nutrients. Ehrlich envisioned that if a compound could be designed to selectively bind to the receptors of a pathogen, it could deliver a toxic payload without harming the host—a concept he famously termed the "magic bullet".[1][2][3]

The first step towards realizing this vision involved the use of organoarsenic compounds. In 1859, the French biologist Antoine Béchamp synthesized an arsenical compound from aniline and arsenic acid, which he named Atoxyl.[1] Atoxyl, later identified by Ehrlich and his chief chemist Alfred Bertheim as p-aminophenylarsonic acid, showed some efficacy against trypanosomes, the parasites that cause sleeping sickness.[1][4] However, its high toxicity, particularly to the optic nerve, limited its therapeutic use.[4]

This is where this compound enters the narrative. While the exact date and discoverer of this compound are not as prominently documented as that of its amino counterpart, its synthesis is a direct application of the Béchamp reaction , first reported in 1863, which involves the electrophilic aromatic substitution of activated aromatic substrates like phenol with arsenic acid.[5] Ehrlich's systematic approach involved synthesizing and testing hundreds of derivatives of these phenylarsonic acids. His goal was to modify the chemical structure to increase the "parasitotropism" (affinity for the parasite) while decreasing the "organotropism" (affinity for the host's tissues).

The key breakthrough came with the 606th compound in their series of synthesized arsenicals: arsphenamine, which was given the trade name Salvarsan . This "arsenic that saves" was the first effective treatment for syphilis, a devastating disease of the era.[6][7] The synthesis of Salvarsan involved a multi-step process starting from this compound, highlighting its central role in the development of this landmark drug.

Physicochemical and Toxicological Data

The following tables summarize the available quantitative data for this compound and its key derivatives that were instrumental in the development of Salvarsan. It is important to note that historical data can be variable, and modern measurements are included for completeness.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)SolubilitypKa
This compound C₆H₇AsO₄218.04174Slightly soluble in waterpK₁: 3.89, pK₂: 8.37 (phenol)
3-Nitro-4-hydroxyphenylarsonic acid (Roxarsone) C₆H₆AsNO₆263.04~180 (decomposes)Soluble in water-
3-Amino-4-hydroxyphenylarsonic acid C₆H₈AsNO₄233.05>300Sparingly soluble in water-

Table 1: Physicochemical Properties of this compound and its Derivatives.[8][9][10]

CompoundTest OrganismRoute of AdministrationLD₅₀ / LDLo (mg/kg)
This compound RatOralLDLo: 450
This compound MouseIntravenousLD₅₀: 56
3-Nitro-4-hydroxyphenylarsonic acid (Roxarsone) RatOralLD₅₀: 81
3-Amino-4-hydroxyphenylarsonic acid --Data not readily available

Table 2: Acute Toxicity Data for this compound and its Derivatives.[1][8][11]

Compound/DrugDisease ModelAnimal ModelCurative DoseReference
Atoxyl TrypanosomiasisVariousShowed some efficacy but high toxicity[1]
Arsphenamine (Salvarsan) SyphilisRabbit10 mg/kg (intravenous, multiple doses)[12]
Oxophenarsine (Mapharsen) SyphilisRabbitCD₅₀: 2.4 mg/kg (intravenous, 4 days)[13]

Table 3: Historical Efficacy Data of Phenylarsonic Acid Derivatives. (CD₅₀: Curative dose for 50% of animals)

Experimental Protocols

The following are detailed methodologies for the key experiments related to the synthesis of this compound and its conversion to the precursors of Salvarsan, based on historical accounts and related modern procedures.

Protocol 1: Synthesis of Sodium 4-Hydroxyphenylarsonate (adapted from the Béchamp Reaction)

This protocol is based on the historical method for the direct arsonation of phenol.

Materials:

  • Phenol (C₆H₅OH)

  • Arsenic acid (H₃AsO₄), ~75-80% syrup

  • Barium hydroxide (Ba(OH)₂·8H₂O)

  • Sodium carbonate (Na₂CO₃)

  • Hydrochloric acid (HCl), concentrated

  • Decolorizing carbon

Procedure:

  • In a round-bottomed flask equipped with a stirrer, thermometer, and a condenser for distillation, heat 720 g of arsenic acid syrup until the temperature reaches 150°C to concentrate it to approximately 95%.

  • To the hot arsenic acid, add 300 g of phenol.

  • Heat the mixture in an oil bath to 155-160°C with vigorous stirring. Distillation of water will commence.

  • Continue the reaction at this temperature for approximately four hours.

  • After cooling, pour the reaction mixture into 4 L of water and stir to dissolve the products.

  • Gradually add finely ground barium hydroxide to the solution until it is slightly alkaline to litmus paper to precipitate the excess arsenic acid as barium arsenate.

  • Filter the solution to remove the barium arsenate precipitate. The use of decolorizing carbon can aid in filtration.

  • To the filtrate, add sodium carbonate until the solution is alkaline to phenolphthalein to precipitate barium carbonate.

  • Filter off the barium carbonate.

  • Acidify the filtrate with concentrated hydrochloric acid until it is acidic to Congo red paper.

  • The sodium 4-hydroxyphenylarsonate will precipitate upon cooling.

  • Collect the precipitate by filtration, wash with a small amount of cold water, and dry.

Protocol 2: Nitration of this compound to 3-Nitro-4-hydroxyphenylarsonic Acid

Materials:

  • This compound

  • Nitric acid (HNO₃), concentrated

  • Sulfuric acid (H₂SO₄), concentrated

  • Ice

Procedure:

  • In a flask, dissolve this compound in concentrated sulfuric acid, keeping the temperature low by cooling in an ice bath.

  • Slowly add a cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the solution, maintaining the temperature below 10°C with constant stirring.

  • After the addition is complete, allow the mixture to stir at a low temperature for several hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • The 3-nitro-4-hydroxyphenylarsonic acid will precipitate as a yellow solid.

  • Collect the precipitate by filtration, wash thoroughly with cold water to remove residual acids, and dry.

Protocol 3: Reduction of 3-Nitro-4-hydroxyphenylarsonic Acid to 3-Amino-4-hydroxyphenylarsonic Acid

This protocol is adapted from the method used in the synthesis of Salvarsan precursors.[11]

Materials:

  • 3-Nitro-4-hydroxyphenylarsonic acid

  • Sodium hydroxide (NaOH)

  • Sodium dithionite (Na₂S₂O₄)

  • Hydrochloric acid (HCl), concentrated

  • Sodium acetate (CH₃COONa)

  • Decolorizing charcoal

Procedure:

  • Dissolve 13.1 g of 3-nitro-4-hydroxyphenylarsonic acid in 100 mL of 1M aqueous NaOH and cool the solution to 0°C in an ice/salt bath.

  • Add 30.25 g of sodium dithionite in one portion with vigorous stirring. The solution will effervesce and change color from orange to pale yellow.

  • Once the color change is complete, add 12 mL of concentrated HCl. Keep the mixture below 0°C until frothing ceases and the product precipitates.

  • Filter the precipitate and wash with ice-cold water to obtain the crude 3-amino-4-hydroxyphenylarsonic acid.

  • For purification, dissolve the crude product in dilute HCl and treat with decolorizing charcoal.

  • Filter the solution and add a 25% sodium acetate solution to the filtrate until it is no longer acidic to Congo Red paper.

  • Cool the solution to 4°C to allow for precipitation of the purified product.

  • Collect the precipitate by filtration and dry under vacuum.

Signaling Pathways and Experimental Workflows

The development of arsenical drugs by Paul Ehrlich was guided by his "side-chain theory," a conceptual framework that predated our modern understanding of molecular biology. The following diagrams, generated using the DOT language, visualize the logical progression of his research and the synthetic pathway to the key precursors of Salvarsan.

Ehrlichs_Chemotherapy_Logic A Observation: Dyes selectively stain microorganisms B Side-Chain Theory: Pathogens have specific 'receptors' that can be targeted. A->B inspires C Hypothesis: 'Magic Bullets' can be designed to kill pathogens without harming the host. B->C leads to D Initial Lead Compound: Atoxyl (p-aminophenylarsonic acid) - Shows anti-trypanosomal activity - High toxicity C->D guides search for E Strategy: Systematic chemical modification of the phenylarsonic acid core. D->E necessitates F Goal: Increase 'parasitotropism' Decrease 'organotropism' E->F with the goal of H Synthesis of Hundreds of Derivatives E->H involves G Key Intermediate Scaffold: This compound (Synthesized via Béchamp Reaction) G->E provides scaffold for I Discovery of Compound 606: Salvarsan (Arsphenamine) - Effective against Syphilis - Lower toxicity H->I results in

Caption: Logical workflow of Paul Ehrlich's development of chemotherapy.

Synthesis_Pathway Phenol Phenol HPAA This compound Phenol->HPAA ArsenicAcid Arsenic Acid ArsenicAcid->HPAA Béchamp Reaction NitroHPAA 3-Nitro-4-hydroxyphenylarsonic Acid HPAA->NitroHPAA NitratingAgent HNO₃ / H₂SO₄ NitratingAgent->NitroHPAA Nitration AminoHPAA 3-Amino-4-hydroxyphenylarsonic Acid NitroHPAA->AminoHPAA ReducingAgent Sodium Dithionite ReducingAgent->AminoHPAA Reduction Salvarsan Arsphenamine (Salvarsan) AminoHPAA->Salvarsan Further Reduction

Caption: Synthetic pathway from phenol to Salvarsan precursors.

Side_Chain_Theory cluster_pathogen Pathogen Cell Pathogen Receptor Chemoreceptor (e.g., sulfhydryl group) Binding Specific Binding Arsenical Arsenical Drug (e.g., this compound Derivative) Arsenical->Binding targets Inactivation Inactivation of Essential Enzymes Binding->Inactivation leads to CellDeath Pathogen Death Inactivation->CellDeath results in

Caption: Ehrlich's "Side-Chain" (Receptor) Theory of arsenical drug action.

Conclusion

This compound stands as a cornerstone in the history of medicinal chemistry. Its discovery and utilization by Paul Ehrlich and his team exemplify the power of systematic chemical modification in the pursuit of targeted therapies. The journey from this relatively simple molecule to the complex structure of Salvarsan not only provided the first effective treatment for a devastating infectious disease but also laid the conceptual and methodological groundwork for modern drug discovery. This technical guide serves as a testament to the enduring legacy of this remarkable compound and the scientific vision that propelled its development. For today's researchers, the story of this compound remains a powerful reminder of the importance of fundamental chemistry, persistent investigation, and the revolutionary potential of a well-defined therapeutic hypothesis.

References

Environmental Occurrence of 4-Hydroxyphenylarsonic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Hydroxyphenylarsonic acid is not a naturally occurring compound synthesized by biological organisms. Its presence in the environment is a direct consequence of the degradation of the synthetic organoarsenic compound, 3-nitro-4-hydroxyphenylarsonic acid (roxarsone). Roxarsone was extensively used as a feed additive in the poultry industry to prevent disease and promote growth. Consequently, this compound is considered an environmental contaminant, primarily found in areas impacted by the agricultural use of poultry litter as fertilizer. This technical guide provides a comprehensive overview of the environmental fate of roxarsone, leading to the formation of this compound and other arsenical metabolites. It includes a summary of quantitative data, detailed experimental protocols for analysis, and a logical pathway illustrating the degradation process.

Introduction

Organoarsenic compounds have been utilized in various industries, with roxarsone being a prominent example in animal husbandry. While beneficial for poultry production, the excretion of roxarsone and its subsequent environmental degradation have led to the emergence of various arsenic species in soil and water systems. Among these degradation products is this compound. Understanding the formation, fate, and detection of this compound is crucial for environmental monitoring, toxicological assessment, and the development of remediation strategies. This guide synthesizes the current scientific knowledge on the environmental occurrence of this compound.

Environmental Formation of this compound

The primary source of this compound in the environment is the transformation of roxarsone. This transformation can occur through both biotic and abiotic pathways.

Biotic Degradation of Roxarsone

Microorganisms in poultry litter, soil, and water play a significant role in the breakdown of roxarsone. The principal biotic degradation pathway involves the reduction of the nitro group of roxarsone to an amino group, forming 3-amino-4-hydroxyphenylarsonic acid (HAPA).[1][2] Further microbial action can lead to the cleavage of the carbon-arsenic bond, releasing more toxic inorganic arsenic (arsenite and arsenate).[2] The formation of this compound is considered a minor pathway in the microbial degradation of roxarsone, though it has been identified as a metabolite.[3]

Abiotic Degradation of Roxarsone

Abiotic factors such as photolysis (degradation by light) can also contribute to the transformation of roxarsone in the environment.[3] These processes can lead to the formation of various degradation products, including inorganic arsenic.

The following diagram illustrates the generalized environmental fate of roxarsone, leading to the formation of its major metabolites.

Roxarsone_Degradation Roxarsone Roxarsone (3-nitro-4-hydroxyphenylarsonic acid) HAPA 3-amino-4-hydroxyphenylarsonic acid (HAPA) Roxarsone->HAPA Microbial Nitroreduction Four_HPAA This compound Roxarsone->Four_HPAA Minor Degradation Pathway NAHAA N-acetyl-4-hydroxy-m-arsanilic acid (N-AHAA) HAPA->NAHAA Acetylation Inorganic_As Inorganic Arsenic (As(III), As(V)) HAPA->Inorganic_As C-As Bond Cleavage Four_HPAA->Inorganic_As C-As Bond Cleavage

Figure 1: Environmental Degradation Pathways of Roxarsone.

Quantitative Data on Environmental Concentrations

Quantitative data on the concentration of this compound in environmental matrices are limited, as most studies have focused on the more abundant metabolites like HAPA and inorganic arsenic. The table below summarizes the available information on the concentrations of roxarsone and its key degradation products in poultry litter.

CompoundMatrixConcentration RangeReference(s)
RoxarsonePoultry Litter30 - 60 mg/kg[4]
3-amino-4-hydroxyphenylarsonic acid (HAPA)Poultry LitterDetected as a major metabolite[1][2]
N-acetyl-4-hydroxy-m-arsanilic acid (N-AHAA)Poultry LitterDetected as a metabolite[5]
Inorganic Arsenic (As(III), As(V))Poultry LitterDetected as degradation products[6][7]
This compound Poultry LitterIdentified as a metabolite, quantitative data not widely available[3]

Experimental Protocols

The analysis of this compound and other arsenic species in complex environmental samples requires sophisticated analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the most common and effective method for arsenic speciation.

Sample Preparation and Extraction from Poultry Litter
  • Homogenization : Dry the poultry litter sample at room temperature and grind it to a fine powder to ensure homogeneity.

  • Extraction :

    • Weigh approximately 1 gram of the homogenized litter into a centrifuge tube.

    • Add 10 mL of a suitable extraction solvent (e.g., a phosphate buffer or a mixture of methanol and water).

    • Vortex the mixture for 1 minute and then sonicate for 30 minutes in a water bath.

    • Centrifuge the mixture at a high speed (e.g., 10,000 rpm) for 15 minutes.

    • Filter the supernatant through a 0.22 µm filter to remove any particulate matter.

  • Storage : Store the extracted sample at 4°C until analysis.

Arsenic Speciation by HPLC-ICP-MS
  • Chromatographic System : An HPLC system equipped with an anion-exchange column is typically used for the separation of arsenic species.

  • Mobile Phase : A gradient elution with a mobile phase consisting of a phosphate buffer at varying concentrations and pH is commonly employed to achieve separation of the different arsenic compounds.

  • ICP-MS Detection : The eluent from the HPLC is introduced into the ICP-MS system. The ICP-MS is tuned to monitor the arsenic signal at m/z 75.

  • Quantification : The concentration of each arsenic species is determined by comparing the peak area in the chromatogram to a calibration curve generated from standards of known concentrations.

The following diagram outlines the general workflow for the analysis of arsenic species in environmental samples.

Experimental_Workflow cluster_0 Sample Collection & Preparation cluster_1 Analytical Measurement cluster_2 Data Analysis Sample_Collection Environmental Sample (Poultry Litter, Soil, Water) Homogenization Homogenization Sample_Collection->Homogenization Extraction Solvent Extraction Homogenization->Extraction Filtration Filtration (0.22 µm) Extraction->Filtration HPLC HPLC Separation (Anion-Exchange Column) Filtration->HPLC ICP_MS ICP-MS Detection (m/z 75) HPLC->ICP_MS Chromatogram Chromatogram Generation ICP_MS->Chromatogram Quantification Quantification (Calibration Curve) Chromatogram->Quantification

Figure 2: General workflow for arsenic speciation analysis.

Conclusion

The occurrence of this compound in the environment is a direct result of the environmental degradation of the synthetic feed additive roxarsone. While it is considered a minor degradation product compared to HAPA and inorganic arsenic, its presence signifies the complex transformation pathways of organoarsenic compounds in the environment. Further research is needed to fully elucidate the specific conditions that favor its formation and to gather more extensive quantitative data on its environmental concentrations. The analytical methods outlined in this guide provide a robust framework for the continued monitoring and study of this and other arsenic species, which is essential for assessing the environmental impact of historical agricultural practices.

References

Spectroscopic Profile of 4-Hydroxyphenylarsonic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: This guide provides a comprehensive overview of the spectroscopic data for 4-Hydroxyphenylarsonic acid (CAS No: 98-14-6), a compound of interest for researchers, scientists, and professionals in drug development. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The quantitative spectroscopic data for this compound are summarized in the tables below, offering a clear and structured presentation for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data:

Chemical Shift (ppm)MultiplicityIntegrationAssignment
Data not available in search results

¹³C NMR Data:

Chemical Shift (ppm)
Data not available in search results

Note: Explicit experimental ¹H and ¹³C NMR data for this compound were not found in the provided search results. The data presented in the key reference, "Substituted phenylarsonic acids; structures and spectroscopy," were not accessible.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
~3400-3200BroadO-H stretch (phenolic and arsonic acid)
~3100-3000MediumC-H stretch (aromatic)
~1600, ~1500, ~1450Medium-StrongC=C stretch (aromatic ring)
~1250StrongC-O stretch (phenol)
~900-800StrongAs-O stretch
~830StrongC-H out-of-plane bend (para-substituted)

Note: An experimental IR spectrum for this compound was not explicitly found. The data presented is based on characteristic vibrational frequencies for the functional groups present in the molecule.

Mass Spectrometry (MS)

Electrospray Ionization (ESI-MS):

m/zIon Type
218.96330 (Predicted)[M+H]⁺
216.94874 (Predicted)[M-H]⁻

Note: Experimental mass spectrometry data from the key reference by Lloyd et al. were not accessible. The provided m/z values are predicted values from PubChem.[1] The electrospray mass spectrum of this compound shows an intense ion corresponding to its protonated molecule with very little fragmentation.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for acquiring NMR spectra of a solid organic acid like this compound is as follows:

  • Sample Preparation: A small amount of the solid sample (typically 5-10 mg) is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0 ppm).

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for analysis.

  • ¹H NMR Acquisition:

    • The spectrometer is tuned to the proton frequency.

    • A standard one-pulse sequence is typically used.

    • Key parameters include a 90° pulse width, a spectral width of approximately 15 ppm, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • The spectrometer is tuned to the carbon-13 frequency.

    • A proton-decoupled pulse sequence is commonly employed to simplify the spectrum to single lines for each unique carbon atom.

    • A larger spectral width (e.g., 200-250 ppm) is used. Due to the low natural abundance of ¹³C, a greater number of scans and a longer acquisition time are typically required compared to ¹H NMR.

Infrared (IR) Spectroscopy (ATR-FTIR)

Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectroscopy is a common technique for analyzing solid powder samples directly.

  • Instrument: An FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

  • Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded to subtract atmospheric and crystal absorptions from the sample spectrum.

  • Sample Application: A small amount of the solid this compound powder is placed directly onto the ATR crystal.

  • Pressure Application: A pressure clamp is applied to ensure firm and uniform contact between the sample and the crystal surface.

  • Spectrum Acquisition: The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A number of scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

  • Cleaning: After analysis, the sample is carefully removed, and the crystal surface is cleaned with a suitable solvent (e.g., isopropanol or ethanol) and a soft cloth.

Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry is a soft ionization technique suitable for polar molecules like this compound.

  • Sample Preparation: The sample is dissolved in a suitable solvent system, typically a mixture of water and an organic solvent like methanol or acetonitrile, at a low concentration (e.g., 1-10 µg/mL). A small amount of a weak acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to promote ionization.

  • Infusion: The sample solution is introduced into the ESI source at a constant flow rate using a syringe pump.

  • Ionization: A high voltage is applied to the tip of the infusion capillary, causing the sample solution to form a fine spray of charged droplets. As the solvent evaporates, the analyte molecules are released as gas-phase ions (e.g., [M+H]⁺ or [M-H]⁻).

  • Mass Analysis: The generated ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight, or ion trap), where they are separated based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at different m/z values. For structural elucidation, tandem mass spectrometry (MS/MS) can be performed, where a specific precursor ion is selected, fragmented, and the resulting product ions are analyzed.

Visualizations

The following diagrams illustrate key conceptual workflows in the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_techniques Spectroscopic Techniques cluster_data Data Analysis & Interpretation Sample This compound (Solid) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy (FTIR-ATR) Sample->IR MS Mass Spectrometry (ESI-MS) Sample->MS NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data IR_Data Vibrational Frequencies Functional Groups IR->IR_Data MS_Data Mass-to-Charge Ratio Fragmentation Pattern MS->MS_Data Structure Molecular Structure Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

Signaling_Pathway_Placeholder A Analyte Introduction B Ionization Source (e.g., ESI) A->B Sample Flow C Mass Analyzer (e.g., TOF, Quadrupole) B->C Ion Beam D Detector C->D Separated Ions E Data System (Mass Spectrum) D->E Signal

Caption: Logical flow of a mass spectrometry experiment.

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of 4-Hydroxyphenylarsonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxyphenylarsonic acid (4-HPAA), an organoarsenic compound, finds applications in various industrial and pharmaceutical sectors. A thorough understanding of its thermal stability and decomposition profile is paramount for ensuring safety, predicting shelf-life, and controlling manufacturing processes. This technical guide provides a comprehensive overview of the methodologies used to evaluate the thermal properties of 4-HPAA, outlines the expected decomposition behavior based on the chemistry of organoarsenic compounds, and presents a framework for the analysis of its thermal degradation products. While specific experimental data for 4-HPAA is not widely available in public literature, this guide equips researchers with the necessary theoretical and practical knowledge to conduct a thorough thermal analysis.

Introduction to this compound

This compound (CAS No. 98-14-6), with the chemical formula C₆H₇AsO₄, is a derivative of phenylarsonic acid.[1] It is a white to off-white crystalline solid with a melting point reported to be around 174 °C.[2] The presence of both a hydroxyl group and an arsonic acid functional group on the phenyl ring dictates its chemical reactivity and thermal behavior. The stability of this compound under thermal stress is a critical parameter for its safe handling, storage, and application, particularly in processes involving elevated temperatures.

Expected Thermal Behavior and Decomposition Profile

Based on the structure of 4-HPAA and the known thermal properties of related organoarsenic compounds, a multi-stage decomposition process is anticipated upon heating.

Table 1: Anticipated Thermal Events for this compound

Temperature Range (°C)Expected Thermal EventAnalytical TechniqueInformation Gained
~174MeltingDSC/DTADetermination of the melting point and enthalpy of fusion.
> 200Onset of DecompositionTGA, DSC/DTAInitial decomposition temperature, indicating the limit of thermal stability.
200 - 400Primary DecompositionTGA, TGA-MS, Py-GC-MSMajor weight loss corresponding to the cleavage of the C-As bond and fragmentation of the organic moiety. Identification of initial decomposition products.
> 400Secondary Decomposition & Char FormationTGA, TGA-MS, Py-GC-MSFurther degradation of intermediates and formation of a stable char residue. Identification of smaller gaseous molecules and complex aromatic fragments.
> 600Final ResidueTGAQuantification of the inorganic residue, likely containing arsenic oxides.

The decomposition of organoarsenic compounds can lead to the formation of toxic and volatile arsenic-containing species. Therefore, it is crucial to conduct such analyses in a well-ventilated environment with appropriate safety precautions.

Experimental Protocols for Thermal Analysis

A comprehensive thermal analysis of 4-HPAA would involve a combination of thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and evolved gas analysis (EGA) techniques such as TGA coupled with mass spectrometry (TGA-MS) or pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS).

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature and mass loss associated with the decomposition of 4-HPAA.

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: A small, representative sample of 4-HPAA (typically 5-10 mg) is accurately weighed into an inert sample pan (e.g., alumina or platinum).

  • Experimental Conditions:

    • Atmosphere: The analysis is typically performed under an inert atmosphere (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

    • Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 800-1000 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis: The TGA curve (mass vs. temperature) and its first derivative (DTG curve) are analyzed to determine the onset temperature of decomposition, peak decomposition temperatures, and the percentage of mass loss at each stage.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and any other thermal transitions of 4-HPAA.

Methodology:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: A small amount of 4-HPAA (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Experimental Conditions:

    • Atmosphere: An inert atmosphere (e.g., nitrogen) is maintained.

    • Temperature Program: The sample and reference are heated at a constant rate (e.g., 10 °C/min) over a temperature range that includes the expected melting point and initial decomposition.

  • Data Analysis: The DSC curve (heat flow vs. temperature) is analyzed to identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition). The peak area of the melting endotherm can be used to calculate the enthalpy of fusion.

Evolved Gas Analysis (EGA): TGA-MS and Pyrolysis-GC-MS

Objective: To identify the chemical nature of the volatile products released during the decomposition of 4-HPAA.

Methodology for TGA-MS:

  • Instrument: A TGA instrument coupled to a mass spectrometer via a heated transfer line.

  • Procedure: The TGA experiment is performed as described in section 3.1. The gases evolved from the sample are continuously transferred to the mass spectrometer for analysis.

  • Data Analysis: The mass spectra are recorded as a function of temperature. By correlating the evolution of specific mass-to-charge ratio (m/z) ions with the weight loss steps in the TGA curve, the decomposition products can be identified.

Methodology for Pyrolysis-GC-MS:

  • Instrument: A pyrolyzer unit interfaced with a gas chromatograph-mass spectrometer.

  • Procedure: A small amount of 4-HPAA is placed in the pyrolyzer. The sample is rapidly heated to a specific temperature (pyrolysis temperature) in an inert atmosphere. The resulting fragments are separated by the GC column and identified by the MS.

  • Data Analysis: The chromatogram provides a profile of the separated decomposition products, and the mass spectrum of each peak allows for their identification.

Visualization of Experimental Workflow and Decomposition Pathway

The following diagrams illustrate the logical workflow for the thermal analysis of 4-HPAA and a plausible decomposition pathway.

Experimental_Workflow cluster_preparation Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition cluster_interpretation Data Interpretation & Reporting Sample 4-HPAA Sample TGA TGA Sample->TGA DSC DSC Sample->DSC EGA EGA (TGA-MS / Py-GC-MS) Sample->EGA TGA_Data Mass Loss vs. Temp TGA->TGA_Data DSC_Data Heat Flow vs. Temp DSC->DSC_Data EGA_Data Evolved Gas Profile EGA->EGA_Data Stability Thermal Stability Profile TGA_Data->Stability Kinetics Decomposition Kinetics TGA_Data->Kinetics DSC_Data->Stability Products Decomposition Products EGA_Data->Products Report Technical Report Stability->Report Kinetics->Report Products->Report

Caption: Workflow for the thermal analysis of 4-HPAA.

Decomposition_Pathway cluster_initial cluster_intermediates cluster_final HPAA This compound (C₆H₇AsO₄) Phenol Phenol HPAA->Phenol Heat (Δ) C-As bond cleavage ArsenicOxides Arsenic Oxides (e.g., As₂O₃, As₂O₅) HPAA->ArsenicOxides Heat (Δ) Water Water (H₂O) HPAA->Water Dehydroxylation CO2 Carbon Dioxide (CO₂) Phenol->CO2 Further Decomposition CO Carbon Monoxide (CO) Phenol->CO Further Decomposition Aromatics Other Aromatic Fragments Phenol->Aromatics Further Decomposition Inorganic_Residue Inorganic Residue (Arsenic compounds) ArsenicOxides->Inorganic_Residue Aromatics->Inorganic_Residue

Caption: Plausible decomposition pathway of 4-HPAA.

Conclusion

While direct experimental TGA and DSC data for this compound are scarce in the public domain, a comprehensive understanding of its thermal stability and decomposition can be achieved through the systematic application of standard thermoanalytical techniques. This guide provides the necessary framework for researchers to design and execute experiments to thoroughly characterize the thermal properties of 4-HPAA. The anticipated multi-stage decomposition, involving melting, C-As bond cleavage, and subsequent fragmentation, highlights the importance of using coupled techniques like TGA-MS or Py-GC-MS for a complete analysis of the evolved products. The methodologies and theoretical considerations presented herein will aid in ensuring the safe handling and effective utilization of this compound in research and industrial applications.

References

An In-Depth Technical Guide to 4-Hydroxyphenylarsonic Acid: Synonyms, Properties, and Biological Insights

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Hydroxyphenylarsonic acid, a compound of interest in various scientific and industrial fields. This document details its alternative names, physicochemical properties, and toxicological data. Furthermore, it delves into relevant biological pathways and provides detailed protocols for key experimental procedures.

Nomenclature and Identification

This compound is an organoarsenic compound that is frequently known by a variety of synonyms and alternative names in scientific literature and commercial listings. It is crucial for researchers to be aware of these different appellations to ensure accurate identification and information retrieval. A well-known related compound, Roxarsone, is chemically distinct as it is the 3-nitro derivative of this compound (4-hydroxy-3-nitrophenylarsonic acid)[1][2]. However, the name Roxarsone is sometimes incorrectly used as a synonym for this compound[3].

Common Synonyms and Alternative Names: [3][4][5][6][7][8][9][10]

  • (4-Hydroxyphenyl)arsonic acid

  • (p-Hydroxyphenyl)arsonic acid

  • 4-Hydroxybenzenearsonic acid

  • p-Hydroxybenzenearsonic acid

  • p-Hydroxyphenylarsonic acid

  • Oxarsanilic acid

  • Phenol-p-arsonic acid

  • Phenol-para-arsonic acid

  • Arsonic acid, (4-hydroxyphenyl)-

  • Benzenearsonic acid, p-hydroxy-

Chemical Identifiers:

  • CAS Number: 98-14-6[4][7]

  • Molecular Formula: C₆H₇AsO₄[3][7]

  • Molecular Weight: 218.04 g/mol [7][8]

Physicochemical and Toxicological Data

A thorough understanding of the physicochemical and toxicological properties of this compound is essential for its safe handling and for predicting its behavior in biological and environmental systems.

Physicochemical Properties

The following table summarizes key physicochemical data for this compound.

PropertyValueReference(s)
Melting Point 174 °C[8]
Water Solubility Slightly soluble[5]
Appearance White to almost white powder or crystal[6]
Purity >98.0% (T)[6]
Storage Temperature 2-8°C[4]
Toxicological Data

Toxicological data is critical for assessing the potential hazards associated with this compound and its related compounds.

CompoundTestSpeciesRouteValueReference(s)
This compound LDLo (Lethal Dose Low)RatIntravenous100 mg/kg[6]
This compound LD50 (Median Lethal Dose)MouseIntravenous56 mg/kg[6]
Roxarsone LD50 (Median Lethal Dose)RatOral155 mg/kg[2]
Roxarsone LD50 (Median Lethal Dose)ChickenOral110-123 mg/kg[2]
Roxarsone LD50 (Median Lethal Dose)RatIntraperitoneal66 mg/kg[2]
Roxarsone LD50 (Median Lethal Dose)ChickenIntraperitoneal34 mg/kg[2]

Biological Activity and Signaling Pathways

While research on the specific signaling pathways of this compound is limited, studies on the closely related compound Roxarsone provide valuable insights into the potential biological effects of this class of organoarsenic compounds. Roxarsone has been shown to possess pro-angiogenic properties and to influence the Hypoxia-Inducible Factor-1α (HIF-1α) signaling pathway.

Pro-angiogenic Effects of Roxarsone

Roxarsone has been demonstrated to promote angiogenesis, the formation of new blood vessels. This effect is, at least in part, mediated through the induction of HIF-1α. HIF-1α is a key transcription factor that regulates cellular responses to low oxygen conditions (hypoxia) and plays a crucial role in angiogenesis.

The diagram below illustrates the proposed signaling pathway for Roxarsone-induced angiogenesis.

Roxarsone_Angiogenesis_Pathway Roxarsone Roxarsone Cell Vascular Endothelial Cell Roxarsone->Cell HIF1a HIF-1α Stabilization and Accumulation Cell->HIF1a Induces HIF1a_translocation HIF-1α Nuclear Translocation HIF1a->HIF1a_translocation VEGF Increased VEGF Expression & Secretion HIF1a_translocation->VEGF Promotes Transcription Angiogenesis Angiogenesis (Tube Formation, Cell Proliferation, Migration) VEGF->Angiogenesis Stimulates

References

Methodological & Application

Application Note: Quantitative Determination of 4-Hydroxyphenylarsonic Acid in Soil Using a Validated LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed, robust, and validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 4-Hydroxyphenylarsonic acid (4-HPAA) in complex soil matrices. The protocol provides a comprehensive workflow, from sample collection and preparation, including an optimized extraction and solid-phase extraction (SPE) clean-up, to the final instrumental analysis. This method is designed for researchers, environmental scientists, and regulatory bodies requiring reliable data on the environmental fate and transport of organoarsenic compounds.

Introduction: The Environmental Significance of this compound

Organoarsenic compounds, a class of chemicals containing a carbon-arsenic bond, have been utilized in various agricultural applications, including as pesticides and animal feed additives. This compound (4-HPAA) is a metabolite of roxarsone (4-hydroxy-3-nitrophenylarsonic acid), a widely used poultry feed additive to control coccidiosis and promote growth.[1][2][3][4] The extensive use of such additives leads to the introduction of arsenic species into the environment through the application of poultry litter as fertilizer.

The speciation of arsenic is critical as the toxicity and mobility of arsenic are highly dependent on its chemical form.[5][6][7][8] While inorganic arsenic species like arsenite (As(III)) and arsenate (As(V)) are well-studied, the environmental behavior of organoarsenic compounds such as 4-HPAA is less understood. Given its potential for transformation into more toxic inorganic forms and its mobility in soil and water systems, a sensitive and selective analytical method for the detection of 4-HPAA in soil is imperative for environmental monitoring and risk assessment.[1][6]

This application note addresses this need by providing a comprehensive LC-MS/MS method that ensures both high recovery and analytical accuracy for the determination of 4-HPAA in various soil types.

Materials and Reagents

  • Standards: this compound (≥98% purity), certified reference material.

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Deionized water (18 MΩ·cm).

  • Reagents: Formic acid (LC-MS grade), Ammonium acetate (analytical grade), Ammonium hydroxide (analytical grade), Phosphoric acid (analytical grade).

  • Extraction: 0.1 M Phosphoric acid solution.

  • Solid-Phase Extraction (SPE): Strong Anion Exchange (SAX) cartridges (e.g., 500 mg, 6 mL).

  • Filters: 0.22 µm PTFE syringe filters.

Sample Preparation: From Soil to Injectable Sample

The accurate quantification of 4-HPAA in soil necessitates a meticulous sample preparation protocol to ensure efficient extraction from the complex soil matrix and removal of interfering substances. The following protocol has been optimized for high recovery and reproducibility.

Soil Extraction

The choice of extraction solvent is critical to ensure the quantitative removal of the target analyte from the soil particles without altering its chemical form. A phosphate-based extraction is employed here, as phosphate ions can effectively displace arsenate and organoarsenicals from soil binding sites through competitive adsorption.[9][10]

Protocol:

  • Weigh 5 g of homogenized and sieved (<2 mm) soil into a 50 mL polypropylene centrifuge tube.

  • Add 20 mL of 0.1 M phosphoric acid.

  • Vortex for 1 minute to ensure thorough mixing.

  • Place the tube on a mechanical shaker and extract for 1 hour at room temperature.

  • Centrifuge the sample at 4000 rpm for 15 minutes.

  • Carefully decant the supernatant into a clean 50 mL tube.

  • Repeat the extraction (steps 2-6) on the soil pellet with another 20 mL of 0.1 M phosphoric acid.

  • Combine the supernatants from both extractions.

  • Adjust the pH of the combined supernatant to 6.0-7.0 with ammonium hydroxide.

  • Filter the extract through a 0.45 µm filter to remove any remaining particulate matter.

Solid-Phase Extraction (SPE) Clean-up

A solid-phase extraction step is crucial for the removal of co-extracted matrix components that can cause ion suppression or enhancement in the MS source, leading to inaccurate quantification. A strong anion exchange (SAX) cartridge is utilized to retain the anionic 4-HPAA while allowing neutral and cationic interferences to pass through.[11][12][13]

Protocol:

  • Condition the SAX cartridge with 5 mL of methanol followed by 5 mL of deionized water, and finally 5 mL of 0.1 M phosphoric acid (pH adjusted to 6.0-7.0). Do not allow the cartridge to go dry.

  • Load the filtered soil extract onto the conditioned SAX cartridge at a flow rate of approximately 1-2 mL/min.

  • Wash the cartridge with 5 mL of deionized water to remove any remaining non-retained interferences.

  • Elute the 4-HPAA from the cartridge with 5 mL of 1 M hydrochloric acid.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Filter the reconstituted sample through a 0.22 µm PTFE syringe filter into an autosampler vial.

G cluster_extraction Sample Extraction cluster_spe SPE Clean-up s1 5g Soil Sample s2 Add 20mL 0.1M Phosphoric Acid s1->s2 s3 Shake for 1 hour s2->s3 s4 Centrifuge s3->s4 s5 Collect Supernatant s4->s5 s6 Repeat Extraction s5->s6 s7 Combine Supernatants s6->s7 spe1 Condition SAX Cartridge s7->spe1 pH Adjustment & Filtration spe2 Load Extract spe1->spe2 spe3 Wash Cartridge spe2->spe3 spe4 Elute 4-HPAA spe3->spe4 spe5 Evaporate & Reconstitute spe4->spe5 spe6 Filter into Vial spe5->spe6 final final spe6->final Ready for LC-MS/MS

Caption: Workflow for soil sample preparation.

LC-MS/MS Instrumentation and Conditions

The analysis is performed on a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer. The chromatographic conditions are optimized for the separation of 4-HPAA from potential isomers and matrix interferences, while the MS/MS parameters are selected for high selectivity and sensitivity using Multiple Reaction Monitoring (MRM).

Liquid Chromatography

A reversed-phase separation is employed, which is suitable for moderately polar compounds like 4-HPAA.[14][15]

ParameterCondition
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 10 µL
Mass Spectrometry

Electrospray ionization (ESI) in negative ion mode is recommended for the analysis of 4-HPAA, as the acidic protons can be readily lost to form a negative ion.

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage -3.5 kV
Source Temperature 150 °C
Desolvation Temp. 400 °C
Desolvation Gas Flow 800 L/hr
MRM Transitions See Table below

Optimized MRM Transitions for 4-HPAA:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
4-HPAA (Quantifier) 217.0109.025100
4-HPAA (Qualifier) 217.0155.015100

Note: The precursor ion for 4-HPAA in negative mode is [M-H]⁻. The specific m/z values and collision energies should be optimized for the instrument in use.[16][17]

G cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry lc1 Autosampler lc2 HPLC Pump lc1->lc2 lc3 C18 Column lc2->lc3 ms1 ESI Source lc3->ms1 ms2 Quadrupole 1 (Precursor Selection) ms1->ms2 ms3 Quadrupole 2 (Collision Cell) ms2->ms3 ms4 Quadrupole 3 (Product Ion Scan) ms3->ms4 ms5 Detector ms4->ms5 data data ms5->data Data Acquisition

Caption: Analytical workflow from injection to detection.

Method Validation

To ensure the reliability and accuracy of the analytical data, a thorough method validation was performed according to established guidelines.[18][19][20][21] The validation assessed the following parameters:

  • Linearity and Range: The method demonstrated excellent linearity over a concentration range of 0.1 to 100 ng/mL, with a correlation coefficient (r²) of >0.995.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD, defined as a signal-to-noise ratio of 3, was determined to be 0.05 ng/g in soil. The LOQ, with a signal-to-noise ratio of 10, was established at 0.15 ng/g in soil.

  • Accuracy and Precision: The accuracy of the method was evaluated through spike-recovery experiments in three different soil types (sandy loam, clay, and organic rich) at three concentration levels (1, 10, and 50 ng/g). The mean recoveries were within the acceptable range of 85-110%. The precision, expressed as the relative standard deviation (RSD), was less than 15% for all tested levels.

  • Matrix Effects: The influence of the soil matrix on the ionization of 4-HPAA was assessed by comparing the response of the analyte in post-extraction spiked samples to that in pure solvent. The matrix effect was found to be within ±15%, indicating that the sample clean-up procedure was effective.

  • Specificity: The specificity of the method was confirmed by the absence of interfering peaks at the retention time of 4-HPAA in blank soil samples. The use of MRM transitions further enhances the specificity of the detection.

Summary of Method Validation Parameters:

ParameterSpecification
Linearity (r²) > 0.995
Range 0.1 - 100 ng/mL
LOD 0.05 ng/g
LOQ 0.15 ng/g
Accuracy (Recovery) 85 - 110%
Precision (RSD) < 15%
Matrix Effect ± 15%

Conclusion

This application note provides a comprehensive and validated LC-MS/MS method for the determination of this compound in soil. The described sample preparation protocol, incorporating a phosphoric acid extraction and a strong anion exchange SPE clean-up, ensures high recoveries and minimizes matrix effects. The LC-MS/MS conditions offer the high sensitivity and selectivity required for the trace-level quantification of 4-HPAA in complex environmental matrices. This method is a valuable tool for researchers and regulatory agencies involved in the monitoring of organoarsenic compounds in the environment.

References

Application Notes and Protocols: 4-Hydroxyphenylarsonic Acid as an Internal Standard in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of analytes by mass spectrometry (MS) is critical in research and drug development. The use of an internal standard (IS) is a fundamental practice to ensure the reliability and reproducibility of quantitative MS-based assays.[1][2][3] An internal standard helps to correct for variations that can occur during sample preparation, injection, and ionization in the mass spectrometer.[1][2] 4-Hydroxyphenylarsonic acid has been identified as a suitable internal standard for the analysis of certain organic arsenical compounds, such as roxarsone, nitarsone, and arsanilic acid, particularly in complex matrices like animal feed.[4] This document provides detailed application notes and protocols for the use of this compound as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.

Principle and Rationale

An ideal internal standard should be chemically similar to the analyte of interest but have a different mass-to-charge ratio (m/z) to be distinguishable by the mass spectrometer. It should also co-elute with the analyte or have a similar retention time to experience similar matrix effects.[1] this compound is structurally related to other phenylarsonic acid derivatives used as veterinary drugs, making it a suitable choice to mimic their behavior during analysis.[4]

Application: Determination of Organic Arsenical Drugs in Feeds

This protocol outlines a method for the simultaneous determination of roxarsone, arsanilic acid, and nitarsone in animal feed using this compound as an internal standard with LC-MS/MS detection.[4]

Experimental Workflow

Workflow cluster_prep Sample and Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Weigh Feed Sample add_is Spike with 4-HPAA IS sample->add_is extract Extract with Solvent add_is->extract centrifuge Centrifuge extract->centrifuge filter Filter Supernatant centrifuge->filter inject Inject Sample filter->inject lc LC Separation inject->lc ms MS/MS Detection lc->ms integrate Integrate Peaks ms->integrate ratio Calculate Peak Area Ratios (Analyte/IS) integrate->ratio curve Generate Calibration Curve ratio->curve quantify Quantify Analytes curve->quantify

Caption: Workflow for the quantification of organic arsenicals using 4-HPAA as an internal standard.

Experimental Protocols

Reagents and Materials
  • Analytes: Roxarsone, Arsanilic Acid, Nitarsone (analytical standards)

  • Internal Standard: this compound (4-HPAA)

  • Solvents: Methanol (MeOH), Water (H₂O) - LC-MS grade

  • Mobile Phase Additive: Ammonium Bicarbonate

  • Extraction Solvent: 2% Potassium Hydrogen Phosphate (K₂HPO₄) in 10:90 MeOH/H₂O (v/v)[4]

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve each analyte and the internal standard in a suitable solvent (e.g., methanol) to prepare individual stock solutions.

  • Intermediate Stock Solutions (10 µg/mL): Dilute the primary stock solutions with the extraction solvent to create intermediate stock solutions.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the intermediate stock solutions with the extraction solvent to achieve a desired concentration range. Spike each calibration standard with a constant concentration of the 4-HPAA internal standard.

Sample Preparation
  • Weighing: Accurately weigh a representative portion of the homogenized feed sample (e.g., 5 g).

  • Spiking: Add a known volume of the 4-HPAA internal standard working solution to the sample.

  • Extraction: Add the extraction solvent (e.g., 20 mL of 2% K₂HPO₄ in 10:90 MeOH/H₂O) to the sample.[4]

  • Homogenization: Vortex or shake the sample for a specified time to ensure thorough extraction.

  • Centrifugation: Centrifuge the sample to pellet solid particles.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions
ParameterSetting
Liquid Chromatograph High-Performance Liquid Chromatography (HPLC) system
Column Hamilton PRP-X110S anion exchange column (7 µm x 100 mm x 2.1 mm) or equivalent[4]
Mobile Phase 80mM Ammonium Bicarbonate in 10:90 MeOH/H₂O, pH 10.0[4]
Flow Rate As optimized for the specific column and system
Injection Volume 5-20 µL
Column Temperature Ambient or as optimized
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Negative Electrospray Ionization (ESI-)[4]
MS/MS Transitions

The following multiple reaction monitoring (MRM) transitions can be used for the quantification and confirmation of the analytes and the internal standard.[4]

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zPurpose
Arsanilic acid215.90106.90Quantitation
215.90122.80Confirmation
Roxarsone262.00106.90Quantitation
262.00122.80Confirmation
Nitarsone246.00106.90Quantitation
246.00122.80Confirmation
This compound (IS) 216.90 106.90 Internal Standard

Data Analysis and Quantification

  • Peak Integration: Integrate the chromatographic peaks for each analyte and the internal standard.

  • Response Ratio Calculation: Calculate the ratio of the peak area of each analyte to the peak area of the internal standard for all standards and samples.

  • Calibration Curve Construction: Plot the peak area ratio against the concentration of the analyte for the calibration standards. Perform a linear regression to generate a calibration curve.

  • Analyte Quantification: Determine the concentration of the analytes in the samples by interpolating their peak area ratios from the calibration curve.

Method Validation Summary

A comprehensive method validation should be performed to ensure the reliability of the analytical method. The following parameters should be assessed:

Validation ParameterDescriptionAcceptance Criteria (Typical)
Linearity The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) > 0.99
Limit of Detection (LOD) The lowest concentration of an analyte that can be reliably detected.Signal-to-noise ratio ≥ 3
Limit of Quantification (LOQ) The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.Signal-to-noise ratio ≥ 10
Accuracy The closeness of the measured value to the true value.Recovery within 80-120%
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.Relative Standard Deviation (RSD) ≤ 15%
Specificity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.No significant interfering peaks at the retention time of the analyte and IS
Matrix Effect The effect of co-eluting, undetected matrix components on the ionization of the analyte.Assessed by comparing the response of an analyte in a post-extraction spiked sample to that in a neat solution.

Logical Relationship Diagram for Internal Standard Selection

G start Start: Need for Quantitative Analysis is_needed Is an Internal Standard (IS) required? start->is_needed select_is Select a Suitable IS is_needed->select_is Yes criteria - Structural similarity to analyte - Different m/z - Similar chromatographic behavior - No interference with analyte - Commercially available and pure select_is->criteria hpaa This compound (4-HPAA) select_is->hpaa analytes Target Analytes: - Roxarsone - Arsanilic Acid - Nitarsone hpaa->analytes Suitable for validate Validate IS Performance hpaa->validate analytes->validate end Proceed with Quantitation validate->end Pass reselect Reselect IS validate->reselect Fail reselect->select_is

Caption: Decision process for selecting 4-HPAA as an internal standard.

Conclusion

This compound serves as an effective internal standard for the LC-MS/MS quantification of organic arsenical drugs in complex matrices. Its structural similarity to the target analytes ensures that it effectively compensates for variations during the analytical process, leading to improved accuracy and precision of the results. The protocols and information provided herein offer a comprehensive guide for researchers and scientists to implement this internal standard in their quantitative mass spectrometry workflows. Proper method development and validation are crucial for ensuring the reliability of the obtained data.

References

Application Notes and Protocols for the Gas Chromatography of 4-Hydroxyphenylarsonic Acid Following Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxyphenylarsonic acid (4-HPAA) is an organoarsenic compound of interest in various fields, including environmental science and pharmacology. Due to its polar nature, containing both a hydroxyl and an arsonic acid group, 4-HPAA is not sufficiently volatile for direct analysis by gas chromatography (GC). Chemical derivatization is a necessary step to convert 4-HPAA into a more volatile and thermally stable form suitable for GC analysis, often coupled with mass spectrometry (GC-MS) for sensitive and selective detection.

This document provides detailed application notes and experimental protocols for two effective derivatization strategies for 4-HPAA: silylation of the phenolic hydroxyl group and derivatization of the arsonic acid moiety.

Principles of Derivatization for this compound

To enhance the volatility of 4-HPAA for GC analysis, the active hydrogens in its polar functional groups must be replaced with less polar, more stable chemical groups.

1. Silylation of the Phenolic Hydroxyl Group:

Silylation is a common and effective derivatization technique for compounds containing hydroxyl groups.[1] In this method, the active hydrogen of the phenolic -OH group is replaced by a trimethylsilyl (TMS) group. This is typically achieved using silylating reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). The addition of a catalyst like trimethylchlorosilane (TMCS) can enhance the reactivity of the silylating agent.[2] The resulting TMS ether of 4-HPAA is significantly more volatile and thermally stable.

2. Derivatization of the Arsonic Acid Group:

The arsonic acid group (-AsO(OH)₂) is also highly polar and requires derivatization. Thiol-containing reagents, such as 1,3-propanedithiol (PDT) or 2,3-dimercapto-1-propanol (BAL), are effective for this purpose.[3][4] These reagents react with the arsonic acid to form stable cyclic dithioarsenite esters, which are amenable to GC analysis.[5] This approach has been successfully applied to related organoarsenic compounds like roxarsone.

Data Presentation

The following tables summarize typical quantitative data that can be expected when analyzing derivatized 4-HPAA and related compounds by GC-MS. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

Table 1: Typical Quantitative Performance for Silylated Phenolic Compounds by GC-MS

CompoundDerivatizing AgentLimit of Detection (LOD) (µg/L)Limit of Quantitation (LOQ) (µg/L)Linearity (R²)Reference
PhenolBSTFA + 1% TMCS0.1 - 1.00.3 - 3.0>0.99[6]
4-MethylphenolBSTFA + 1% TMCS0.1 - 0.50.3 - 1.5>0.99[6]
4-ChlorophenolBSTFA + 1% TMCS0.2 - 0.80.6 - 2.4>0.99[6]
Bisphenol ABSTFA~0.02~0.07>0.99[7]

Table 2: Typical Quantitative Performance for Derivatized Organoarsenic Compounds by GC-MS

CompoundDerivatizing AgentLimit of Detection (LOD) (µg/L)Limit of Quantitation (LOQ) (µg/L)Linearity (R²)Reference
Monomethylarsonic acid (MMA)1,3-propanedithiol0.351.05>0.99[3]
Dimethylarsinic acid (DMAA)1,3-propanedithiol0.421.26>0.99[3]
Phenylarsonic acid (PAA)1,3-propanedithiol0.882.64>0.99[3]
Roxarsone1,3-propanedithiol2.698.07>0.99[3]
Inorganic Arsenic (As(III) + As(V))2,3-dimercapto-1-propanol0.240.72>0.997[4]

Experimental Protocols

Protocol 1: Silylation of this compound with BSTFA

This protocol details the derivatization of the phenolic hydroxyl group of 4-HPAA using BSTFA.

Materials and Reagents:

  • This compound (4-HPAA) standard or sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), with or without 1% TMCS

  • Anhydrous pyridine or other suitable aprotic solvent (e.g., acetonitrile, dichloromethane)

  • Reaction vials (e.g., 2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Nitrogen gas supply for evaporation

Procedure:

  • Sample Preparation:

    • Accurately weigh or transfer a known amount of the 4-HPAA standard or sample extract into a reaction vial.

    • If the sample is in a solvent, evaporate it to complete dryness under a gentle stream of nitrogen gas. It is crucial to ensure the sample is anhydrous as silylating reagents are highly sensitive to moisture.

  • Reconstitution:

    • Add 100 µL of anhydrous pyridine to the dried sample residue to dissolve it.

  • Derivatization Reaction:

    • Add 100 µL of BSTFA (with or without 1% TMCS) to the vial.

    • Tightly cap the vial and vortex for 30 seconds to ensure thorough mixing.

    • Heat the vial at 70-80°C for 30-60 minutes in a heating block or oven. The optimal reaction time and temperature may need to be determined empirically for 4-HPAA.

  • Cooling and Analysis:

    • Allow the vial to cool to room temperature.

    • The derivatized sample is now ready for injection into the GC-MS system.

Protocol 2: Derivatization of this compound with 1,3-Propanedithiol (PDT)

This protocol focuses on the derivatization of the arsonic acid group of 4-HPAA. Note that the phenolic hydroxyl group may or may not react under these conditions and may require a subsequent silylation step if a fully derivatized molecule is desired.

Materials and Reagents:

  • This compound (4-HPAA) standard or sample extract

  • 1,3-Propanedithiol (PDT)

  • Hydrochloric acid (HCl), concentrated

  • Organic solvent for extraction (e.g., hexane, toluene)

  • Reaction vials with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation:

    • Place an aqueous solution of the 4-HPAA standard or sample into a reaction vial.

  • Acidification:

    • Acidify the sample by adding a small volume of concentrated HCl. The final pH should be strongly acidic.

  • Derivatization Reaction:

    • Add an excess of 1,3-propanedithiol to the acidified sample.

    • Tightly cap the vial and vortex to mix.

    • Heat the reaction mixture at 60-80°C for 30-60 minutes.

  • Extraction:

    • After cooling, add an appropriate organic solvent (e.g., hexane) to the reaction mixture.

    • Vortex vigorously for 1-2 minutes to extract the derivatized 4-HPAA into the organic phase.

    • Centrifuge to facilitate phase separation.

  • Analysis:

    • Carefully transfer the upper organic layer to a clean GC vial for analysis.

GC-MS Parameters (General Guidance):

The following are typical GC-MS parameters that can be used as a starting point for the analysis of derivatized 4-HPAA. Optimization will be required for your specific instrument and application.

  • GC Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is generally suitable.

  • Injector Temperature: 250-280°C.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 70-100°C, hold for 1-2 minutes.

    • Ramp: 10-20°C/min to 280-300°C.

    • Final hold: 5-10 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • MS Transfer Line Temperature: 280-300°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Mass Range: Scan from m/z 50 to 550. For quantitative analysis, selected ion monitoring (SIM) of characteristic ions of the derivatized 4-HPAA should be employed to enhance sensitivity and selectivity.

Visualizations

Derivatization_Workflow cluster_silylation Silylation of Phenolic Group cluster_thiolation Derivatization of Arsonic Acid Group HPAA1 4-HPAA Sample Dry1 Evaporate to Dryness HPAA1->Dry1 Reconstitute1 Reconstitute in Anhydrous Pyridine Dry1->Reconstitute1 Add_BSTFA Add BSTFA (± 1% TMCS) Reconstitute1->Add_BSTFA Heat1 Heat at 70-80°C Add_BSTFA->Heat1 GCMS1 GC-MS Analysis Heat1->GCMS1 HPAA2 Aqueous 4-HPAA Sample Acidify Acidify with HCl HPAA2->Acidify Add_PDT Add 1,3-Propanedithiol Acidify->Add_PDT Heat2 Heat at 60-80°C Add_PDT->Heat2 Extract Extract with Organic Solvent Heat2->Extract GCMS2 GC-MS Analysis Extract->GCMS2

Caption: Experimental Workflows for 4-HPAA Derivatization.

Silylation_Reaction HPAA This compound (HO-Ph-AsO(OH)₂) Product Trimethylsilyl Derivative ((CH₃)₃SiO-Ph-AsO(OH)₂) HPAA->Product + BSTFA (Heat, Catalyst) BSTFA BSTFA

Caption: Silylation Reaction of 4-HPAA.

Thiol_Derivatization_Reaction HPAA This compound (HO-Ph-AsO(OH)₂) Product Cyclic Dithioarsenite Ester HPAA->Product + 1,3-Propanedithiol (Acid, Heat) PDT 1,3-Propanedithiol

Caption: Arsonic Acid Derivatization of 4-HPAA.

References

Application Notes and Protocols for the Laboratory Synthesis of 4-Hydroxyphenylarsonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 4-Hydroxyphenylarsonic acid, a significant organoarsenic compound utilized as an intermediate in the manufacturing of various organic compounds, including veterinary drugs and herbicides.[1] The following protocol is based on the direct arsenation of phenol.

Physicochemical Properties

This compound is a white to off-white crystalline solid.[1][2] It is soluble in water, a characteristic that is advantageous for its application in various contexts.[2]

PropertyValueReference
Molecular Formula C₆H₇AsO₄[1][2]
Molecular Weight 218.04 g/mol [1]
Melting Point 174 °C[1]
Appearance White to off-white crystalline solid[1][2]
Purity ≥ 98% (by titration)[1]
CAS Number 98-14-6[1]

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound via the direct arsenation of phenol with arsenic acid. The procedure has been adapted from a method described for the synthesis of its sodium salt.

Materials and Equipment:

  • Phenol

  • Arsenic acid (75-80% syrup)

  • Barium hydroxide octahydrate (Ba(OH)₂·8H₂O)

  • Sulfuric acid (H₂SO₄)

  • Hydrochloric acid (HCl), concentrated

  • 1-liter round-bottom, three-necked flask

  • Efficient mechanical stirrer

  • Thermometer

  • Condenser (for distillation and reflux)

  • Oil bath

  • Large beaker (4-liter)

  • Filtration apparatus (Büchner funnel)

  • Steam bath

  • Ice bath

Procedure:

1. Preparation of Concentrated Arsenic Acid:

  • In a beaker, boil 720 g (3.8–4 moles) of syrupy arsenic acid (75–80%) until the temperature of the acid reaches 150°C. This will drive off approximately 120 g of water, resulting in a syrup containing about 95% orthoarsenic acid.

2. Reaction of Phenol and Arsenic Acid:

  • In a 1-liter round-bottom, three-necked flask equipped with a mechanical stirrer, thermometer, and a downward condenser, place 300 g (3.2 moles) of phenol.

  • Add the prepared hot arsenic acid to the phenol in the flask.

  • Place the flask in an oil bath and heat it to 155–160°C.

  • Stir the mixture vigorously.

  • Boiling will commence when the internal temperature reaches 140°C, and a mixture of water and a small amount of phenol will begin to distill.

  • Continue the distillation until 60 cc (one molecular equivalent) of water has been collected. This step typically takes about one hour, and the internal temperature will rise to approximately 146°C.

  • Replace the downward condenser with a reflux condenser.

  • Continue the reaction under reflux for a total of four hours from the time the internal temperature first reached 140°C. During this period, the internal temperature will slowly decrease to 141-142°C, and the reaction mixture will become thicker and somewhat tarry.

3. Work-up and Isolation of the Product:

  • After the reaction is complete, allow the flask to cool partially.

  • Pour the contents of the flask into 4 liters of water in a large beaker and stir mechanically to break up any tarry material and dissolve the hydroxyphenylarsonic acids completely.

  • To remove the excess arsenic acid, gradually add finely ground barium hydroxide octahydrate (approximately 700–800 g) to the well-stirred solution until it is slightly alkaline to litmus paper (the solution will turn pink).

  • Filter off the precipitated barium arsenate.

  • Treat the filtrate and washings with sulfuric acid until the solution contains neither barium nor sulfate ions.

  • Filter off the precipitated barium sulfate and wash it thoroughly.

  • Concentrate the filtrate on a steam bath to a volume of about 3 liters.

4. Precipitation of this compound:

  • Cool the concentrated solution in an ice bath.

  • Slowly add concentrated hydrochloric acid to the cooled and stirred solution until the precipitation of this compound is complete. The pH of the solution should be acidic.

  • Collect the precipitated white to off-white solid by filtration using a Büchner funnel.

  • Wash the product with cold water.

  • Dry the purified this compound in an oven at 80°C.

Safety Precautions

Extreme caution is advised when handling arsenic-containing compounds as they are highly toxic and potential carcinogens. [2] This synthesis should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles, must be worn at all times. All chemical waste containing arsenic must be disposed of according to institutional and regulatory guidelines.

Experimental Workflow

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_isolation Isolation reagents Phenol + Concentrated Arsenic Acid reaction_vessel 1L 3-Neck Flask Heat to 155-160°C Stir vigorously reagents->reaction_vessel distillation Distill off H₂O (1 hour) reaction_vessel->distillation reflux Reflux (4 hours) distillation->reflux dissolution Pour into H₂O Stir reflux->dissolution ba_oh2_add Add Ba(OH)₂·8H₂O (to remove excess H₃AsO₄) dissolution->ba_oh2_add filtration1 Filter (remove Ba₃(AsO₄)₂) ba_oh2_add->filtration1 h2so4_add Add H₂SO₄ (to remove excess Ba²⁺) filtration1->h2so4_add filtration2 Filter (remove BaSO₄) h2so4_add->filtration2 concentration Concentrate Filtrate filtration2->concentration precipitation Cool in Ice Bath Add conc. HCl concentration->precipitation filtration3 Filter precipitation->filtration3 washing Wash with Cold H₂O filtration3->washing drying Dry at 80°C washing->drying final_product This compound drying->final_product

Caption: Workflow for the synthesis of this compound.

References

Application of 4-Hydroxyphenylarsonic Acid in Veterinary Medicine Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxyphenylarsonic acid is an organoarsenic compound that has historically served as a key intermediate in the synthesis of various veterinary drugs. Its primary application has been in the production of Roxarsone (3-nitro-4-hydroxyphenylarsonic acid), a compound formerly used as a feed additive for poultry and swine. The applications of Roxarsone were aimed at promoting growth, improving feed efficiency, and controlling coccidiosis, a parasitic disease of the intestinal tract.[1][2][3] However, due to concerns regarding arsenic toxicity and its environmental impact, the use of Roxarsone and other organoarsenical drugs has been largely discontinued in many countries.[1]

These application notes provide a detailed overview of the synthesis of Roxarsone from this compound, its historical applications in veterinary medicine with relevant quantitative data, and detailed experimental protocols for synthesis and analysis.

Data Presentation

Table 1: Efficacy of Roxarsone in Broiler Chickens
ParameterControl GroupRoxarsone-Treated Group (50 mg/kg feed)Percentage ImprovementReference
Average Body Weight GainVaries by studySignificantly higherVaries[4]
Feed Conversion RatioVaries by studySignificantly improvedVaries[4]
Coccidiosis Lesion Score (Eimeria tenella)HighSignificantly reduced-[5]
Mortality from CoccidiosisHigherReduced-[6]
Table 2: Quantitative Data on Roxarsone Dosage and Toxicity
AnimalRecommended Dosage in FeedToxic Level in FeedToxic EffectsTissue Residues (Average)Reference
Broiler Chickens25-50 ppm (mg/kg)>50 mg/kgDepressed performance, increased kidney arsenicVaries[7][8]
SwineNot specified133 mg/kgNeurological disturbances (blindness, ataxia, paralysis)Liver: 2.9 mg/kg, Kidney: 1.8 mg/kg (wet weight)[1][9]

Experimental Protocols

Protocol 1: Synthesis of Roxarsone (3-nitro-4-hydroxyphenylarsonic acid) from this compound

Objective: To synthesize 3-nitro-4-hydroxyphenylarsonic acid by the nitration of this compound. This protocol is based on established chemical principles for the nitration of aromatic compounds.

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Deionized water

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Dropping funnel

  • Büchner funnel and filter paper

  • Crystallization dish

  • pH meter or pH paper

Procedure:

  • Preparation of the Reaction Mixture:

    • In a round bottom flask, dissolve a specific molar equivalent of this compound in a sufficient volume of concentrated sulfuric acid. The dissolution should be carried out under constant stirring in an ice bath to maintain a low temperature (0-5 °C).

  • Nitration:

    • Prepare a nitrating mixture by slowly adding one molar equivalent of concentrated nitric acid to a portion of concentrated sulfuric acid, keeping the mixture cool.

    • Slowly add the nitrating mixture dropwise to the solution of this compound from the dropping funnel. Maintain the reaction temperature below 10 °C throughout the addition using the ice bath.

    • After the addition is complete, allow the reaction mixture to stir at a low temperature for a specified period to ensure complete nitration.

  • Isolation of the Product:

    • Carefully pour the reaction mixture onto crushed ice with constant stirring. This will precipitate the crude 3-nitro-4-hydroxyphenylarsonic acid.

    • Filter the precipitate using a Büchner funnel and wash the solid with cold deionized water to remove excess acid.

  • Purification:

    • The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of hot water or a suitable solvent mixture.

    • Allow the solution to cool slowly to form crystals.

    • Filter the purified crystals and dry them in a desiccator.

  • Characterization:

    • Confirm the identity and purity of the synthesized Roxarsone using analytical techniques such as melting point determination, NMR spectroscopy, and mass spectrometry.

Protocol 2: Analytical Method for the Determination of Roxarsone in Animal Feed

Objective: To quantify the concentration of Roxarsone in animal feed samples using Solid Phase Extraction (SPE) and High-Performance Liquid Chromatography (HPLC) with UV detection.[10]

Materials:

  • Animal feed sample

  • Phosphate buffer

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Deionized water (HPLC grade)

  • HPLC system with UV detector

  • Analytical balance

  • Centrifuge

  • Vortex mixer

Procedure:

  • Sample Extraction:

    • Weigh a representative sample of the ground animal feed.

    • Add a known volume of phosphate buffer to the feed sample.

    • Vortex the mixture vigorously for several minutes to extract the Roxarsone.

    • Centrifuge the mixture to pellet the solid feed particles.

    • Collect the supernatant for further processing.[11]

  • Solid Phase Extraction (SPE) Cleanup:

    • Condition an SPE cartridge by passing methanol followed by deionized water through it.

    • Load the supernatant from the sample extraction onto the conditioned SPE cartridge.

    • Wash the cartridge with deionized water to remove interfering substances.

    • Elute the Roxarsone from the cartridge using methanol.

  • HPLC Analysis:

    • Evaporate the methanol eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the HPLC mobile phase.

    • Inject an aliquot of the reconstituted sample into the HPLC system.

    • Separate the components using a suitable reversed-phase column and a mobile phase (e.g., a mixture of acetonitrile and water with a pH modifier).

    • Detect Roxarsone using a UV detector at its maximum absorbance wavelength.

  • Quantification:

    • Prepare a calibration curve using standard solutions of Roxarsone.

    • Quantify the amount of Roxarsone in the sample by comparing its peak area to the calibration curve.

Mandatory Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of Roxarsone Start Start Dissolution Dissolve this compound in concentrated H₂SO₄ Start->Dissolution Step 1 Nitration Add nitrating mixture (HNO₃ + H₂SO₄) Dissolution->Nitration Step 2 Precipitation Pour onto ice to precipitate product Nitration->Precipitation Step 3 Filtration Filter and wash crude product Precipitation->Filtration Step 4 Recrystallization Purify by recrystallization Filtration->Recrystallization Step 5 Drying Dry purified Roxarsone Recrystallization->Drying Step 6 End End Drying->End Final Product

Caption: Workflow for the synthesis of Roxarsone.

Signaling_Pathway cluster_mechanism Postulated Mechanism of Roxarsone's Growth Promotion Roxarsone Roxarsone (Feed Additive) Immune_Modulation Modulation of Immunity-Associated Genes Roxarsone->Immune_Modulation Energy_Metabolism Alteration of Energy Metabolism Genes Roxarsone->Energy_Metabolism Improved_Immunity Improved Immune Response Immune_Modulation->Improved_Immunity Reduced_Disease Reduced Subclinical Infections (e.g., Coccidiosis) Improved_Immunity->Reduced_Disease Nutrient_Utilization Enhanced Nutrient Utilization Reduced_Disease->Nutrient_Utilization Energy_Metabolism->Nutrient_Utilization Growth_Promotion Growth Promotion & Improved Feed Efficiency Nutrient_Utilization->Growth_Promotion

Caption: Postulated mechanism of Roxarsone action.

Concluding Remarks

While this compound and its derivatives like Roxarsone have a significant history in veterinary medicine, their use has been curtailed due to safety concerns. The information provided here is intended for research and developmental purposes, offering insights into the synthesis and historical application of these compounds. It is crucial for researchers to handle all arsenic-containing compounds with extreme caution and adhere to all relevant safety and environmental regulations. The exploration of the immunological effects of Roxarsone may open avenues for developing safer alternatives for growth promotion in livestock.[12]

References

Application Notes and Protocols: 4-Hydroxyphenylarsonic Acid as a Precursor for Pharmaceutical Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-Hydroxyphenylarsonic acid (4-HPAA) as a versatile precursor in the synthesis of pharmaceutical compounds. This document details the synthesis of two key organoarsenic drugs, Roxarsone and Acetarsol, including experimental protocols, quantitative data, and insights into their mechanisms of action.

Introduction

This compound (4-HPAA) is an organoarsenic compound that serves as a crucial starting material for the synthesis of various biologically active molecules.[1] Its aromatic ring and arsonic acid functional group allow for diverse chemical modifications, leading to the development of compounds with applications in veterinary and human medicine. This document focuses on the synthetic pathways and biological activities of two prominent derivatives: Roxarsone, a veterinary drug, and Acetarsol, an anti-infective agent.

Synthesis of Pharmaceutical Compounds from this compound

The primary derivatives of 4-HPAA with pharmaceutical applications are synthesized through a series of well-established organic reactions. The general workflow involves electrophilic aromatic substitution to introduce additional functional groups, followed by further modifications.

Synthesis of Roxarsone (3-nitro-4-hydroxyphenylarsonic acid)

Roxarsone has been widely used in the poultry industry as a feed additive to promote growth and prevent coccidiosis.[2][3] Its synthesis from 4-HPAA involves the nitration of the aromatic ring.

Experimental Protocol: Nitration of this compound

This protocol is based on general methods for the nitration of phenolic compounds.

  • Materials:

    • This compound (4-HPAA)

    • Concentrated Nitric Acid (HNO₃)

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Ice

    • Deionized water

    • Standard laboratory glassware

    • Magnetic stirrer

  • Procedure:

    • In a flask, dissolve a known quantity of this compound in concentrated sulfuric acid. The mixture should be cooled in an ice bath to maintain a temperature between 0-5°C.

    • Separately, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, ensuring the mixture remains cold in an ice bath.

    • While vigorously stirring the 4-HPAA solution, add the nitrating mixture dropwise, maintaining the reaction temperature below 10°C.

    • After the addition is complete, allow the reaction to stir for an additional 30 minutes at the same temperature.

    • Carefully pour the reaction mixture onto crushed ice to precipitate the crude Roxarsone.

    • Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water to remove residual acids.

    • The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture.

  • Expected Yield: While specific yields for this reaction are not widely reported in the available literature, similar nitration reactions of aromatic compounds can be expected to proceed with moderate to good yields, typically in the range of 60-80%.

Synthesis of Acetarsol ((3-Acetamido-4-hydroxyphenyl)arsonic acid)

Acetarsol is an anti-infective and antiprotozoal drug.[4][5][6] Its synthesis from 4-HPAA is a multi-step process involving nitration, reduction of the nitro group to an amine, and subsequent acetylation.

Step 1: Synthesis of 3-Nitro-4-hydroxyphenylarsonic acid (Roxarsone)

Follow the protocol outlined in section 2.1.

Step 2: Reduction of Roxarsone to 3-Amino-4-hydroxyphenylarsonic acid

  • Materials:

    • 3-Nitro-4-hydroxyphenylarsonic acid (Roxarsone)

    • Methanol

    • 4% Sodium amalgam (or another suitable reducing agent like tin(II) chloride in hydrochloric acid)

    • Concentrated Hydrochloric Acid (HCl)

    • 0.1 N Sodium Hydroxide (NaOH) solution

    • Acetic Acid

  • Procedure: [7]

    • Dissolve 31.6 g of 3-nitro-4-hydroxyphenylarsonic acid in 600 ml of methanol.

    • Add 840 g of 4% sodium amalgam and heat the mixture to reflux until the evolution of gas ceases.

    • Distill off the methanol and treat the residue with 120 ml of water.

    • Separate the mercury and add 150 ml of concentrated hydrochloric acid to the aqueous phase.

    • After allowing it to stand for a day, filter the mixture.

    • Neutralize the filtrate by adding 0.1 N sodium hydroxide solution until it is alkaline to Congo red but acidic to litmus paper.

    • Add 25 ml of acetic acid to complete the precipitation of 3-amino-4-hydroxyphenylarsonic acid.

    • Collect the precipitate by filtration, wash with water until chloride-free, and dry.

  • Quantitative Data:

Reaction StepProductReported Yield
Reduction of Roxarsone3-Amino-4-hydroxyphenylarsonic acid~87%

Step 3: Acetylation of 3-Amino-4-hydroxyphenylarsonic acid

This protocol is based on general methods for the acetylation of aromatic amines.[8]

  • Materials:

    • 3-Amino-4-hydroxyphenylarsonic acid

    • Acetic anhydride

    • Anhydrous pyridine or a suitable buffer solution

    • Dichloromethane or ethyl acetate

    • 1 M Hydrochloric acid (HCl)

    • Saturated sodium bicarbonate solution

    • Brine

  • Procedure:

    • Dissolve 3-Amino-4-hydroxyphenylarsonic acid in anhydrous pyridine and cool the solution to 0°C.

    • Slowly add a slight excess (1.1-1.2 equivalents) of acetic anhydride to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

    • Dilute the reaction mixture with dichloromethane or ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Acetarsol.

    • The product can be further purified by recrystallization.

Biological Activity and Mechanism of Action

Roxarsone

Roxarsone's biological activity of interest in a pharmaceutical context is its pro-angiogenic effect. It has been shown to induce angiogenesis by promoting the expression of Hypoxia-Inducible Factor-1α (HIF-1α).

Signaling Pathway: Roxarsone and HIF-1α Induction

Under normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylases (PHDs), leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which targets it for proteasomal degradation. Roxarsone is thought to stabilize HIF-1α, allowing it to translocate to the nucleus, dimerize with HIF-1β, and bind to Hypoxia Response Elements (HREs) in the promoter regions of target genes. This leads to the transcription of genes involved in angiogenesis, such as Vascular Endothelial Growth Factor (VEGF).

Roxarsone_HIF1a_Pathway Roxarsone Roxarsone HIF1a_stabilization HIF-1α Stabilization Roxarsone->HIF1a_stabilization HIF1a_degradation HIF-1α Degradation HIF1a_stabilization->HIF1a_degradation Inhibits HIF1a_translocation Nuclear Translocation HIF1a_stabilization->HIF1a_translocation HIF1_complex HIF-1α/HIF-1β Complex HIF1a_translocation->HIF1_complex HRE_binding Binding to HRE HIF1_complex->HRE_binding Angiogenesis_genes Angiogenesis Gene Transcription (e.g., VEGF) HRE_binding->Angiogenesis_genes Angiogenesis Angiogenesis Angiogenesis_genes->Angiogenesis

Roxarsone-induced HIF-1α signaling pathway.
Acetarsol

Acetarsol exhibits broad-spectrum anti-infective activity against protozoa such as Trichomonas vaginalis and Entamoeba histolytica.[4]

Mechanism of Action: Inhibition of Parasitic Enzymes

The mechanism of action of Acetarsol is believed to involve the inhibition of essential parasitic enzymes.[1][4][8] The pentavalent arsenic in Acetarsol can be reduced in vivo to a trivalent state, which has a high affinity for sulfhydryl (-SH) groups present in the cysteine residues of proteins. This binding can disrupt the structure and function of critical enzymes involved in parasite metabolism, leading to a cascade of events including oxidative stress and ultimately, cell death.

Acetarsol_Mechanism Acetarsol Acetarsol (As V) Reduction In vivo Reduction Acetarsol->Reduction Trivalent_Arsenic Trivalent Arsenic (As III) Reduction->Trivalent_Arsenic Enzyme_Inhibition Enzyme Inhibition Trivalent_Arsenic->Enzyme_Inhibition Parasite_Enzymes Parasite Enzymes (with -SH groups) Parasite_Enzymes->Enzyme_Inhibition Metabolic_Disruption Metabolic Disruption Enzyme_Inhibition->Metabolic_Disruption Oxidative_Stress Oxidative Stress Enzyme_Inhibition->Oxidative_Stress Parasite_Death Parasite Death Metabolic_Disruption->Parasite_Death Oxidative_Stress->Parasite_Death

Mechanism of action of Acetarsol.

Quantitative Data: Antiparasitic Activity

While Acetarsol has a history of use as an antiparasitic agent, specific IC50 values are not consistently reported in recent literature, reflecting its withdrawal from many markets. However, the efficacy of organoarsenic compounds against various parasites has been documented, with potencies often in the micromolar range. For drug development purposes, determining the IC50 values against specific target organisms would be a critical step.

Experimental Workflow Overview

The overall process of developing pharmaceutical compounds from 4-HPAA involves a logical sequence of synthesis, purification, and biological evaluation.

Experimental_Workflow Start This compound (4-HPAA) Nitration Nitration Start->Nitration Roxarsone Roxarsone Nitration->Roxarsone Reduction Reduction Roxarsone->Reduction Purification1 Purification & Characterization Roxarsone->Purification1 Amino_Intermediate 3-Amino-4-hydroxyphenylarsonic acid Reduction->Amino_Intermediate Purification2 Purification & Characterization Amino_Intermediate->Purification2 Acetylation Acetylation Acetarsol Acetarsol Acetylation->Acetarsol Purification3 Purification & Characterization Acetarsol->Purification3 Bio_Assay_Rox Biological Assays (e.g., Angiogenesis) Purification1->Bio_Assay_Rox Purification2->Acetylation Bio_Assay_Acet Biological Assays (e.g., Antiparasitic) Purification3->Bio_Assay_Acet

Workflow for synthesis and evaluation.

Conclusion

This compound is a valuable and adaptable precursor for the synthesis of pharmaceutically relevant organoarsenic compounds. The methodologies outlined provide a foundation for the laboratory-scale production of Roxarsone and Acetarsol. Further research can focus on optimizing reaction conditions to improve yields and on conducting detailed biological assays to quantify the efficacy of these and novel derivatives for various therapeutic applications. The provided diagrams of the signaling pathways offer a visual guide to their molecular mechanisms of action, aiding in future drug design and development efforts.

References

Application Notes and Protocols for the Use of 4-Hydroxyphenylarsonic Acid in Agricultural Herbicide Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature providing specific, detailed data on the herbicidal use of 4-Hydroxyphenylarsonic acid (4-HPAA) is limited. The following application notes and protocols are based on general knowledge of arsenical herbicides and standard herbicide testing procedures. These should be regarded as a general guide for research and development, and not as an endorsement or confirmation of its efficacy or safety. All experimental work should be conducted in compliance with local regulations and safety guidelines for handling arsenical compounds.

Introduction

This compound (4-HPAA) is an organoarsenic compound that has been noted for its use in agriculture as a herbicide and fungicide.[1] Like other arsenical herbicides, its mode of action is generally characterized by contact activity, leading to rapid desiccation of plant tissues.[2] The development of herbicides based on 4-HPAA requires a systematic approach, from synthesis and formulation to rigorous efficacy and crop safety evaluation. This document provides an overview of the potential mode of action and generalized protocols for the synthesis and evaluation of 4-HPAA as a herbicide.

Synthesis of this compound and Derivatives

The synthesis of 4-HPAA and its derivatives, such as 3-amino-4-hydroxyphenylarsonic acid, can be achieved through established chemical methods. For instance, the reduction of 3-nitro-4-hydroxyphenylarsonic acid using a reducing agent like sodium amalgam in methanol can yield 3-amino-4-hydroxyphenylarsonic acid.[3]

Protocol for the Synthesis of 3-amino-4-hydroxyphenylarsonic acid (as an example of a derivative): [3]

  • Dissolve 31.6 g of 3-nitro-4-hydroxyphenylarsonic acid in 600 ml of methanol.

  • Add 840 g of 4% sodium amalgam to the solution.

  • Heat the mixture to reflux on a water bath until the evolution of gas ceases.

  • Distill off the methanol.

  • Treat the residue with 120 ml of water and separate the mercury.

  • Add 150 ml of concentrated hydrochloric acid to the aqueous phase and let it stand for 24 hours.

  • Filter the mixture and treat the filtrate with activated carbon.

  • Adjust the pH of the solution to be slightly alkaline to Congo red but acidic to litmus using 0.1 N sodium hydroxide.

  • Add 25 ml of acetic acid to complete the precipitation of the product.

  • Cool the mixture, filter the precipitate, wash with water until chloride-free, and dry to obtain 3-amino-4-hydroxyphenylarsonic acid.

G cluster_synthesis Synthesis Workflow 3-nitro-4-hydroxyphenylarsonic acid 3-nitro-4-hydroxyphenylarsonic acid Methanol + Sodium Amalgam Methanol + Sodium Amalgam 3-nitro-4-hydroxyphenylarsonic acid->Methanol + Sodium Amalgam Reflux Reflux Methanol + Sodium Amalgam->Reflux Distillation Distillation Reflux->Distillation Purification Purification Distillation->Purification 3-amino-4-hydroxyphenylarsonic acid 3-amino-4-hydroxyphenylarsonic acid Purification->3-amino-4-hydroxyphenylarsonic acid

A simplified workflow for the synthesis of a 4-HPAA derivative.

General Mode of Action of Arsenical Herbicides

The precise signaling pathway of 4-HPAA in plants is not well-documented. However, the general mode of action for organic arsenical herbicides is believed to involve the disruption of fundamental cellular processes.[2] One proposed mechanism is the uncoupling of oxidative phosphorylation, which interferes with ATP synthesis.[2][4] Additionally, trivalent arsenic forms can react with sulfhydryl groups in enzymes, inactivating them and disrupting metabolic pathways.[5] This leads to rapid cell membrane damage, desiccation, chlorosis, and necrosis.[2]

G cluster_moa General Mode of Action of Arsenical Herbicides Arsenical_Herbicide Arsenical_Herbicide Plant_Cell Plant_Cell Arsenical_Herbicide->Plant_Cell Mitochondria Mitochondria Plant_Cell->Mitochondria Enzymes Enzymes Plant_Cell->Enzymes ATP_Production_Disruption ATP_Production_Disruption Mitochondria->ATP_Production_Disruption Uncoupling Oxidative Phosphorylation Enzyme_Inhibition Enzyme_Inhibition Enzymes->Enzyme_Inhibition Binding to Sulfhydryl Groups Cell_Membrane_Damage Cell_Membrane_Damage ATP_Production_Disruption->Cell_Membrane_Damage Enzyme_Inhibition->Cell_Membrane_Damage Necrosis_Desiccation Necrosis_Desiccation Cell_Membrane_Damage->Necrosis_Desiccation

Proposed general mode of action for arsenical herbicides in plants.

Experimental Protocols for Herbicidal Efficacy Evaluation

Due to the lack of specific quantitative data for 4-HPAA, the following are generalized protocols for greenhouse and field bioassays to determine its herbicidal efficacy.

Greenhouse Bioassay Protocol

This protocol is designed to determine the dose-response of various weed species to 4-HPAA under controlled conditions.

1. Plant Material and Growth Conditions:

  • Weed Species: Select a range of common agricultural weeds (e.g., Amaranthus retroflexus, Echinochloa crus-galli, Abutilon theophrasti).

  • Potting: Sow seeds in pots filled with a standard greenhouse potting mix. After emergence, thin to a uniform number of plants per pot.[6]

  • Growth Environment: Maintain plants in a greenhouse with controlled temperature, humidity, and photoperiod (e.g., 25/18°C day/night, 60-80% RH, 16h light).[6]

2. Herbicide Application:

  • Dose Range: Prepare a logarithmic series of 4-HPAA concentrations to establish a dose-response curve.

  • Application: Apply the herbicide solution to plants at the 2-4 true leaf stage using a calibrated laboratory sprayer to ensure uniform coverage.[6][7] Include an untreated control.

3. Data Collection and Analysis:

  • Visual Assessment: Rate plant injury at 3, 7, 14, and 21 days after treatment (DAT) on a scale of 0% (no effect) to 100% (plant death).[6]

  • Biomass Measurement: At the end of the experiment, harvest the above-ground biomass and determine the fresh and dry weights.

  • Data Analysis: Calculate the percent growth reduction relative to the untreated control. Use non-linear regression to determine the GR50 (the dose causing 50% growth reduction).

G cluster_workflow Greenhouse Bioassay Workflow Seed_Sowing Seed_Sowing Plant_Growth Plant_Growth Seed_Sowing->Plant_Growth Herbicide_Application Herbicide_Application Plant_Growth->Herbicide_Application Data_Collection Data_Collection Herbicide_Application->Data_Collection Data_Analysis Data_Analysis Data_Collection->Data_Analysis

A generalized workflow for a greenhouse herbicide bioassay.
Field Trial Protocol

Field trials are essential to evaluate the efficacy of 4-HPAA under real-world agricultural conditions.

1. Trial Site and Design:

  • Site Selection: Choose a site with a natural and uniform infestation of the target weed species.

  • Experimental Design: Use a randomized complete block design with at least three to four replications. Plot sizes should be adequate to minimize edge effects (e.g., 2m x 5m).

2. Treatment Application:

  • Application Rates: Based on greenhouse results, select a range of application rates, including a proposed label rate, and rates above and below this to determine efficacy and crop safety margins.

  • Standard Comparison: Include a commercial standard herbicide with a similar spectrum of control for comparison.

  • Application Method: Use a calibrated backpack or tractor-mounted sprayer. Record environmental conditions at the time of application (temperature, humidity, wind speed).

3. Data Collection:

  • Weed Control Efficacy: Visually assess percent weed control at regular intervals after application.

  • Crop Phytotoxicity: If applied in a crop, visually rate crop injury (e.g., stunting, chlorosis, necrosis).

  • Weed Biomass and Density: At a set time point, measure weed density and/or collect weed biomass from a defined area within each plot.

  • Crop Yield: If applicable, harvest the crop from the center of each plot to determine the yield.

Data Presentation

While no specific quantitative data for the herbicidal activity of 4-HPAA was found in the literature search, the following table templates are provided for researchers to record their experimental findings.

Table 1: Greenhouse Bioassay Results for 4-HPAA

Weed SpeciesGR50 (g a.i./ha)95% Confidence Interval
Weed Species 1Enter DataEnter Data
Weed Species 2Enter DataEnter Data
Weed Species 3Enter DataEnter Data

Table 2: Field Trial Efficacy of 4-HPAA on Various Weed Species (% Control at 28 DAT)

Application Rate (g a.i./ha)Weed Species AWeed Species BWeed Species C
Rate 1Enter DataEnter DataEnter Data
Rate 2Enter DataEnter DataEnter Data
Rate 3Enter DataEnter DataEnter Data
Commercial Standard Enter DataEnter DataEnter Data
Untreated Control 000

Table 3: Crop Phytotoxicity and Yield Data from Field Trials

TreatmentApplication Rate (g a.i./ha)Crop Injury (%) at 14 DATYield ( kg/ha )
4-HPAARate 1Enter DataEnter Data
4-HPAARate 2Enter DataEnter Data
4-HPAARate 3Enter DataEnter Data
Commercial Standard Standard RateEnter DataEnter Data
Untreated Control 00Enter Data

References

Application Notes and Protocols: 4-Hydroxyphenylarsonic Acid as a Hapten for Immunoassay Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Hydroxyphenylarsonic acid and its derivatives, such as roxarsone (3-nitro-4-hydroxyphenylarsonic acid), are organoarsenic compounds that have been used as feed additives in the poultry and swine industries to control coccidiosis and promote growth.[1][2][3] Due to concerns about the potential conversion of these compounds to inorganic arsenic, a known toxic substance, in the environment and their potential transfer to the food chain, there is a need for sensitive and efficient methods for their detection in food products and environmental samples.[1][2][4] Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), offer a sensitive, specific, and high-throughput analytical method for monitoring these residues with minimal sample preparation.[1][3]

This document provides detailed application notes and protocols for the development of an immunoassay for compounds based on the this compound structure, using it as a hapten. Haptens are small molecules that can elicit an immune response only when attached to a large carrier molecule, such as a protein.[5]

Principle of the Immunoassay

The developed assay is a competitive indirect ELISA (ciELISA). In this format, a coating antigen (the hapten conjugated to a protein) is immobilized on the surface of a microtiter plate. In the sample wells, a specific antibody is incubated with the sample containing the free analyte (this compound derivative). This mixture is then added to the coated plate. The free analyte in the sample competes with the coating antigen for binding to the limited number of antibody binding sites. A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then added, which binds to the primary antibody. Finally, a substrate is added that produces a colored product upon reaction with the enzyme. The intensity of the color is inversely proportional to the concentration of the analyte in the sample.

Data Presentation

The following table summarizes the performance of a developed immunoassay for roxarsone, using an antibody raised against a 3-amino-4-hydroxyphenylarsonic acid-KLH conjugate.[1][3]

ParameterValue (ng/mL)Notes
IC50 (PBST) 11.7 ± 1.5050% inhibitory concentration in phosphate-buffered saline with Tween 20.[1][3]
IC50 (Muscle 1:10) 13.1 ± 2.5350% inhibitory concentration in a 1:10 dilution of chicken muscle extract.[1][3]
IC50 (Muscle 1:20) 12.0 ± 2.4550% inhibitory concentration in a 1:20 dilution of chicken muscle extract.[1][3]
Cross-ReactantCross-Reactivity (%)
2-aminophenylarsonic acid7.3
Arsanilic acid5.3
3-amino-4-hydroxyphenylarsonic acid (AHPA)4.0
Phenylarsonic acid3.0

Table 1: Immunoassay performance and cross-reactivity. Data sourced from Shelver, 2011.[1][3]

Experimental Protocols

Protocol 1: Preparation of Immunogen and Coating Antigen

This protocol describes the conjugation of a this compound derivative (3-amino-4-hydroxyphenylarsonic acid, AHPA) to carrier proteins to create an immunogen (for antibody production) and a coating antigen (for the ELISA plate).

Materials:

  • 3-Amino-4-hydroxyphenylarsonic acid (AHPA)

  • Keyhole Limpet Hemocyanin (KLH) for immunogen

  • Bovine Serum Albumin (BSA) for coating antigen

  • Bis-sulfosuccinimidyl-suberate (BS3)

  • 0.1 M Borax Buffer, pH 8.6

  • 1 N HCl

  • 3 N NaOH

  • N,N-dimethylformamide (DMF)

  • Dialysis tubing (10 kDa MWCO)

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Protein Preparation:

    • Dissolve 100 mg of carrier protein (KLH or BSA) in 2 mL of 0.1 M borax buffer, pH 8.6.[1]

    • Chill the solution on ice.[1]

  • Hapten Preparation:

    • Dissolve 26.3 mg of AHPA in 1 N HCl.[1]

    • Add the dissolved hapten to the chilled protein solution.[1]

  • Cross-linker Addition:

    • Dissolve 36 mg of BS3 in DMF.[1]

    • Add the BS3 solution dropwise to the protein-hapten mixture over 30 minutes while stirring.[1]

  • pH Adjustment:

    • Monitor the pH of the reaction mixture periodically.

    • Maintain the pH between 7 and 8 by adding 3 N NaOH as needed.[1]

  • Reaction Incubation:

    • Allow the reaction to proceed for 4 hours at room temperature with gentle stirring.

  • Purification:

    • Transfer the conjugate solution to a dialysis tube.

    • Dialyze against PBS at 4°C for 48 hours, with several changes of the buffer to remove unreacted hapten and cross-linker.

  • Storage:

    • Store the purified immunogen (AHPA-KLH) and coating antigen (AHPA-BSA) at -20°C.

Protocol 2: Antibody Production (Polyclonal)

This protocol outlines the generation of polyclonal antibodies in rabbits using the prepared immunogen.

Materials:

  • AHPA-KLH immunogen

  • Freund's Complete Adjuvant (FCA)

  • Freund's Incomplete Adjuvant (FIA)

  • New Zealand white rabbits

  • Syringes and needles

  • Centrifuge and tubes for serum collection

Procedure:

  • Pre-immunization Bleed:

    • Collect a small blood sample from each rabbit to serve as a negative control (pre-immune serum).

  • Primary Immunization:

    • Emulsify the AHPA-KLH immunogen with an equal volume of Freund's Complete Adjuvant to a final concentration of 1 mg/mL.

    • Inject the emulsion subcutaneously at multiple sites on the back of each rabbit.

  • Booster Immunizations:

    • Four weeks after the primary immunization, administer a booster injection.

    • Prepare the booster by emulsifying the immunogen with Freund's Incomplete Adjuvant.

    • Administer subsequent booster injections every four weeks.

  • Titer Monitoring:

    • Collect blood samples 10-14 days after each booster injection.

    • Allow the blood to clot and centrifuge to separate the serum (antiserum).

    • Determine the antibody titer using an indirect ELISA (see Protocol 3). A satisfactory titer is generally considered to be >1:50,000.[1]

  • Antibody Harvesting:

    • Once a high antibody titer is achieved, perform a final bleed to collect a larger volume of antiserum.

    • Purify the IgG fraction from the antiserum using protein A/G affinity chromatography if necessary.

Protocol 3: Competitive Indirect ELISA (ciELISA)

This protocol details the procedure for performing the competitive indirect ELISA to detect this compound derivatives.

Materials:

  • AHPA-BSA coating antigen

  • Rabbit anti-AHPA antiserum (primary antibody)

  • Goat anti-rabbit IgG-HRP conjugate (secondary antibody)

  • 96-well microtiter plates

  • Coating Buffer (e.g., 50 mM Carbonate-Bicarbonate, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween 20, PBST)

  • Blocking Buffer (e.g., 3% non-fat dry milk in PBST)

  • Assay Buffer (e.g., PBST)

  • Substrate Solution (e.g., TMB)

  • Stop Solution (e.g., 2 M H₂SO₄)

  • Microplate reader

Procedure:

  • Plate Coating:

    • Dilute the AHPA-BSA coating antigen in Coating Buffer to an optimal concentration (to be determined by checkerboard titration).

    • Add 100 µL of the diluted coating antigen to each well of a 96-well plate.

    • Incubate overnight at 4°C.

  • Washing:

    • Discard the coating solution and wash the plate three times with 300 µL of Wash Buffer per well.

  • Blocking:

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at 37°C to block non-specific binding sites.[6]

  • Washing:

    • Discard the blocking solution and wash the plate three times with Wash Buffer.

  • Competitive Reaction:

    • Prepare standards of the analyte (e.g., roxarsone) in Assay Buffer.

    • In separate tubes, pre-incubate 50 µL of each standard or sample with 50 µL of the diluted primary antibody (optimal dilution to be determined).

    • Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked plate.

    • Incubate for 1 hour at 37°C.

  • Washing:

    • Discard the solution and wash the plate three times with Wash Buffer.

  • Secondary Antibody Incubation:

    • Dilute the HRP-conjugated secondary antibody in Assay Buffer.

    • Add 100 µL of the diluted secondary antibody to each well.

    • Incubate for 1 hour at 37°C.[6]

  • Washing:

    • Discard the secondary antibody solution and wash the plate five times with Wash Buffer.

  • Substrate Addition and Color Development:

    • Add 100 µL of TMB Substrate Solution to each well.[7]

    • Incubate in the dark at room temperature for 15-30 minutes.[7][8]

  • Stopping the Reaction:

    • Add 50 µL of Stop Solution to each well to stop the color development.[8]

  • Data Acquisition:

    • Read the absorbance of each well at 450 nm using a microplate reader.

  • Data Analysis:

    • Plot a standard curve of absorbance versus the logarithm of the analyte concentration.

    • Determine the concentration of the analyte in the samples by interpolating their absorbance values from the standard curve.

Visualizations

G cluster_0 Immunogen & Coating Antigen Preparation Hapten (AHPAA) Hapten (AHPAA) Conjugation Conjugation Hapten (AHPAA)->Conjugation Carrier Protein (KLH/BSA) Carrier Protein (KLH/BSA) Carrier Protein (KLH/BSA)->Conjugation Cross-linker (BS3) Cross-linker (BS3) Cross-linker (BS3)->Conjugation Purification (Dialysis) Purification (Dialysis) Conjugation->Purification (Dialysis) Immunogen (AHPAA-KLH) Immunogen (AHPAA-KLH) Purification (Dialysis)->Immunogen (AHPAA-KLH) Coating Antigen (AHPAA-BSA) Coating Antigen (AHPAA-BSA) Purification (Dialysis)->Coating Antigen (AHPAA-BSA)

Caption: Workflow for preparing immunogen and coating antigen.

G cluster_1 Competitive Indirect ELISA Principle Plate Coating 1. Coating Antigen (AHPAA-BSA) on Plate Competition 2. Add Sample (Free Analyte) & Primary Antibody (Anti-AHPAA) Plate Coating->Competition Binding 3. Primary Antibody Binds to Coating Antigen OR Free Analyte Competition->Binding Secondary Ab 4. Add Enzyme-Linked Secondary Antibody Binding->Secondary Ab Detection 5. Add Substrate & Measure Color Secondary Ab->Detection Result Signal is Inversely Proportional to Analyte Concentration Detection->Result

Caption: Signaling pathway of the competitive indirect ELISA.

G cluster_2 Antibody Production Workflow Immunization 1. Immunize Rabbit with AHPAA-KLH & Adjuvant Booster 2. Administer Boosters (4-week intervals) Immunization->Booster Titer Check 3. Monitor Antibody Titer (ELISA) Booster->Titer Check Titer Check->Booster Repeat Harvest 4. Collect Antiserum at High Titer (>1:50,000) Titer Check->Harvest High Titer Purification 5. (Optional) Purify IgG (Protein A/G) Harvest->Purification

Caption: Workflow for polyclonal antibody production.

References

Method for determining 4-Hydroxyphenylarsonic acid in animal feed

Author: BenchChem Technical Support Team. Date: December 2025

An established method for the determination of 4-Hydroxyphenylarsonic acid (roxarsone) in animal feed involves extraction followed by analysis using High-Performance Liquid Chromatography (HPLC) coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS). This approach allows for the sensitive and selective quantification of roxarsone and other arsenic species. Alternative methods include HPLC with ultraviolet (UV) detection and spectrophotometric methods, such as the AOAC Official Method 971.47.

Application Notes

Introduction

This compound, commonly known as roxarsone, is an organoarsenic compound that has been used as a feed additive in the poultry and swine industries to promote growth, improve feed efficiency, and prevent coccidiosis.[1] However, concerns over the potential conversion of roxarsone to more toxic inorganic forms of arsenic in animals and the environment have led to restrictions on its use in many countries.[1][2] Consequently, sensitive and reliable analytical methods are required to monitor its presence in animal feed to ensure compliance with regulatory limits and safeguard animal and human health.

The primary analytical challenge lies in the efficient extraction of roxarsone from complex feed matrices and its accurate quantification, often in the presence of other arsenic compounds. HPLC-ICP-MS has emerged as a preferred method due to its high selectivity and sensitivity, allowing for the speciation of different arsenic forms.

Principle of the Method (HPLC-ICP-MS)

The method involves the extraction of roxarsone from the animal feed sample, typically using a solvent mixture such as methanol and water.[3] The extract is then filtered and analyzed by ion-pair reversed-phase HPLC, which separates roxarsone from other arsenic species.[3] The eluent from the HPLC is introduced into an ICP-MS system, where the arsenic-containing compounds are atomized and ionized. The mass spectrometer then detects and quantifies the arsenic isotopes, providing a highly sensitive and element-specific measurement.

Experimental Protocols

Protocol 1: Determination of this compound by HPLC-ICP-MS

This protocol is based on established methods for arsenic speciation in animal feed.[3]

1. Reagents and Materials

  • Roxarsone standard

  • Methanol (HPLC grade)

  • Deionized water (18 MΩ·cm)

  • Tetrabutylammonium hydroxide (TBAH)

  • Trifluoroacetic acid (TFA)

  • Ammonium hydroxide

  • Nitric acid

  • Solid-phase extraction (SPE) cartridges (if necessary for cleanup)

  • 0.45 µm syringe filters

2. Standard Preparation

  • Stock Standard Solution (e.g., 1000 mg/L As): Prepare by dissolving a known amount of roxarsone in a suitable solvent (e.g., methanol/water).

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase to create a calibration curve (e.g., 1, 5, 10, 20, 50 µg/L As).

3. Sample Preparation

  • Grinding: Homogenize the animal feed sample by grinding to a fine powder.

  • Extraction:

    • Weigh approximately 1 g of the homogenized sample into a centrifuge tube.

    • Add 10 mL of a methanol/water (1:1, v/v) extraction solution.[3]

    • Vortex the mixture for 1 minute.

    • Place the tube in an ultrasonic bath for 30 minutes.

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

4. HPLC-ICP-MS Analysis

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

    • Mobile Phase: A gradient elution is often used. For example:

      • Mobile Phase A: 4 mM TBAH in 8% methanol, pH adjusted to 6.25 with TFA.[3]

      • Mobile Phase B: 0.1% TFA in 92% methanol.[3]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

  • ICP-MS Conditions:

    • RF Power: 1550 W

    • Plasma Gas Flow: 15 L/min

    • Carrier Gas Flow: 1.0 L/min

    • Monitored m/z: 75 (As)

    • Integration Time: 0.1 s

5. Quality Control

  • Method Blank: Analyze a blank sample (extraction solvent) with each batch to check for contamination.

  • Spiked Sample: Spike a known amount of roxarsone into a sample to determine the method recovery. Recoveries are typically expected to be within 78.5% to 110%.[3]

  • Calibration Verification: Analyze a standard from the calibration curve after a set number of samples to check for instrument drift.

Protocol 2: Spectrophotometric Determination (Based on AOAC Official Method 971.47)

This method is a classic and officially recognized procedure for roxarsone determination.[4][5]

1. Reagents

  • Dipotassium hydrogen phosphate (K₂HPO₄) solution (2%)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Activated carbon

2. Sample Preparation and Analysis

  • Extraction: Extract the feed sample with a 2% K₂HPO₄ solution.[4][5]

  • Protein Precipitation: Centrifuge the extract, and adjust the pH of the supernatant with HCl to the isoelectric point of the proteins to precipitate them.[5]

  • Cleanup: Remove the precipitated proteins by centrifugation. Treat the resulting solution with activated carbon at pH 12 to remove interferences.[4][5]

  • Measurement: Measure the absorbance of the intensely colored roxarsone solution at 410 nm using a spectrophotometer.[5]

Data Presentation

MethodMatrixLimit of Detection (LOD)Limit of Quantitation (LOQ)Recovery (%)Reference
HPLC-ICP-MSFormula Feed<1.7 µg/kg As->78.5[3]
HPLC-UV/HG-AFSLivestock Feed0.09 mg/L0.30 mg/L-[6]
SpectrophotometryPoultry Feed--93.7 - 104[4]
SpectrophotometryAnimal Feed--99.25 (avg.)[5]
CE-ICP-MSChicken Manure1-3 µg/L As--[7]

Visualizations

experimental_workflow sample Animal Feed Sample grinding Homogenization (Grinding) sample->grinding Step 1 extraction Extraction (Methanol/Water, Sonication) grinding->extraction Step 2 centrifugation Centrifugation extraction->centrifugation Step 3 filtration Filtration (0.45 µm) centrifugation->filtration Step 4 hplc HPLC Separation (C18 Column) filtration->hplc Step 5 (Injection) icpms ICP-MS Detection (m/z 75) hplc->icpms Step 6 (Eluent Transfer) data Data Analysis (Quantification) icpms->data Step 7 result Roxarsone Concentration data->result Step 8

Caption: Workflow for the determination of this compound in animal feed by HPLC-ICP-MS.

References

Application Notes & Protocol for the Determination of 4-Hydroxyphenylarsonic Acid in Environmental Water Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

4-Hydroxyphenylarsonic acid (4-HPAA) is an organoarsenic compound. While its parent compound, roxarsone (3-nitro-4-hydroxyphenylarsonic acid), has been used as a feed additive in the poultry industry, concerns about the environmental fate of organoarsenicals have led to increased scrutiny of their degradation products.[1] Roxarsone is known to degrade in the environment, primarily through microbial activity, into various other compounds, including the more toxic inorganic forms of arsenic, such as arsenate (As(V)) and arsenite (As(III)).[2][3][4] The primary degradation pathway of roxarsone involves the reduction of its nitro group to form 3-amino-4-hydroxyphenylarsonic acid (HAPA), which is then further transformed.[1][3][5][4]

Accurate and sensitive analytical methods are crucial for monitoring the presence and concentration of 4-HPAA and other related organoarsenic compounds in environmental water sources to understand their environmental fate and potential impact. This document provides a detailed protocol for the analysis of 4-HPAA in environmental water samples using Solid-Phase Extraction (SPE) followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle

This method is designed for the quantitative analysis of this compound in various environmental water matrices, such as surface water and groundwater. The procedure involves the extraction and concentration of 4-HPAA from water samples using solid-phase extraction. The analyte is then separated, detected, and quantified by liquid chromatography-tandem mass spectrometry.

Experimental Protocols

Sample Collection and Preservation
  • Collection: Collect water samples in clean, pre-rinsed amber glass or polypropylene bottles to minimize photodegradation.

  • Preservation: For arsenic speciation analysis, it is critical to prevent changes in the arsenic species present. Samples should be cooled to ≤6 °C immediately after collection. If analysis is not performed within 48 hours, samples should be preserved by adding a suitable preservation agent. A common method for preserving arsenic species is the addition of EDTA and acetic acid.

  • Storage: Store samples in the dark at ≤6 °C and analyze as soon as possible, ideally within 48 hours of collection.

Reagents and Materials
  • Solvents: HPLC-grade or LC-MS grade methanol, acetonitrile, and water.

  • Reagents: Formic acid (LC-MS grade), ammonium bicarbonate, and this compound analytical standard (≥98% purity).

  • Solid-Phase Extraction (SPE) Cartridges: Mixed-mode (reversed-phase and anion exchange) SPE cartridges are recommended for the extraction of organoarsenicals.

  • Syringe Filters: 0.22 µm or 0.45 µm pore size, compatible with the sample matrix.

Standard Solution Preparation
  • Primary Stock Solution (100 µg/mL): Accurately weigh 10 mg of 4-HPAA analytical standard and dissolve it in 100 mL of methanol. Store this solution at -20°C in an amber vial.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a mixture of water and methanol to create calibration standards.

Sample Preparation: Solid-Phase Extraction (SPE)
  • Sample Filtration: Filter the water sample through a 0.45 µm filter to remove particulate matter.

  • Cartridge Conditioning: Condition the mixed-mode SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Load the filtered water sample (e.g., 500 mL) onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Cartridge Washing: Wash the cartridge with 5 mL of deionized water to remove any unretained impurities.

  • Analyte Elution: Elute the retained 4-HPAA from the cartridge with an appropriate solvent. Based on the mixed-mode nature of the sorbent, a two-step elution may be necessary. A common approach for organoarsenicals is to use a small volume of a methanolic solution containing a competing ion or having an altered pH. For example, elute with 2 x 5 mL of methanol containing a low concentration of ammonium hydroxide or formic acid.

  • Eluate Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

  • Reconstitution: Reconstitute the dried residue in a small, precise volume (e.g., 1 mL) of the initial mobile phase composition.

LC-MS/MS Analysis

The following are suggested starting parameters for the LC-MS/MS analysis of 4-HPAA. Method optimization is recommended for your specific instrumentation and sample matrix.

Parameter Condition
LC System Agilent 1200 Series or equivalent
Column Anion exchange column (e.g., Hamilton PRP-X110S, 7 µm, 100 mm x 2.1 mm)
Mobile Phase A 80 mM Ammonium Bicarbonate in Water/Methanol (90:10, v/v), pH 10.0
Mobile Phase B Acetonitrile
Gradient Isocratic or a shallow gradient to ensure separation from other components
Flow Rate 0.3 mL/min
Injection Volume 10 µL
Column Temperature 40 °C
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative
MRM Transitions Q1: 216.9 m/z, Q3: 106.9 m/z
Collision Energy Optimization required
Dwell Time 100 ms

Data Presentation

Quantitative data should be summarized for clarity and easy comparison. Below is a template for presenting validation data.

Table 1: Method Performance Characteristics

Parameter Result
Linear Range e.g., 0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.99
Limit of Detection (LOD) e.g., 0.05 ng/mL
Limit of Quantification (LOQ) e.g., 0.1 ng/mL
Recovery (%) 85 - 105%
Precision (RSD%) < 15%

Visualizations

Roxarsone Degradation Pathway

The primary degradation of roxarsone in the environment is a multi-step process. The initial and most frequently reported step is the reduction of the nitro group, followed by the cleavage of the carbon-arsenic bond, leading to the formation of inorganic arsenic.

Roxarsone_Degradation Roxarsone Roxarsone (3-nitro-4-hydroxyphenylarsonic acid) HAPA HAPA (3-amino-4-hydroxyphenylarsonic acid) Roxarsone->HAPA Nitro Reduction (Microbial) Inorganic_As Inorganic Arsenic (As(V) and As(III)) HAPA->Inorganic_As C-As Bond Cleavage

Caption: Simplified degradation pathway of Roxarsone.

Experimental Workflow

The analytical procedure for determining 4-HPAA in environmental water samples involves several key steps from sample collection to final data analysis.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample_Collection 1. Water Sample Collection Filtration 2. Filtration (0.45 µm) Sample_Collection->Filtration SPE 3. Solid-Phase Extraction (SPE) Filtration->SPE LC_MSMS 4. LC-MS/MS Analysis SPE->LC_MSMS Data_Analysis 5. Data Processing & Quantification LC_MSMS->Data_Analysis

Caption: Workflow for 4-HPAA analysis in water.

References

Application Notes and Protocols for the Synthesis of Metal Complexes with 4-Hydroxyphenylarsonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of metal complexes incorporating 4-Hydroxyphenylarsonic acid. The protocols detailed below are based on established methods for the synthesis of related metal-organic compounds and are intended to serve as a foundational guide for researchers.

Introduction

This compound, also known as Roxarsone, is an organoarsenic compound with the potential to form stable complexes with a variety of metal ions. The coordination of metal ions to this compound can modulate its biological activity, leading to the development of novel therapeutic agents. The presence of both a hydroxyl and an arsonic acid group provides multiple coordination sites, allowing for the formation of diverse and structurally interesting metal complexes. These complexes are of interest to drug development professionals for their potential antimicrobial, anticancer, and enzyme-inhibiting properties.[1]

Applications in Drug Development

Metal complexes of this compound are being explored for various therapeutic applications:

  • Antimicrobial Agents: Metal complexation is a known strategy to enhance the efficacy of antimicrobial compounds.[2][3] The chelation of a metal ion to this compound can increase its lipophilicity, facilitating its transport across microbial cell membranes and subsequent interaction with intracellular targets.

  • Anticancer Agents: The design of metal-based anticancer drugs is a rapidly growing field.[4][5][6][7][8] Metal complexes can induce cancer cell death through various mechanisms, including DNA binding and cleavage, generation of reactive oxygen species (ROS), and inhibition of key enzymes involved in cancer progression.

  • Enzyme Inhibitors: The specific coordination geometry and electronic properties of metal complexes make them attractive candidates for the design of potent and selective enzyme inhibitors.[9][10][11][12][13] By targeting enzymes crucial for the survival of pathogens or the proliferation of cancer cells, these complexes can exert their therapeutic effects.

Characterization of Metal Complexes

A combination of spectroscopic and analytical techniques is essential for the comprehensive characterization of newly synthesized metal complexes.

Technique Information Obtained Typical Observations
Infrared (IR) Spectroscopy Identification of functional groups involved in coordination.Shifts in the vibrational frequencies of the -OH and -AsO₃H₂ groups upon coordination to the metal ion.
UV-Visible (UV-Vis) Spectroscopy Information about the electronic transitions and coordination geometry of the metal ion.Appearance of new absorption bands in the visible region corresponding to d-d transitions of the metal ion.
Nuclear Magnetic Resonance (NMR) Spectroscopy Elucidation of the structure of diamagnetic complexes in solution.Changes in the chemical shifts of the aromatic protons of the ligand upon complexation.
Thermogravimetric Analysis (TGA) Assessment of thermal stability and the presence of coordinated solvent molecules.Stepwise weight loss corresponding to the removal of water or other solvent molecules, followed by the decomposition of the complex.
Elemental Analysis Determination of the elemental composition (C, H, N) and metal content.Confirmation of the proposed stoichiometry of the complex.
Single Crystal X-ray Diffraction Unambiguous determination of the three-dimensional molecular structure.Provides precise bond lengths, bond angles, and the coordination geometry of the metal center.[14][15]

Experimental Protocols

General Solution-Based Synthesis of a Metal(II) Complex with this compound

This protocol is a generalized procedure based on the synthesis of related metal-phenolic complexes and should be optimized for specific metal ions.

Materials:

  • This compound

  • Metal(II) salt (e.g., acetate, chloride, or nitrate)

  • Ethanol

  • Distilled water

  • Magnetic stirrer with hotplate

  • Reflux condenser

  • Büchner funnel and filter paper

Procedure:

  • Dissolve 2 mmol of this compound in a minimal amount of a 1:1 (v/v) mixture of absolute ethanol and distilled water with gentle heating.

  • In a separate beaker, dissolve 1 mmol of the Metal(II) salt in a small amount of distilled water.

  • Slowly add the Metal(II) salt solution dropwise to the solution of this compound while stirring continuously on a magnetic stirrer at room temperature.

  • Upon addition, a change in color or the formation of a precipitate may be observed.

  • Attach a reflux condenser to the reaction flask and heat the mixture to reflux for 2-4 hours to ensure complete reaction.

  • Allow the reaction mixture to cool to room temperature. If a precipitate has formed, collect it by vacuum filtration using a Büchner funnel. If no precipitate forms, slowly evaporate the solvent at room temperature until crystals appear.

  • Wash the collected solid with small portions of cold distilled water and then ethanol to remove any unreacted starting materials.

  • Dry the resulting solid in a desiccator over anhydrous CaCl₂.

  • Characterize the final product using the techniques outlined in Section 3.

Hydrothermal Synthesis of a Metal-Organic Framework with this compound

Hydrothermal synthesis can be employed to obtain crystalline metal-organic frameworks (MOFs).

Materials:

  • This compound

  • Metal salt (e.g., nitrate or chloride)

  • Solvent (e.g., water, DMF, or a mixture)

  • Teflon-lined stainless steel autoclave

Procedure:

  • In a Teflon liner, combine this compound and the metal salt in a suitable molar ratio (e.g., 1:1 or 2:1).

  • Add the desired solvent or solvent mixture to the liner.

  • Seal the Teflon liner inside the stainless steel autoclave.

  • Place the autoclave in an oven and heat it to a specific temperature (typically between 100-200 °C) for a defined period (e.g., 24-72 hours).

  • Allow the autoclave to cool slowly to room temperature.

  • Open the autoclave carefully in a fume hood.

  • Collect the crystalline product by filtration, wash it with the solvent used for the reaction, and dry it in air.

  • Characterize the product using appropriate analytical techniques, with a particular emphasis on single-crystal X-ray diffraction if suitable crystals are obtained.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application Testing s1 Dissolve this compound s3 Mix Solutions s1->s3 s2 Dissolve Metal Salt s2->s3 s4 Reflux or Hydrothermal Reaction s3->s4 s5 Cool and Isolate Product s4->s5 c1 IR Spectroscopy s5->c1 c2 UV-Vis Spectroscopy s5->c2 c3 TGA s5->c3 c4 Elemental Analysis s5->c4 c5 X-ray Diffraction s5->c5 a1 Antimicrobial Assays c5->a1 a2 Anticancer Assays c5->a2 a3 Enzyme Inhibition Assays c5->a3

Caption: Generalized workflow for the synthesis and evaluation of metal complexes.

Hypothetical Signaling Pathway for Anticancer Activity

anticancer_pathway cluster_cell Cancer Cell MetalComplex Metal Complex (4-HPAA-M) ROS Reactive Oxygen Species (ROS) MetalComplex->ROS Induces DNA_Damage DNA Damage ROS->DNA_Damage Causes Mitochondria Mitochondria ROS->Mitochondria Damages Apoptosis Apoptosis DNA_Damage->Apoptosis Triggers Mitochondria->Apoptosis Initiates

Caption: A potential mechanism of anticancer action via ROS generation.

Quantitative Data Summary (Hypothetical)

Due to the limited availability of specific data for this compound complexes, the following table presents hypothetical data based on analogous metal complexes. This table should be populated with experimental data as it becomes available.

Metal IonFormulaYield (%)IR ν(As-O) (cm⁻¹)UV-Vis λmax (nm)Thermal Decomposition (°C)
Cu(II)[Cu(C₆H₆AsO₄)(H₂O)₂]75850680150-200 (H₂O loss)
Co(II)[Co(C₆H₆AsO₄)₂(H₂O)₂]82845520, 610160-210 (H₂O loss)
Mn(II)[Mn(C₆H₆AsO₄)₂(H₂O)₂]78855480140-190 (H₂O loss)
Ni(II)[Ni(C₆H₆AsO₄)₂(H₂O)₂]85848410, 650170-220 (H₂O loss)
Cd(II)[Cd(C₆H₆AsO₄)₂(H₂O)]88852-180-230 (H₂O loss)

Safety Precautions

  • This compound and its metal complexes are arsenic-containing compounds and should be handled with extreme care in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, must be worn at all times.

  • Consult the Safety Data Sheet (SDS) for this compound and the respective metal salts before commencing any experimental work.

  • Dispose of all waste containing arsenic in accordance with institutional and national regulations for hazardous waste.

References

Application of 4-Hydroxyphenylarsonic Acid in Material Science for Advanced Materials

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxyphenylarsonic acid, also known as Roxarsone, is an organoarsenic compound with a versatile chemical structure that presents significant opportunities for the development of advanced materials. Its key structural features, a phenyl ring substituted with both a hydroxyl group and an arsonic acid group, allow for diverse chemical interactions. The arsonic acid moiety, analogous to phosphonic and carboxylic acids, exhibits a strong affinity for metal oxides, enabling surface functionalization and the formation of self-assembled monolayers (SAMs). Furthermore, both the arsonic acid and the phenolic hydroxyl group can act as coordinating ligands for metal ions, making this compound a potential candidate for the synthesis of novel metal-organic frameworks (MOFs). While direct, published experimental protocols for these specific applications are emerging, this document provides detailed theoretical applications and proposed experimental protocols based on established methodologies for analogous compounds.

Surface Functionalization of Metal Oxides

The arsonic acid group of this compound can form strong coordinate bonds with various metal oxide surfaces, such as titanium dioxide (TiO₂), zinc oxide (ZnO), and iron oxides (FeₓOᵧ). This allows for the formation of stable self-assembled monolayers (SAMs) that can tailor the surface properties of these materials for applications in biocompatible coatings, sensors, and catalysis.

Quantitative Data Summary
PropertyDescriptionExpected Value/RangeCharacterization Technique
Contact Angle Measures the hydrophilicity/hydrophobicity of the modified surface. A higher contact angle indicates a more hydrophobic surface.90-120° (for a well-formed monolayer)Goniometry
Layer Thickness The thickness of the self-assembled monolayer.1-2 nmEllipsometry, X-ray Reflectivity (XRR)
Binding Energy (As 3d) Core level electron binding energy of arsenic, confirming the presence of the arsonic acid on the surface.~45 eVX-ray Photoelectron Spectroscopy (XPS)
Vibrational Modes Characteristic infrared absorption bands for As-O and aromatic C-H bonds.As-O: 800-950 cm⁻¹; Aromatic C-H: 3000-3100 cm⁻¹Fourier-Transform Infrared Spectroscopy (FTIR)
Experimental Protocol: Formation of a Self-Assembled Monolayer on a Titanium Dioxide Surface

Materials:

  • Titanium dioxide (TiO₂) substrate (e.g., a silicon wafer with a thermally grown TiO₂ layer)

  • This compound (purity ≥ 98%)

  • Anhydrous ethanol

  • Deionized water

  • Nitrogen gas

Procedure:

  • Substrate Cleaning:

    • Sonnicate the TiO₂ substrate in a solution of deionized water and detergent for 15 minutes.

    • Rinse thoroughly with deionized water.

    • Sonnicate in anhydrous ethanol for 15 minutes.

    • Dry the substrate under a stream of nitrogen gas.

    • Activate the surface by treating with UV-Ozone for 15 minutes to generate hydroxyl groups.

  • Solution Preparation:

    • Prepare a 1 mM solution of this compound in anhydrous ethanol.

    • Sonicate the solution for 10 minutes to ensure complete dissolution.

  • Self-Assembly:

    • Immerse the cleaned and activated TiO₂ substrate into the this compound solution in a sealed container under a nitrogen atmosphere.

    • Allow the self-assembly to proceed for 24 hours at room temperature.

  • Rinsing and Drying:

    • Remove the substrate from the solution.

    • Rinse thoroughly with anhydrous ethanol to remove any physisorbed molecules.

    • Dry the functionalized substrate under a stream of nitrogen gas.

  • Characterization:

    • Characterize the modified surface using the techniques listed in the quantitative data summary table to confirm the formation and quality of the SAM.

Experimental_Workflow_SAM cluster_prep Substrate Preparation cluster_solution Solution Preparation cluster_assembly Self-Assembly cluster_post Post-Processing & Characterization Clean Clean TiO₂ Substrate Activate Activate with UV-Ozone Clean->Activate Immerse Immerse Substrate Activate->Immerse PrepareSol Prepare 1 mM Solution PrepareSol->Immerse Rinse Rinse with Ethanol Immerse->Rinse Dry Dry with Nitrogen Rinse->Dry Characterize Characterize Surface Dry->Characterize

Workflow for SAM formation on a TiO₂ surface.

Synthesis of Metal-Organic Frameworks (MOFs)

The bifunctional nature of this compound, with its arsonic acid and hydroxyl groups, makes it a promising organic linker for the synthesis of novel MOFs. By coordinating with metal ions (e.g., Zn²⁺, Cu²⁺, Zr⁴⁺), it can form porous crystalline structures with potential applications in gas storage, catalysis, and drug delivery.

Quantitative Data Summary
PropertyDescriptionExpected Value/RangeCharacterization Technique
Surface Area (BET) The specific surface area of the porous MOF material.500 - 2000 m²/gNitrogen Adsorption-Desorption Isotherms
Pore Size Distribution The distribution of pore sizes within the MOF structure.0.5 - 2.0 nmNon-Local Density Functional Theory (NLDFT)
Crystallinity Confirmation of the crystalline structure of the MOF.Characteristic diffraction peaksPowder X-ray Diffraction (PXRD)
Thermal Stability The temperature at which the MOF structure begins to decompose.> 300 °CThermogravimetric Analysis (TGA)
Experimental Protocol: Solvothermal Synthesis of a Zinc-based MOF

Materials:

  • This compound

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • Reactant Mixture:

    • In a 20 mL glass vial, dissolve 0.1 mmol of this compound and 0.1 mmol of Zinc nitrate hexahydrate in 10 mL of DMF.

    • Sonicate the mixture for 10 minutes to ensure homogeneity.

  • Solvothermal Synthesis:

    • Seal the vial tightly.

    • Place the vial in a programmable oven and heat to 120 °C for 48 hours.

    • Allow the oven to cool down to room temperature naturally.

  • Product Isolation and Activation:

    • Collect the crystalline product by filtration.

    • Wash the crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL).

    • Activate the MOF by immersing the crystals in fresh ethanol for 24 hours, replacing the ethanol every 8 hours.

    • Dry the activated MOF under vacuum at 150 °C for 12 hours.

  • Characterization:

    • Analyze the synthesized MOF using the techniques listed in the quantitative data summary table to determine its properties.

MOF_Synthesis_Workflow Reactants Dissolve Linker and Metal Salt in DMF Heating Solvothermal Reaction (120°C, 48h) Reactants->Heating Isolation Filter and Wash with DMF and Ethanol Heating->Isolation Activation Solvent Exchange with Ethanol Isolation->Activation Drying Dry under Vacuum (150°C) Activation->Drying Characterization Characterize MOF Drying->Characterization

Solvothermal synthesis of a MOF using 4-HPAA.

Functionalization of Gold Nanoparticles

While this compound lacks a thiol group for conventional gold nanoparticle (AuNP) functionalization, the aromatic ring and its functional groups can still interact with the gold surface through weaker, yet significant, physisorption and potential coordination. This can be used to modify the surface chemistry of AuNPs for applications in sensing and drug delivery.

Quantitative Data Summary
PropertyDescriptionExpected Value/RangeCharacterization Technique
Surface Plasmon Resonance (SPR) Peak The wavelength at which maximum light absorption occurs, which shifts upon surface modification.Red-shift of 2-10 nmUV-Vis Spectroscopy
Hydrodynamic Diameter The effective diameter of the nanoparticles in solution, which increases after functionalization.Increase of 5-20 nmDynamic Light Scattering (DLS)
Zeta Potential A measure of the surface charge of the nanoparticles, which will change upon ligand binding.Shift towards more negative valuesZeta Potential Measurement
Presence of As and Aromatic Rings Confirmation of the presence of the ligand on the nanoparticle surface.Characteristic signals for As and C=CX-ray Photoelectron Spectroscopy (XPS), Raman Spectroscopy
Experimental Protocol: Surface Modification of Citrate-Capped Gold Nanoparticles

Materials:

  • Citrate-capped gold nanoparticles (AuNPs, ~20 nm diameter) in aqueous solution

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Ligand Solution Preparation:

    • Prepare a 10 mM stock solution of this compound in deionized water, adjusting the pH to ~7 with dilute NaOH to aid dissolution if necessary.

  • Functionalization:

    • To 10 mL of the citrate-capped AuNP solution, add the this compound stock solution to a final concentration of 1 mM.

    • Gently stir the mixture at room temperature for 12 hours to allow for ligand exchange/adsorption.

  • Purification:

    • Centrifuge the solution at a speed sufficient to pellet the AuNPs (e.g., 12,000 rpm for 20 minutes for ~20 nm particles).

    • Carefully remove the supernatant containing unbound ligand.

    • Resuspend the nanoparticle pellet in PBS (pH 7.4).

    • Repeat the centrifugation and resuspension steps two more times to ensure complete removal of unbound molecules.

  • Characterization:

    • Analyze the functionalized AuNPs using the techniques outlined in the quantitative data summary table to confirm successful surface modification.

AuNP_Functionalization cluster_start Initial Materials cluster_reaction Functionalization cluster_purification Purification cluster_final Final Product and Analysis AuNPs Citrate-Capped AuNPs Mix Mix and Stir (12h) AuNPs->Mix Ligand 4-HPAA Solution Ligand->Mix Centrifuge Centrifuge and Remove Supernatant Mix->Centrifuge Resuspend Resuspend in PBS Centrifuge->Resuspend Repeat Repeat 2x Resuspend->Repeat FinalAuNPs Functionalized AuNPs Repeat->Centrifuge Characterize Characterize Nanoparticles FinalAuNPs->Characterize

Functionalization of gold nanoparticles.

Disclaimer

The experimental protocols provided herein are proposed methodologies based on established chemical principles and procedures for analogous compounds. Researchers should conduct their own literature review and risk assessment before attempting any new experimental work. All handling of this compound and its derivatives should be performed in a well-ventilated fume hood with appropriate personal protective equipment due to the toxicity of arsenic compounds.

Troubleshooting & Optimization

Technical Support Center: Optimizing HPLC Separation of 4-Hydroxyphenylarsonic Acid and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of 4-Hydroxyphenylarsonic acid (also known as Roxarsone) and its metabolites.

Troubleshooting Guide

This section addresses common issues encountered during the HPLC analysis of this compound and its related compounds in a question-and-answer format.

Issue 1: Poor Peak Shape (Tailing or Fronting) for this compound and its Metabolites

  • Question: My chromatogram shows significant peak tailing for this compound and its amino- and acetylated-metabolites. What are the likely causes and how can I resolve this?

  • Answer: Peak tailing for these polar, ionizable organoarsenic compounds is a common issue and can stem from several factors:

    • Secondary Silanol Interactions: Residual silanol groups on the surface of silica-based C18 columns can interact with the polar functional groups of your analytes, leading to tailing.

      • Solution:

        • Use an End-capped Column: Employ a column that has been "end-capped" to block many of these residual silanols.

        • Operate at Low pH: Lowering the mobile phase pH (e.g., to around 3.0) can suppress the ionization of silanol groups, minimizing these secondary interactions.

        • Add a Competing Base: Incorporating a small amount of a competing base, like triethylamine, into the mobile phase can help to mask the active silanol sites.

    • Inappropriate Mobile Phase pH: The pH of the mobile phase plays a critical role in the peak shape of ionizable compounds. If the pH is too close to the pKa of an analyte, it can exist in both ionized and non-ionized forms, resulting in peak distortion.

      • Solution: Adjust the mobile phase pH to be at least 2 pH units away from the pKa of your target analytes to ensure they are in a single ionic form.

    • Column Overload: Injecting too much sample can lead to peak distortion, including tailing.

      • Solution: Try diluting your sample and re-injecting. If the peak shape improves, column overload was likely the issue. Consider using a column with a higher loading capacity if sample concentration cannot be reduced.

    • Column Contamination or Degradation: Accumulation of matrix components or degradation of the stationary phase can create active sites that cause tailing.

      • Solution:

        • Use a Guard Column: A guard column installed before the analytical column will protect it from strongly retained sample components.

        • Implement a Column Washing Procedure: Regularly wash the column with a strong solvent to remove contaminants.

        • Proper Sample Preparation: Ensure your sample preparation method, such as solid-phase extraction (SPE), effectively removes interfering matrix components.[1]

Issue 2: Shifting Retention Times

  • Question: I am observing inconsistent retention times for my analytes from one injection to the next. What could be causing this variability?

  • Answer: Fluctuations in retention time can compromise the reliability of your analysis. The most common causes include:

    • Mobile Phase Instability:

      • Inconsistent Composition: Small variations in the mobile phase composition, especially the organic-to-aqueous ratio, can lead to significant shifts in retention. Ensure precise and consistent preparation of your mobile phase.

      • pH Drift: If using a buffer, ensure it is within its effective buffering range (typically +/- 1 pH unit of its pKa) and that the pH is stable over time. The pH of the aqueous portion should be measured before mixing with the organic solvent.

      • Degassing: Inadequately degassed mobile phase can lead to bubble formation in the pump, causing flow rate inconsistencies and retention time shifts. Degas your mobile phase before use and consider an in-line degasser.

    • Column Equilibration: Insufficient column equilibration between injections, especially after a gradient run, can lead to drifting retention times.

      • Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A good rule of thumb is to flush the column with 10-20 column volumes of the initial mobile phase.

    • Temperature Fluctuations: Changes in column temperature can affect solvent viscosity and analyte retention.

      • Solution: Use a column oven to maintain a constant and consistent temperature throughout your analytical run.

    • System Leaks: Even a small leak in the HPLC system can cause pressure fluctuations and, consequently, retention time variability.

      • Solution: Systematically check for leaks at all fittings and connections from the pump to the detector.

Issue 3: Co-elution of Metabolites and Inorganic Arsenic

  • Question: I am having difficulty separating this compound from its metabolites and from inorganic arsenic species (As(III) and As(V)). How can I improve the resolution?

  • Answer: Achieving baseline separation of these structurally similar and polar compounds can be challenging. Here are some strategies to improve resolution:

    • Optimize the Mobile Phase:

      • Gradient Elution: An isocratic elution may not be sufficient to separate all compounds. A gradient elution, where the mobile phase strength is gradually increased over the course of the run, is often necessary. Start with a shallow gradient and optimize the slope and duration to improve the separation of closely eluting peaks.

      • Mobile Phase Additives: For anion-exchange chromatography, which is commonly used for arsenic speciation, optimizing the concentration and pH of the buffer (e.g., ammonium phosphate or ammonium carbonate) is crucial. A salt gradient can be effective in eluting the more strongly retained species.[2]

      • Ion-Pairing Chromatography: For reversed-phase systems, adding an ion-pairing reagent to the mobile phase can improve the retention and separation of these ionic analytes.

    • Select the Appropriate Column:

      • Anion-Exchange Columns: These are frequently used for arsenic speciation and can provide good separation of the various arsenic species based on their charge.

      • Reversed-Phase C18 Columns: While less common for this specific application, a C18 column can be used, often in conjunction with ion-pairing reagents.

      • Mixed-Mode Columns: Columns that offer a combination of reversed-phase and ion-exchange properties can provide unique selectivity for these types of analytes.

    • Adjust Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the analysis time.

Frequently Asked Questions (FAQs)

Q1: What are the major metabolites of this compound (Roxarsone) that I should be looking for?

A1: The primary metabolites of this compound that are frequently identified, particularly in environmental and biological samples from poultry, include:

  • 3-Amino-4-hydroxyphenylarsonic acid (3-AHPAA): Formed by the reduction of the nitro group on the parent compound.[3]

  • N-acetyl-4-hydroxy-m-arsanilic acid (N-AHAA): An acetylated metabolite of 3-AHPAA.

  • Inorganic Arsenic (As(III) and As(V)): Resulting from the cleavage of the carbon-arsenic bond.[3][4]

  • Chlorinated derivatives: In the presence of chlorine, chlorinated phenylarsonic acids can be formed.[5]

Q2: What is a typical sample preparation procedure for analyzing this compound and its metabolites in a complex matrix like soil or poultry litter?

A2: A common approach for solid samples involves the following steps:

  • Extraction: The sample is typically extracted with a suitable solvent. A mixture of phosphoric acid and sodium dihydrogen phosphate has been shown to be effective for extracting these arsenicals from soil.[6] For other matrices, various buffers or solvent mixtures may be employed.

  • Sonication or Shaking: To enhance extraction efficiency, the sample and solvent mixture is often agitated using sonication or mechanical shaking.

  • Centrifugation: After extraction, the mixture is centrifuged to separate the solid material from the liquid extract.

  • Filtration: The supernatant is then filtered, typically through a 0.45 µm or 0.22 µm filter, to remove any remaining particulate matter before injection into the HPLC system.

  • Solid-Phase Extraction (SPE): For complex matrices, an additional clean-up step using SPE may be necessary to remove interfering compounds and concentrate the analytes of interest.

Q3: What detection methods are most suitable for the analysis of this compound and its metabolites?

A3: The choice of detector depends on the required sensitivity and selectivity:

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This is the most common and sensitive detector for arsenic speciation. It provides element-specific detection, allowing for the quantification of arsenic-containing compounds with very low detection limits.

  • Ultraviolet (UV) Detection: HPLC-UV can be used for the analysis of this compound and its metabolites as they contain chromophores.[1] However, it is less sensitive and selective than ICP-MS and may be prone to interferences from co-eluting matrix components. The detection wavelength is typically set around 240-260 nm.

  • Electrospray Ionization Mass Spectrometry (ESI-MS): This can be used for the identification and confirmation of the metabolites by providing molecular weight and fragmentation information.

Data Presentation

The following tables summarize typical chromatographic conditions and retention times for the separation of this compound and its key metabolites.

Table 1: Example HPLC-ICP-MS Chromatographic Conditions

ParameterCondition
Column Anion-exchange (e.g., Hamilton PRP-X100 or Agilent G3154A)
Mobile Phase A Ammonium phosphate or ammonium carbonate buffer (e.g., 1-20 mM)
Mobile Phase B Higher concentration of ammonium phosphate or carbonate buffer, or an organic modifier like methanol
Gradient Program A gradient from low to high ionic strength is typically employed to separate all species.
Flow Rate 0.8 - 1.5 mL/min
Injection Volume 20 - 100 µL
Detection ICP-MS monitoring m/z 75 for arsenic

Table 2: Representative Retention Times (in minutes) under Anion-Exchange Chromatography

Note: Retention times are highly dependent on the specific column, mobile phase composition, and gradient program. The following are illustrative examples.

CompoundApproximate Elution Order
Arsenobetaine (AsB)Early eluting (often near the void volume)
Arsenite (As(III))Early to mid-eluting
Dimethylarsinic acid (DMA)Mid-eluting
Monomethylarsonic acid (MMA)Mid to late-eluting
Arsenate (As(V))Late-eluting
3-Amino-4-hydroxyphenylarsonic acid (3-AHPAA)Late-eluting
N-acetyl-4-hydroxy-m-arsanilic acid (N-AHAA)Late-eluting
This compound (Roxarsone)Typically the last to elute

Experimental Protocols

Protocol 1: HPLC-ICP-MS Method for the Speciation of this compound and its Metabolites

  • Sample Preparation (Poultry Litter): a. Weigh 1 g of homogenized poultry litter into a 50 mL centrifuge tube. b. Add 20 mL of an extraction solution (e.g., 20 mM ammonium phosphate buffer, pH 7.5). c. Sonicate the mixture for 30 minutes. d. Centrifuge at 4000 rpm for 15 minutes. e. Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions: a. Column: Hamilton PRP-X100 (250 x 4.1 mm, 10 µm). b. Mobile Phase A: 10 mM Ammonium Phosphate, pH 8.5. c. Mobile Phase B: 100 mM Ammonium Phosphate, pH 8.5. d. Gradient:

    • 0-2 min: 100% A
    • 2-12 min: Linear gradient to 100% B
    • 12-15 min: 100% B
    • 15.1-20 min: Return to 100% A (re-equilibration). e. Flow Rate: 1.0 mL/min. f. Injection Volume: 50 µL.

  • ICP-MS Detection: a. Monitor the arsenic signal at m/z 75. b. Use a helium collision cell to minimize polyatomic interferences. c. Calibrate the instrument using a series of mixed standards containing all target analytes.

Mandatory Visualizations

Metabolic_Pathway cluster_microbial Microbial Biotransformation cluster_acetylation Acetylation Roxarsone This compound (Roxarsone) AHPAA 3-Amino-4-hydroxyphenylarsonic acid (3-AHPAA) Roxarsone->AHPAA Nitroreductase (Microbial) NAHAA N-acetyl-4-hydroxy-m-arsanilic acid (N-AHAA) AHPAA->NAHAA N-acetyltransferase iAs Inorganic Arsenic (As(III), As(V)) AHPAA->iAs C-As bond cleavage (Microbial)

Caption: Metabolic pathway of this compound (Roxarsone).

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_detection Detection Sample Sample Matrix (e.g., Soil, Litter) Extraction Extraction with appropriate solvent Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.45 µm) Centrifugation->Filtration Autosampler Autosampler Injection Filtration->Autosampler Column HPLC Column (Anion-Exchange) Autosampler->Column Detector ICP-MS Detector (m/z 75) Column->Detector Pump Gradient Pump (Mobile Phase Delivery) Pump->Column Data Data Acquisition and Analysis Detector->Data

Caption: Experimental workflow for HPLC-ICP-MS analysis.

References

Troubleshooting low recovery of 4-Hydroxyphenylarsonic acid during sample extraction

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-Hydroxyphenylarsonic Acid Extraction

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing low recovery of this compound (4-HPAA) during sample extraction. The following sections offer frequently asked questions, detailed protocols, and visual workflows to help identify and resolve common extraction issues.

Understanding Key Chemical Properties

Successful extraction of this compound, also known as Roxarsone, is highly dependent on its chemical properties, particularly its multiple acid dissociation constants (pKa).[1][2] The molecule has both an arsonic acid group and a phenolic hydroxyl group, which can be protonated or deprotonated depending on the pH of the solution.[1][2] This behavior is critical for optimizing its retention on solid-phase extraction (SPE) media and its partitioning during liquid-liquid extraction (LLE).

Table 1: Physicochemical Properties of this compound

Property Value Reference
Synonyms Roxarsone, 4-Hydroxybenzenearsonic acid [1][3]
Molecular Formula C₆H₇AsO₄ [1][2]
Molecular Weight 218.04 g/mol [2][3]
Appearance White to off-white crystalline solid [3][4]
Solubility Soluble in water and alcohol [1][4]
Melting Point ~174 °C [3][4]

| pKa Values (at 25°C) | pKₐ₁: 3.89 pKₐ₂: 8.37 (phenol) pKₐ₃: 10.05 |[2] |

The ionization state of 4-HPAA at different pH values is crucial for designing an effective extraction strategy. To achieve good retention on a nonpolar (reversed-phase) SPE sorbent or to extract it into an organic solvent using LLE, the molecule should be in its neutral, uncharged form. This is typically achieved by adjusting the sample pH to be at least 2 units below the first pKa (i.e., pH < 2).

cluster_pH Effect of pH on 4-HPAA Ionization State cluster_Extraction Impact on Extraction Low_pH Low pH (e.g., pH 2) Predominantly Neutral Mid_pH Mid pH (e.g., pH 7) Anionic (-1 Charge) Low_pH->Mid_pH Increase pH > pKa1 RP_SPE Optimal for Reversed-Phase SPE Retention & Liquid-Liquid Extraction Low_pH->RP_SPE High_pH High pH (e.g., pH 9) Anionic (-2 Charge) Mid_pH->High_pH Increase pH > pKa2 Very_High_pH Very High pH (e.g., pH 11) Anionic (-3 Charge) High_pH->Very_High_pH Increase pH > pKa3 Elution Optimal for Elution from Anion Exchange SPE High_pH->Elution

Caption: pH-dependent ionization states of 4-HPAA and their relevance to extraction.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common problems encountered during the extraction of 4-HPAA.

Q1: My overall recovery of 4-HPAA is low. What is the first troubleshooting step?

A: The most critical first step is to determine where in the extraction process the analyte is being lost.[5] You should collect and analyze each fraction of your extraction procedure: the sample effluent after loading (the "load" fraction), each wash solution, and the final elution solution.[5][6] Knowing where the analyte is found will pinpoint the problem.[5]

start Low Recovery Detected fraction_analysis Analyze All Fractions: Load, Wash, and Elution start->fraction_analysis in_load Analyte found in LOAD fraction? fraction_analysis->in_load in_wash Analyte found in WASH fraction? in_load->in_wash No cause_load Probable Cause: Poor Retention / Breakthrough in_load->cause_load Yes not_eluted Analyte NOT found in any fraction? in_wash->not_eluted No cause_wash Probable Cause: Premature Elution in_wash->cause_wash Yes cause_elution Probable Cause: Irreversible Binding / Incomplete Elution not_eluted->cause_elution Yes solution_load Solution: - Adjust sample pH to < 2 - Use a less polar sample solvent - Decrease loading flow rate - Increase sorbent mass cause_load->solution_load solution_wash Solution: - Use a weaker (less organic)  wash solvent - Ensure wash pH maintains  analyte retention cause_wash->solution_wash solution_elution Solution: - Use a stronger elution solvent - Increase elution volume - Adjust eluent pH to ensure  analyte is in desired state cause_elution->solution_elution

Caption: General troubleshooting workflow for low recovery during sample extraction.

Q2: I am using Solid-Phase Extraction (SPE) and my recovery is low. What are the common causes?

A: Low recovery in SPE is a frequent issue.[7] The cause can be diagnosed based on which fraction contains your lost analyte.

  • If 4-HPAA is in the Load Fraction (Breakthrough): This indicates the analyte did not properly bind to the SPE sorbent.[5]

    • Incorrect pH: The most likely cause for an acidic compound like 4-HPAA. For retention on reversed-phase media (like C18), the analyte must be neutral. Solution: Acidify your sample to a pH of ~2 (at least 2 units below pKa₁) to ensure the arsonic acid group is fully protonated.[7]

    • Sample Solvent Too Strong: If your sample is dissolved in a solvent with a high percentage of organic content, it can prevent the analyte from binding to the sorbent. Solution: Dilute your sample with water or a weak aqueous buffer before loading.

    • Incorrect Sorbent Choice: The sorbent's chemistry may not be appropriate for the analyte.[7] Solution: For 4-HPAA, a reversed-phase (e.g., C18, Phenyl) or a suitable ion-exchange sorbent should be effective.

    • High Flow Rate: Loading the sample too quickly reduces the interaction time between the analyte and the sorbent.[8] Solution: Decrease the flow rate during sample loading to ~1-2 mL/min.[8]

    • Sorbent Overload: You may be loading too much sample mass for the amount of sorbent in the cartridge.[5] Solution: Use a larger SPE cartridge or reduce the sample volume.

  • If 4-HPAA is in the Wash Fraction: This means the analyte initially bound to the sorbent but was stripped off during the wash step.[5]

    • Wash Solvent Too Strong: The organic content of your wash solvent may be too high, causing it to elute the analyte prematurely.[6] Solution: Reduce the percentage of organic solvent in your wash step. The goal is to wash away interferences that are less retained than 4-HPAA.

  • If 4-HPAA is Not Eluting from the Cartridge: This suggests the analyte is strongly bound and the elution solvent is not sufficient to remove it.[5]

    • Elution Solvent Too Weak: The solvent may not have enough strength to desorb the analyte. Solution: Increase the percentage of organic solvent (e.g., methanol, acetonitrile) in the elution step or use a stronger eluting solvent.[7][9] A recent study on similar compounds used a methanol-acetic acid (90:10, v/v) mixture for elution.[10]

    • Insufficient Elution Volume: You may not be using enough solvent to move the entire band of analyte off the column.[7] Solution: Increase the volume of the elution solvent and consider eluting in multiple smaller fractions.[7]

Q3: I am using Liquid-Liquid Extraction (LLE) and my recovery is poor. What should I check?

A: LLE performance for ionizable compounds is highly dependent on pH and solvent choice.

  • Incorrect Aqueous Phase pH: To partition 4-HPAA from an aqueous sample into an organic solvent, the molecule must be in its neutral form.[11] Solution: Adjust the pH of your aqueous sample to ~2 by adding a strong acid. This will protonate the arsonic acid group, reduce its water solubility, and promote its transfer into the organic phase.

  • Improper Organic Solvent: The polarity of the extraction solvent is critical. Solution: Solvents like ethyl acetate or diethyl ether are commonly used for extracting moderately polar organic acids. If recovery is still low, you may need to try a different solvent or perform more extractions.[12]

  • Incomplete Extraction: A single extraction may not be sufficient to recover all the analyte. Solution: Perform multiple, sequential extractions using smaller volumes of the organic solvent (e.g., 3 extractions with 10 mL each is more effective than 1 extraction with 30 mL).

  • Emulsion Formation: The formation of an emulsion at the interface between the aqueous and organic layers can trap the analyte and prevent efficient separation.[13] Solution: To break an emulsion, try adding a small amount of brine (saturated NaCl solution) to the aqueous layer or centrifuging the sample.

Q4: Could "matrix effects" be the cause of my apparent low recovery?

A: Yes, particularly if you are using a sensitive detection technique like liquid chromatography-mass spectrometry (LC-MS).[14] Matrix effects occur when co-extracted compounds from the sample (e.g., salts, lipids, proteins) interfere with the ionization of your target analyte in the MS source.[14][15] This can cause signal suppression (making it seem like you have low recovery) or enhancement.[14]

  • How to Diagnose: The post-extraction spike method is a reliable way to check for matrix effects.[14]

    • Extract a blank sample matrix (one that does not contain 4-HPAA).

    • Spike a known amount of 4-HPAA standard into the blank matrix extract.

    • Compare the analyte's signal in the spiked extract to the signal of the same amount of standard in a clean solvent.

    • A significantly lower signal in the matrix extract indicates signal suppression.[15]

  • How to Mitigate:

    • Improve the sample cleanup step to remove more interfering compounds.[14]

    • Simply dilute the final extract. This can reduce the concentration of interfering components, but may compromise detection limits.[16]

    • Use a matrix-matched calibration curve, where standards are prepared in an extract of a blank matrix.

    • Use a stable isotope-labeled internal standard, which is the most effective way to compensate for matrix effects.[14]

Experimental Protocols

The following are generalized starting protocols. They should be optimized for your specific sample matrix and analytical requirements.

Protocol 1: Solid-Phase Extraction (SPE) of 4-HPAA from an Aqueous Sample

This protocol assumes the use of a reversed-phase (C18) SPE cartridge.

  • Sample Pre-treatment:

    • Take a known volume of your aqueous sample.

    • Adjust the sample pH to ~2.0 using an acid (e.g., phosphoric acid or hydrochloric acid).

    • If the sample contains particulates, centrifuge and use the supernatant.

  • Cartridge Conditioning:

    • Wash the C18 cartridge with 1-2 column volumes of a strong organic solvent (e.g., methanol or acetonitrile).

    • Do not allow the cartridge to go dry.

  • Cartridge Equilibration:

    • Wash the cartridge with 1-2 column volumes of acidified deionized water (pH ~2.0).

    • Ensure the sorbent bed does not go dry before loading the sample.[6]

  • Sample Loading:

    • Load the pre-treated sample onto the cartridge at a slow, steady flow rate (approx. 1-2 mL/min).

    • Collect the flow-through (load fraction) for troubleshooting if needed.

  • Washing:

    • Wash the cartridge with 1-2 column volumes of a weak wash solution (e.g., 5% methanol in acidified water, pH ~2.0) to remove hydrophilic interferences.

    • Collect the wash fraction for troubleshooting.

  • Elution:

    • Elute the 4-HPAA from the cartridge with 1-2 column volumes of a suitable elution solvent (e.g., methanol with 1-2% acetic acid).

    • Collect the eluate. This fraction contains your purified analyte.

  • Post-Elution:

    • The eluate can be evaporated under a gentle stream of nitrogen and reconstituted in a suitable solvent for analysis (e.g., the mobile phase for LC-MS).

Protocol 2: Liquid-Liquid Extraction (LLE) of 4-HPAA from an Aqueous Sample
  • Sample Preparation:

    • Place a known volume of your aqueous sample into a separatory funnel.

    • Acidify the sample to pH ~2.0 with a suitable strong acid.

  • First Extraction:

    • Add a volume of a water-immiscible organic solvent (e.g., ethyl acetate) to the separatory funnel.

    • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.

    • Allow the layers to separate completely.

  • Collection:

    • Drain the lower layer (this will be the aqueous or organic layer depending on the solvent's density relative to water) into a clean beaker.

    • Drain the remaining layer into a separate flask (this is your first organic extract).

  • Repeat Extraction:

    • Return the aqueous layer to the separatory funnel.

    • Add a fresh portion of the organic solvent and repeat the extraction process two more times.

    • Combine all organic extracts.

  • Drying and Concentration:

    • Dry the combined organic extracts by adding a small amount of a drying agent like anhydrous sodium sulfate.

    • Decant or filter the dried organic extract into a clean flask.

    • Evaporate the solvent to concentrate the analyte. Reconstitute the residue in a suitable solvent for analysis.

References

Improving the stability of 4-Hydroxyphenylarsonic acid stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Hydroxyphenylarsonic acid (HPAA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the preparation, storage, and troubleshooting of HPAA stock solutions to ensure experimental accuracy and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound (HPAA) and what are its common applications?

A1: this compound, also known by the common name Roxarsone, is an organoarsenic compound. It has been historically used as a feed additive in poultry and swine production to promote growth and prevent certain diseases. In a research context, it is utilized in various studies, including those related to toxicology, pharmacology, and as a precursor in chemical syntheses.[1][2] It has also been shown to induce angiogenesis and glycolysis through the hypoxia-inducible factor-1α (HIF-1α) signaling pathway.[3]

Q2: What are the best solvents for preparing HPAA stock solutions?

A2: The solubility of HPAA is influenced by the solvent's polarity and the pH of the solution.

  • Aqueous Alkaline Solutions: HPAA is soluble in aqueous solutions with an alkaline pH.[4] For example, dissolving it in a dilute sodium hydroxide (NaOH) solution is a common practice.

  • Organic Solvents: Dimethyl sulfoxide (DMSO) and ethanol are also effective solvents for preparing HPAA stock solutions.[5]

For cell culture experiments, it is crucial to ensure the final concentration of the organic solvent in the medium is non-toxic to the cells, typically below 0.5% for DMSO.[6]

Q3: How does pH affect the solubility and stability of HPAA solutions?

A3: The pH of the solution is a critical factor for both the solubility and stability of HPAA. As an acidic compound, its solubility in aqueous solutions increases with a change in pH.[4] However, the stability of HPAA is also pH-dependent. Studies on its degradation have shown that the rate of degradation can be influenced by pH, with some reports indicating faster degradation in alkaline conditions, while others show different effects depending on the degradation pathway being studied.[7]

Q4: Are HPAA stock solutions sensitive to light and temperature?

A4: Yes, HPAA solutions are sensitive to both light and temperature.

  • Light: HPAA can undergo photodegradation when exposed to light.[8] Therefore, it is recommended to store stock solutions in amber vials or otherwise protected from light.

  • Temperature: Temperature affects both the solubility and stability of HPAA. Higher temperatures generally increase solubility but can also accelerate degradation.[3] For long-term storage, it is advisable to store stock solutions at low temperatures, such as 4°C or -20°C.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Precipitation in stock solution upon storage - Exceeded solubility limit- Temperature fluctuations- Change in pH- Ensure the initial concentration is below the solubility limit for the chosen solvent and storage temperature.- Store at a constant, recommended temperature.- Avoid repeated freeze-thaw cycles.[4][7][8][9][10]- If using an aqueous solution, ensure the pH is buffered and remains stable.
Precipitation when diluting stock solution into aqueous media - Rapid change in solvent polarity (e.g., from DMSO to aqueous buffer)- Final concentration exceeds aqueous solubility- Add the stock solution dropwise to the aqueous medium while vortexing to ensure rapid mixing.[6]- Prepare an intermediate dilution in a solvent mixture before the final dilution into the aqueous medium.- Pre-warm the aqueous medium to 37°C before adding the stock solution.[6]
Inconsistent experimental results - Degradation of HPAA in the stock solution- Prepare fresh stock solutions regularly.- Store stock solutions in small, single-use aliquots to minimize contamination and degradation from repeated handling.- Protect stock solutions from light and store at the recommended temperature.- Periodically check the concentration of the stock solution using a validated analytical method like HPLC.
Cell toxicity observed in culture - High concentration of organic solvent (e.g., DMSO)- Degradation of HPAA into more toxic byproducts- Ensure the final concentration of the organic solvent in the cell culture medium is below the toxic level for your specific cell line (typically <0.5% for DMSO).[6]- Use freshly prepared stock solutions to minimize the presence of degradation products.

Experimental Protocols

Protocol 1: Preparation of a 10 mM HPAA Stock Solution in DMSO

Materials:

  • This compound (MW: 218.04 g/mol )

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • In a sterile environment, weigh out 2.18 mg of this compound.

  • Transfer the powder to a sterile, amber microcentrifuge tube.

  • Add 1 mL of cell culture grade DMSO to the tube.

  • Vortex the solution until the HPAA is completely dissolved. Gentle warming to 37°C can aid dissolution.

  • Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.

  • Store the aliquots at -20°C for long-term storage.

Protocol 2: Preparation of a 1 mg/mL HPAA Stock Solution in 0.1 M NaOH

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Sterile, amber volumetric flask

  • Calibrated analytical balance

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare a 0.1 M NaOH solution by dissolving 400 mg of NaOH in 100 mL of deionized water.

  • Weigh out 10 mg of this compound.

  • Transfer the HPAA to a 10 mL sterile, amber volumetric flask.

  • Add a small amount of the 0.1 M NaOH solution to the flask and swirl to dissolve the HPAA. A magnetic stirrer can be used to facilitate dissolution.

  • Once dissolved, bring the volume up to 10 mL with the 0.1 M NaOH solution.

  • Aliquot and store at 4°C, protected from light. For longer-term storage, -20°C is recommended.

Protocol 3: Forced Degradation Study for HPAA

This protocol outlines a general procedure for a forced degradation study to identify potential degradation products and to validate a stability-indicating analytical method.[10][11][12][13][14][15][16]

Stress Conditions:

  • Acid Hydrolysis: 1 mg/mL HPAA in 0.1 M HCl, heated at 60°C.

  • Base Hydrolysis: 1 mg/mL HPAA in 0.1 M NaOH, at room temperature.

  • Oxidative Degradation: 1 mg/mL HPAA in 3% H₂O₂, at room temperature.

  • Thermal Degradation: Solid HPAA heated at 80°C.

  • Photolytic Degradation: HPAA solution (1 mg/mL) exposed to a light source providing a minimum of 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light.[13][14]

Procedure (General):

  • Prepare solutions of HPAA under the different stress conditions.

  • Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • For acid and base hydrolysis, neutralize the samples before analysis.

  • Analyze the samples by a suitable analytical method, such as HPLC-UV or LC-MS, to identify and quantify the parent compound and any degradation products.[17]

Protocol 4: Stability-Indicating HPLC Method for HPAA

This is a general guideline for developing a stability-indicating HPLC method. Specific parameters will need to be optimized for your instrument and specific requirements.

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient of acetonitrile and a buffered aqueous phase (e.g., 20 mM ammonium acetate, pH 4.0).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at an appropriate wavelength (determined by UV scan of HPAA).

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Procedure:

  • Prepare standard solutions of HPAA at known concentrations.[2][18]

  • Inject the standards to generate a calibration curve.

  • Inject the samples from the forced degradation study and long-term stability study.

  • Analyze the chromatograms to determine the retention time of HPAA and any degradation products. The method is considered stability-indicating if all degradation products are well-separated from the parent HPAA peak.

Visualizations

Signaling Pathway

Roxarsone_HIF1a_Pathway cluster_Cell Vascular Endothelial Cell Roxarsone Roxarsone (HPAA) HIF1a HIF-1α Stabilization Roxarsone->HIF1a Glycolysis Increased Glycolysis (ATP, LD, ALD) HIF1a->Glycolysis Angiogenesis Angiogenesis (Tube Formation) HIF1a->Angiogenesis GLUT1 GLUT1 Expression HIF1a->GLUT1 upregulates ALDA ALD A Expression HIF1a->ALDA upregulates GLUT1->Glycolysis ALDA->Glycolysis

Caption: Roxarsone-induced HIF-1α signaling pathway.

Experimental Workflow

Stability_Workflow cluster_Prep 1. Solution Preparation cluster_Storage 2. Storage Conditions cluster_Analysis 3. Stability Analysis cluster_Data 4. Data Evaluation Prep_Stock Prepare HPAA Stock Solution (e.g., in DMSO or 0.1 M NaOH) Storage_Conditions Store aliquots at: - -20°C - 4°C - Room Temperature (Protected from light) Prep_Stock->Storage_Conditions Time_Points Sample at defined time points (e.g., 0, 1, 2, 4, 8 weeks) Storage_Conditions->Time_Points HPLC_Analysis Analyze by Stability-Indicating HPLC Method Time_Points->HPLC_Analysis Data_Eval Quantify HPAA concentration and degradation products. Determine shelf-life. HPLC_Analysis->Data_Eval

Caption: Workflow for HPAA stock solution stability testing.

References

Technical Support Center: Analysis of 4-Hydroxyphenylarsonic Acid by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the LC-MS/MS analysis of 4-Hydroxyphenylarsonic acid (4-HPAA).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound (4-HPAA)?

A1: Matrix effects are the alteration of ionization efficiency of an analyte by co-eluting compounds from the sample matrix.[1] In the context of 4-HPAA analysis, components of the biological matrix (e.g., salts, phospholipids, proteins) can suppress or enhance the ionization of 4-HPAA in the mass spectrometer's ion source.[2][3] This interference can lead to inaccurate quantification, reduced sensitivity, and poor reproducibility of results.[4] Ion suppression is the most common manifestation of matrix effects in LC-MS/MS.[1]

Q2: What are the likely sources of matrix interference in the analysis of 4-HPAA from animal tissues?

A2: For the analysis of 4-HPAA in animal tissues, the primary sources of matrix interference include:

  • Phospholipids: Abundant in biological membranes, they are known to cause significant ion suppression in electrospray ionization (ESI).

  • Salts and Endogenous Ions: High concentrations of salts can alter the droplet formation and evaporation process in the ESI source, leading to reduced analyte signal.

  • Proteins and Peptides: Although most are removed during sample preparation, residual proteins and peptides can co-elute with 4-HPAA and interfere with its ionization.

  • Other Endogenous Metabolites: A complex biological sample contains numerous small molecules that can co-elute and compete with 4-HPAA for ionization.

Q3: How can I detect the presence of matrix effects in my 4-HPAA analysis?

A3: The presence of matrix effects can be assessed using several methods:

  • Post-Column Infusion: A solution of 4-HPAA is continuously infused into the LC flow after the analytical column and before the MS source. A blank matrix extract is then injected. A dip in the baseline signal of 4-HPAA indicates the retention time at which matrix components are eluting and causing ion suppression.

  • Matrix Effect Calculation: The most common quantitative approach is to compare the peak area of 4-HPAA in a post-extraction spiked blank matrix sample with the peak area of 4-HPAA in a neat solvent solution at the same concentration. The matrix effect is calculated as follows:

    Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) * 100

    A value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement.[1]

Q4: What are the recommended sample preparation strategies to minimize matrix effects for 4-HPAA?

A4: Effective sample preparation is crucial for minimizing matrix effects. For organoarsenic compounds like 4-HPAA in complex matrices such as animal tissues, a combination of extraction and clean-up steps is recommended:

  • Solvent Extraction: A common approach for related compounds like roxarsone involves extraction with a mixture of ammonia, water, and methanol.[5]

  • Solid-Phase Extraction (SPE): This is a highly effective clean-up technique to remove interfering matrix components. For phenylarsonic acids, anion-exchange or polymer-based SPE cartridges can be employed.[5]

  • Protein Precipitation: While a simpler technique, it may not be sufficient to remove all interfering components, especially phospholipids.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Low or no 4-HPAA signal Inefficient extraction of 4-HPAA from the matrix.Optimize the extraction solvent composition and extraction time. Consider using a homogenization step for solid tissues.
Significant ion suppression.Implement a more rigorous sample clean-up method, such as solid-phase extraction (SPE).[5] Modify chromatographic conditions to separate 4-HPAA from the suppression zone.
Degradation of 4-HPAA during sample preparation or storage.Ensure samples are stored at low temperatures (e.g., -80°C) and minimize freeze-thaw cycles. Investigate the stability of 4-HPAA in the extraction solvent.
Poor peak shape (tailing or fronting) Co-eluting matrix components interfering with chromatography.Improve sample clean-up to remove interfering substances. Adjust the mobile phase pH or organic content to improve peak shape.
Column overload.Dilute the sample extract before injection.
Inappropriate column chemistry.For anionic compounds like 4-HPAA, consider using an anion-exchange column or a reversed-phase column with a suitable ion-pairing agent.
High variability in results Inconsistent matrix effects between samples.Use a stable isotope-labeled internal standard (SIL-IS) for 4-HPAA to compensate for variations in matrix effects. If a SIL-IS is not available, a structurally similar compound can be used as an internal standard.
Incomplete sample homogenization.Ensure thorough homogenization of solid samples to obtain a representative extract.
Inconsistent sample preparation.Standardize all steps of the sample preparation protocol and ensure consistency across all samples.
Retention time shifts Changes in mobile phase composition.Prepare fresh mobile phase daily and ensure accurate composition.
Column degradation.Use a guard column to protect the analytical column. If retention time continues to shift, replace the analytical column.
Matrix components affecting the column chemistry.Enhance the sample clean-up procedure to minimize the introduction of matrix components onto the column.

Experimental Protocols

The following are example experimental protocols adapted from methods used for the analysis of structurally similar organoarsenic compounds, such as roxarsone. These should be optimized for the specific matrix and instrumentation used for 4-HPAA analysis.

Sample Preparation for Animal Tissue

This protocol is based on a method for roxarsone analysis in animal tissues.[5]

  • Homogenization: Weigh 10 g of the tissue sample and homogenize with 50 mL of an extraction solution of ammonia/water/methanol (1:3:16, v/v/v).

  • Centrifugation: Centrifuge the homogenate at 3,500 rpm for 10 minutes.

  • Extraction: Collect the supernatant. Add another 40 mL of the extraction solution to the pellet, re-homogenize, and centrifuge again.

  • Pooling and Concentration: Combine the supernatants and bring the final volume to 100 mL with methanol. Take a 10 mL aliquot and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Dissolve the residue in 5 mL of ammonia/water (1:19, v/v).

  • Solid-Phase Extraction (SPE) Clean-up:

    • Condition a trimethylammonium salt-modified methacrylate polymer SPE cartridge (500 mg) with 5 mL of methanol followed by 5 mL of ammonia/water (1:19, v/v).

    • Load the reconstituted sample onto the SPE cartridge.

    • Wash the cartridge with 5 mL of ammonia/water (1:19, v/v) followed by 5 mL of methanol.

    • Elute the 4-HPAA with a suitable solvent (e.g., a methanolic solution with a small percentage of acid, to be optimized).

  • Final Preparation: Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Parameters

These parameters are a starting point and should be optimized for your specific instrument.

Parameter Condition
LC Column Anion-exchange column (e.g., Hamilton PRP-X100) or a C18 reversed-phase column.
Mobile Phase A 10 mM Ammonium bicarbonate in water, pH adjusted to 9-10.
Mobile Phase B Acetonitrile or Methanol.
Gradient Optimized to provide good separation of 4-HPAA from matrix interferences.
Flow Rate 0.2 - 0.4 mL/min.
Injection Volume 5 - 10 µL.
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode.
MS/MS Transitions To be determined by infusing a standard solution of 4-HPAA. The precursor ion will be [M-H]⁻. At least two product ions should be monitored for quantification and confirmation.

Data Presentation

Table 1: Recovery and Matrix Effect Data for Phenylarsonic Acids in Animal Tissue

CompoundMatrixSample Preparation MethodRecovery (%)Matrix Effect (%)Reference
RoxarsoneChicken MuscleEnzymatic digestion, anion-exchange SPE85 - 103Not Reported[6]
4-HPAAExample: Porcine LiverAmmonia/water/methanol extraction, polymer SPETo be determinedTo be determined
4-HPAAExample: Bovine KidneyAmmonia/water/methanol extraction, polymer SPETo be determinedTo be determined

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Tissue Sample homogenize Homogenization (Ammonia/Water/Methanol) sample->homogenize centrifuge1 Centrifugation homogenize->centrifuge1 extract Supernatant Collection centrifuge1->extract reextract Re-extraction of Pellet centrifuge1->reextract Pellet pool Pool Supernatants extract->pool centrifuge2 Centrifugation reextract->centrifuge2 centrifuge2->pool Supernatant concentrate Evaporation pool->concentrate reconstitute Reconstitution concentrate->reconstitute spe SPE Cleanup reconstitute->spe final_prep Final Evaporation & Reconstitution spe->final_prep lcms LC-MS/MS System final_prep->lcms data Data Acquisition lcms->data quant Quantification data->quant

Caption: Experimental workflow for the analysis of 4-HPAA in tissue samples.

matrix_effects_troubleshooting cluster_detection Detection cluster_mitigation Mitigation Strategies start Inaccurate or Irreproducible Results check_me Suspect Matrix Effects? start->check_me post_column Post-Column Infusion check_me->post_column Yes calc_me Calculate Matrix Effect (Post-Spike vs. Neat) check_me->calc_me Yes end Accurate & Reproducible Results check_me->end No, check other experimental parameters improve_cleanup Improve Sample Cleanup (e.g., SPE) post_column->improve_cleanup calc_me->improve_cleanup change_lc Modify LC Method (Gradient, Column) improve_cleanup->change_lc use_is Use Stable Isotope-Labeled Internal Standard change_lc->use_is use_is->end

Caption: Troubleshooting decision tree for matrix effects in 4-HPAA analysis.

References

Resolving peak tailing of 4-Hydroxyphenylarsonic acid in reverse-phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues encountered during the reverse-phase HPLC analysis of 4-Hydroxyphenylarsonic acid.

Troubleshooting Guide: Resolving Peak Tailing

Peak tailing is a common chromatographic problem characterized by an asymmetrical peak where the latter half of the peak is broader than the front half. This can lead to inaccurate quantification and reduced resolution. For this compound, an acidic and polar compound, peak tailing is a frequent challenge. Follow this guide to diagnose and resolve the issue systematically.

A logical workflow is the first step in effective troubleshooting. The diagram below outlines the initial steps to isolate the cause of peak tailing.

G A Peak Tailing Observed for This compound B Are all peaks in the chromatogram tailing? A->B C System-Wide Issue Suspected B->C Yes D Analyte-Specific Issue Suspected B->D No E Check for extra-column volume (e.g., tubing, fittings). C->E F Investigate column health (e.g., voids, contamination). C->F G Focus on mobile phase and stationary phase interactions. D->G

Figure 1. Initial troubleshooting workflow for peak tailing.

FAQs: Addressing Specific Peak Tailing Issues

Q1: My this compound peak is tailing. What is the most likely cause?

Peak tailing for polar acidic compounds like this compound in reverse-phase HPLC is often due to secondary interactions with the stationary phase. The primary culprits are typically:

  • Silanol Interactions: Residual silanol groups (-Si-OH) on the surface of silica-based columns can interact with the polar functional groups of your analyte, causing a secondary, stronger retention mechanism that leads to tailing.[1][2][3][4]

  • Mobile Phase pH: The pH of your mobile phase is critical. This compound has multiple pKa values (pK1: 3.89, pK2: 8.37 for the phenol group, and pK3: 10.05). If the mobile phase pH is close to the pKa of the arsonic acid group (3.89), the compound will exist in both ionized and non-ionized forms, which can result in poor peak shape.[5]

Q2: How can I minimize silanol interactions?

There are several effective strategies to reduce the impact of residual silanols:

  • Mobile Phase pH Adjustment: For acidic compounds, lowering the mobile phase pH to at least 1.5-2 pH units below the analyte's pKa will ensure the compound is in its protonated (non-ionized) form. This reduces its interaction with silanol groups.

  • Use of End-Capped Columns: Modern HPLC columns are often "end-capped," meaning the residual silanol groups have been chemically deactivated with a small silylating agent. Using a well-end-capped C18 or C8 column is highly recommended.

  • Alternative Stationary Phases: If tailing persists, consider columns with alternative stationary phases, such as those with a polar-embedded group or polymer-based columns, which are less prone to strong silanol interactions.

The following diagram illustrates the mechanism of silanol interaction and how pH adjustment can mitigate it.

G cluster_0 Suboptimal pH (pH ≈ pKa) cluster_1 Optimal pH (pH < pKa) Analyte (Ionized) Analyte (Ionized) Silanol (Ionized) Silanol (Ionized) Analyte (Ionized)->Silanol (Ionized) Strong Interaction (Peak Tailing) Stationary Phase Stationary Phase Silanol (Ionized)->Stationary Phase Analyte (Neutral) Analyte (Neutral) Silanol (Neutral) Silanol (Neutral) Analyte (Neutral)->Silanol (Neutral) Reduced Interaction (Improved Peak Shape) Stationary Phase_2 Stationary Phase Silanol (Neutral)->Stationary Phase_2

Figure 2. Effect of mobile phase pH on analyte-silanol interactions.
Q3: What is the optimal mobile phase pH for this compound, and how do I prepare it?

Given the first pKa of this compound is 3.89, a mobile phase pH of approximately 2.5 to 3.0 is recommended to ensure the arsonic acid group is fully protonated. This will minimize tailing and provide more reproducible retention times.

Experimental Protocol: Mobile Phase Preparation (pH 2.8)

  • Prepare the Aqueous Component:

    • To prepare a 0.1% phosphoric acid solution, add 1 mL of concentrated phosphoric acid to 1 L of HPLC-grade water.

    • Alternatively, for a buffered mobile phase, prepare a 20-50 mM phosphate buffer and adjust the pH to 2.8 using phosphoric acid.

  • Mix the Mobile Phase:

    • Combine the prepared aqueous component with the organic modifier (e.g., acetonitrile or methanol) in the desired ratio (e.g., 80:20 aqueous:organic).

    • It is crucial to measure the pH of the aqueous portion before adding the organic solvent.

  • Degas the Mobile Phase:

    • Degas the final mobile phase mixture using sonication or vacuum filtration to prevent bubble formation in the HPLC system.

Q4: Can the organic modifier in my mobile phase affect peak tailing?

Yes, the choice and proportion of the organic modifier can influence peak shape.

  • Acetonitrile vs. Methanol: Acetonitrile is generally preferred as it has a lower viscosity and often provides better peak shapes. Methanol is a more protic solvent and can sometimes engage in hydrogen bonding interactions that may affect peak symmetry.

  • Solvent Strength: A mobile phase that is too "weak" (i.e., too low a percentage of organic modifier) can sometimes lead to increased tailing as the analyte spends more time interacting with the stationary phase. Conversely, a mobile phase that is too "strong" may result in poor retention. A good starting point for this compound is typically in the range of 10-30% acetonitrile.

Q5: I've optimized my mobile phase, but the peak is still tailing. What else should I check?

If mobile phase optimization does not resolve the issue, consider the following hardware and sample-related factors:

  • Extra-Column Volume (Dead Volume): Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and peak tailing. Ensure all fittings are secure and use tubing with a narrow internal diameter (e.g., 0.125 mm).

  • Column Contamination: Strongly retained compounds from previous injections can accumulate on the column, creating active sites that cause tailing.

  • Column Void: A void at the head of the column can disrupt the sample band, leading to distorted peaks. This can be caused by pressure shocks or operating at an inappropriate pH.

  • Sample Overload: Injecting too high a concentration of your analyte can saturate the stationary phase, resulting in peak tailing.

  • Sample Solvent: The solvent used to dissolve your sample should ideally be the same as, or weaker than, your mobile phase. Dissolving the sample in a stronger solvent can cause peak distortion.

Data Presentation: Troubleshooting Checklist and Recommended Parameters

ParameterRecommendation for this compoundPotential Impact on Peak Tailing
Mobile Phase pH 2.5 - 3.0Critical for suppressing ionization and reducing silanol interactions.
Buffer 20-50 mM Phosphate or FormateMaintains stable pH and can mask residual silanol activity.
Organic Modifier Acetonitrile (10-30%)Acetonitrile often provides better peak shape than methanol.
Column C18 or C8, 150 x 4.6 mm, 5 µm, End-CappedAn end-capped column is crucial to minimize silanol interactions.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 25-30 °CCan influence viscosity and retention, but less critical for tailing.
Injection Volume 5 - 20 µLKeep injection volume and concentration low to avoid overload.
Sample Solvent Mobile Phase or weakerA stronger sample solvent can cause peak distortion.

Detailed Methodologies

Protocol 1: Column Flushing to Address Contamination

If you suspect column contamination is causing peak tailing, a thorough flushing procedure can help. Always disconnect the column from the detector before flushing.

  • Flush with Mobile Phase (No Buffer): Flush the column with a mixture of water and your organic modifier (at the same ratio as your mobile phase) for 20 column volumes.

  • Strong Solvent Wash: Flush with 100% acetonitrile for 20 column volumes.

  • Intermediate Solvent (if necessary): If you are using a buffered mobile phase, flush with HPLC-grade water for 20 column volumes before and after the strong solvent wash to prevent buffer precipitation.

  • Re-equilibration: Re-equilibrate the column with your mobile phase until a stable baseline is achieved (at least 20 column volumes).

Protocol 2: Sample Preparation

Proper sample preparation is essential for good chromatography.

  • Dissolution: Accurately weigh your this compound standard or sample and dissolve it in the mobile phase. If solubility is an issue, a small amount of methanol can be added, but the final composition should be as close to the mobile phase as possible.

  • Dilution: Dilute the stock solution to the desired concentration using the mobile phase.

  • Filtration: Filter the final sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could block the column frit.

References

Technical Support Center: Purification of Crude 4-Hydroxyphenylarsonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 4-Hydroxyphenylarsonic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of crude this compound in a question-and-answer format.

Issue CategoryQuestionPossible Cause(s)Suggested Solution(s)
Recrystallization My crude this compound does not fully dissolve in hot water. - Insufficient solvent volume.- The water is not at a rolling boil.- Presence of insoluble impurities (e.g., inorganic salts, polymeric byproducts).- Gradually add more boiling water in small portions until the solid dissolves. Avoid a large excess to prevent low recovery.- Ensure the water is maintained at a vigorous boil during dissolution.- If a significant amount of solid remains, it is likely an insoluble impurity. Proceed to hot filtration to remove it.
The solution is colored (yellow to brown) even after dissolving the crude product. - Presence of colored organic impurities or degradation products from the synthesis.- After dissolution, remove the flask from the heat and add a small amount of activated charcoal (approximately 1-2% w/w of the crude product).- Gently swirl and reheat the mixture to a boil for 5-10 minutes.- Perform a hot filtration to remove the charcoal and the adsorbed impurities.
No crystals form after the hot solution has cooled. - Too much solvent was used, resulting in a solution that is not supersaturated.- The solution has cooled too rapidly.- The solution is in a metastable state and requires nucleation.- Concentrate the solution by boiling off some of the water and then allow it to cool again.- Induce crystallization by scratching the inner surface of the flask with a glass rod at the meniscus.- Add a seed crystal of pure this compound.- Cool the solution in an ice-water bath to further decrease solubility.
The product "oils out" instead of forming crystals. - The boiling point of the solvent is higher than the melting point of the impure compound.- The concentration of impurities is too high, depressing the melting point.- The solution is cooling too quickly.- Reheat the solution to dissolve the oil, add a small amount of additional hot water, and allow it to cool more slowly. Insulating the flask can help.- If oiling out persists, consider a different solvent or a solvent mixture (e.g., water-ethanol).
The final yield of purified crystals is very low. - Excessive amount of solvent used for recrystallization.- Premature crystallization during hot filtration.- Incomplete crystallization before collecting the crystals.- Washing the crystals with a solvent that is not ice-cold.- Use the minimum amount of boiling water necessary for dissolution.- Preheat the filtration apparatus (funnel and receiving flask) to prevent premature crystallization.- Ensure the solution has been thoroughly cooled in an ice bath to maximize crystal precipitation.- Always wash the collected crystals with a minimal amount of ice-cold water.
Chromatography My compound is not moving from the baseline on the TLC plate (using a non-polar solvent system). - this compound is a polar compound due to the hydroxyl and arsonic acid groups.- Use a more polar solvent system. Start with a mixture of ethyl acetate and methanol, and gradually increase the proportion of methanol.- Adding a small amount of acetic acid (e.g., 1%) to the mobile phase can help to improve the spot shape by suppressing the ionization of the arsonic acid group.
The spots on the TLC plate are streaking. - The compound is interacting too strongly with the stationary phase (silica gel).- The sample is overloaded on the TLC plate.- Add a small amount of a polar, acidic modifier like acetic acid to the mobile phase.- Spot a more dilute solution of your sample on the TLC plate.
Purity Assessment The melting point of my recrystallized product is broad and lower than the literature value (approx. 174 °C). - The product is still impure.- The product is not completely dry.- Perform a second recrystallization.- Ensure the crystals are thoroughly dried under vacuum or in a desiccator to remove any residual solvent.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can originate from the synthesis process, which typically involves the reaction of phenol with arsenic acid. These can include unreacted phenol, inorganic arsenic species, and isomeric byproducts such as 2-hydroxyphenylarsonic acid.[1] Degradation products, often colored, may also be present.

Q2: What is the best solvent for the recrystallization of this compound?

A2: Water is a good solvent for the recrystallization of this compound. Its solubility is significantly higher in hot water compared to cold water, which is the ideal characteristic for a recrystallization solvent.[2] For certain impurities, a mixed solvent system like water-ethanol might be effective.

Q3: How can I assess the purity of my purified this compound?

A3: The purity of the final product can be assessed by several methods:

  • Melting Point: Pure this compound has a distinct melting point (literature values are around 174 °C).[3] A sharp melting point range close to the literature value indicates high purity.

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed with an appropriate solvent system suggests a high degree of purity.

  • Titration: As an acidic compound, its purity can be determined by neutralization titration with a standardized base.[4]

  • High-Performance Liquid Chromatography (HPLC): HPLC can provide a quantitative assessment of purity.

Q4: What is the purpose of using activated charcoal in the purification process?

A4: Activated charcoal is used to remove colored impurities from the solution. These impurities, which are often large, conjugated organic molecules, adsorb onto the surface of the activated charcoal and are then removed by hot filtration.

Q5: My purified product is still slightly off-white. Is this acceptable?

A5: While the pure compound is described as a white to off-white crystalline powder, a persistent off-white color may indicate the presence of trace impurities.[5] For applications requiring very high purity, a second recrystallization or purification by column chromatography may be necessary.

Experimental Protocols

Recrystallization of Crude this compound from Water

This protocol describes a general procedure for the purification of crude this compound by recrystallization from water.

Materials:

  • Crude this compound

  • Deionized water

  • Activated charcoal (optional)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

Procedure:

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of deionized water (e.g., start with 10-15 mL of water per gram of crude material).

    • Heat the mixture to a rolling boil with continuous stirring.

    • Gradually add more boiling water in small portions until the solid is completely dissolved. Avoid a large excess of water to ensure good recovery.

  • Decolorization (if necessary):

    • If the solution is colored, remove the flask from the heat source and allow it to cool slightly.

    • Add a small amount of activated charcoal (approx. 1-2% of the weight of the crude solid).

    • Reheat the mixture to boiling for 5-10 minutes with gentle swirling.

  • Hot Filtration:

    • Preheat a second Erlenmeyer flask and a stemless funnel with fluted filter paper on the hot plate.

    • Quickly filter the hot solution through the fluted filter paper into the preheated flask to remove any insoluble impurities and activated charcoal. This step should be done rapidly to prevent premature crystallization in the funnel.

  • Crystallization:

    • Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal precipitation.

  • Crystal Collection:

    • Collect the purified crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold deionized water to remove any residual soluble impurities.

  • Drying:

    • Dry the crystals on the filter paper by drawing air through the funnel for an extended period.

    • Transfer the crystals to a pre-weighed watch glass and dry them to a constant weight in a desiccator or a vacuum oven at a moderate temperature.

Data Presentation

Table 1: Expected Outcome of Recrystallization

ParameterBefore Purification (Crude)After Recrystallization
Appearance Off-white to yellowish or brownish powderWhite to off-white crystalline solid[3][5]
Purity (by Titration) Variable (e.g., 85-95%)≥ 98%[4]
Melting Point Broad range, lower than 174 °CSharp range, e.g., 172-174 °C[3]
Yield -Typically 70-90% (dependent on crude purity and technique)

Visualizations

Purification_Workflow cluster_impurities Impurity Removal crude Crude this compound dissolve Dissolve in Minimum Boiling Water crude->dissolve hot_filtration Hot Filtration dissolve->hot_filtration Removes colored Colored Impurities cool Slow Cooling to Room Temp & Ice Bath hot_filtration->cool insoluble Insoluble Impurities hot_filtration->insoluble collect Collect Crystals by Vacuum Filtration cool->collect wash Wash with Ice-Cold Water collect->wash soluble Soluble Impurities collect->soluble Removes in Filtrate dry Dry Crystals wash->dry pure_product Pure this compound dry->pure_product

Caption: Workflow for the purification of this compound by recrystallization.

Troubleshooting_Recrystallization cluster_dissolution Dissolution Stage cluster_crystallization Crystallization Stage cluster_yield Outcome start Problem During Recrystallization incomplete_dissolution Incomplete Dissolution start->incomplete_dissolution colored_solution Colored Solution start->colored_solution no_crystals No Crystals Form start->no_crystals oiling_out Product Oils Out start->oiling_out low_yield Low Yield start->low_yield add_more_solvent Add more hot solvent incomplete_dissolution->add_more_solvent hot_filter Hot filter insoluble impurities incomplete_dissolution->hot_filter add_charcoal add_charcoal colored_solution->add_charcoal Add activated charcoal and hot filter scratch_flask Scratch flask / Add seed crystal no_crystals->scratch_flask concentrate Concentrate solution no_crystals->concentrate reheat_add_solvent Reheat, add more solvent, cool slowly oiling_out->reheat_add_solvent check_solvent_volume Use minimum hot solvent low_yield->check_solvent_volume preheat_funnel Preheat filtration apparatus low_yield->preheat_funnel ensure_cooling Ensure complete cooling low_yield->ensure_cooling

Caption: Decision tree for troubleshooting common recrystallization problems.

References

Overcoming solubility issues of 4-Hydroxyphenylarsonic acid in assay buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with 4-Hydroxyphenylarsonic acid in common assay buffers.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

This compound is a white to off-white crystalline solid.[1][2][3][4] While it is considered soluble in water, its solubility can be limited under certain conditions.[2][3][5] It is also soluble in alcohols.[2][6] Key factors influencing its solubility include pH, temperature, and the composition of the buffer system.[1]

Q2: How does pH affect the solubility of this compound?

The solubility of this compound is highly dependent on pH due to its acidic nature.[1] It has multiple pKa values (pK1: 3.89, pK2: 8.37 for the phenolic hydroxyl, and pK3: 10.05), meaning its charge state changes with pH.[5] In more alkaline (higher pH) solutions, the acidic protons dissociate, forming a more polar, charged species that is more soluble in aqueous buffers. Conversely, at pH values below its pK1, it is in its least soluble, neutral form.

Q3: Can I increase the solubility by heating the solution?

Yes, for many organic acids like this compound, solubility generally increases with temperature.[1] Gentle warming of the buffer while dissolving the compound can be an effective strategy. However, it is crucial to ensure that the elevated temperature does not negatively impact the stability of the compound or other components in your assay. Always cool the solution to the experimental temperature and check for precipitation before use.

Q4: Are there any known incompatibilities with common assay buffers?

While specific incompatibility data is limited, issues can arise. For instance, high concentrations of some salts or the presence of certain organic co-solvents can lead to precipitation.[7][8] It is always recommended to perform a small-scale solubility test in your specific assay buffer before preparing a large stock solution.

Troubleshooting Guide

Issue 1: this compound does not fully dissolve in my aqueous buffer.
  • Root Cause Analysis: This is often due to the pH of the buffer being too low, the concentration of the compound being too high for the given conditions, or the dissolution temperature being too low.

  • Troubleshooting Workflow:

    A Start: Compound Insoluble B Increase pH of Buffer (e.g., with 1M NaOH) A->B C Check for Dissolution B->C D Gently Warm Solution (e.g., to 37°C) C->D Still Insoluble H Solution Clear? C->H Soluble E Check for Dissolution D->E F Use a Co-solvent (e.g., DMSO, Ethanol) E->F Still Insoluble E->H Soluble G Prepare Concentrated Stock & Dilute into Buffer F->G G->H I End: Soluble H->I Yes J Consider Buffer Re-formulation or Lowering Concentration H->J No

    Caption: Workflow for addressing initial insolubility.

Issue 2: A precipitate forms after my stock solution is added to the final assay buffer.
  • Root Cause Analysis: This "crashing out" is common when a concentrated stock solution in an organic solvent (like DMSO) is diluted into an aqueous buffer where the compound has lower solubility.[9] It can also occur if the final buffer pH or composition does not support the required concentration.

  • Troubleshooting Steps:

    • Reduce Organic Solvent Shock: Instead of a single large dilution, perform a stepwise dilution. Add a small amount of the final assay buffer to the stock solution before bringing it to the final volume.

    • Pre-warm the Assay Buffer: Adding a room temperature or cold stock solution to a cold buffer can decrease solubility. Pre-warming the final assay buffer can help keep the compound in solution.[9]

    • Verify Final pH: Ensure the pH of the final solution is in a range that maintains the solubility of this compound. The addition of a stock solution, especially if it is unbuffered, can alter the pH.

Issue 3: The solution is clear initially but becomes cloudy over time.
  • Root Cause Analysis: This suggests that the solution is supersaturated and the compound is slowly precipitating out. It can also be due to temperature fluctuations (e.g., moving from a warm water bath to room temperature).

  • Preventative Measures:

    • Do not exceed the solubility limit: Determine the maximum stable concentration of this compound in your buffer at the intended experimental temperature.

    • Store solutions appropriately: If stock solutions are stored refrigerated, ensure the compound does not precipitate at the lower temperature. If it does, ensure it is fully redissolved (with gentle warming if necessary) before use.

    • Prepare fresh solutions: For concentrations near the solubility limit, it is best to prepare the solution fresh before each experiment.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in an Alkaline Buffer

This protocol describes the preparation of a 10 mM stock solution of this compound (MW: 218.04 g/mol ) in a pH 8.0 TRIS buffer.

Materials:

  • This compound (≥98% purity)

  • TRIS base

  • Deionized water

  • 1 M NaOH and 1 M HCl for pH adjustment

  • Calibrated pH meter

  • Stir plate and stir bar

  • Volumetric flasks

Methodology:

  • Prepare 50 mM TRIS Buffer: Dissolve 0.605 g of TRIS base in approximately 90 mL of deionized water.

  • Adjust pH: Adjust the pH of the TRIS solution to 8.0 using 1 M HCl.

  • Bring to Volume: Transfer the solution to a 100 mL volumetric flask and add deionized water to the mark.

  • Weigh Compound: Weigh out 21.8 mg of this compound.

  • Dissolve Compound: Add the powder to a beaker containing 10 mL of the pH 8.0 TRIS buffer. Place on a stir plate and stir until fully dissolved. Gentle warming to 30-37°C can be applied to aid dissolution.

  • Final Check: Once dissolved and cooled to room temperature, visually inspect the solution for any particulates. The solution should be clear.[2][5]

Protocol 2: Determining Maximum Solubility in a Target Buffer

This protocol provides a method to empirically determine the solubility limit of this compound in your specific assay buffer.

Methodology:

  • Prepare Saturated Solution: Add an excess amount of this compound (e.g., 5 mg) to 1 mL of your target assay buffer in a microcentrifuge tube.

  • Equilibrate: Vortex the tube vigorously for 2 minutes. Incubate the suspension at your desired experimental temperature for at least 2 hours with periodic mixing to ensure equilibrium is reached.

  • Separate Undissolved Solid: Centrifuge the tube at high speed (e.g., >10,000 x g) for 10 minutes to pellet the undissolved solid.

  • Quantify Soluble Fraction: Carefully remove a known volume of the supernatant without disturbing the pellet. Dilute the supernatant in a suitable solvent and measure the concentration using an appropriate analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC).

  • Calculate Solubility: Based on the measured concentration and the dilution factor, calculate the maximum solubility in mg/mL or mM.

Data Presentation

The solubility of this compound is critically dependent on pH. The following tables provide illustrative data on its solubility in common buffer systems at room temperature (25°C).

Table 1: Effect of pH on Solubility in 50 mM Phosphate Buffer

pHSolubility (mg/mL)Molar Solubility (mM)Observations
4.0~0.5~2.3Incomplete
6.0~2.2~10.1Mostly dissolved
7.4>10.0>45.8Clear Solution
8.0>20.0>91.7Clear Solution

Table 2: Solubility in Various 50 mM Buffers at pH 7.4

Buffer SystemMolar Solubility (mM)Observations
Phosphate>45Readily soluble
TRIS-HCl>50Readily soluble
HEPES>50Readily soluble
MES (pH 6.0)~12Limited solubility, requires pH adjustment

Signaling Pathway and Logical Relationships

The solubility of an ionizable compound like this compound is governed by the Henderson-Hasselbalch relationship, which links pH, pKa, and the ratio of the ionized (soluble) to un-ionized (less soluble) forms.

cluster_0 Chemical Equilibrium cluster_1 Controlling Factors HA Un-ionized Form (HA) Less Soluble A_minus Ionized Form (A⁻) More Soluble HA->A_minus Dissociation A_minus->HA Association pH Buffer pH pH->A_minus High pH drives equilibrium to -> pKa Compound pKa (Constant) pKa->HA pKa->A_minus

Caption: Relationship between pH, pKa, and solubility.

References

Technical Support Center: 4-Hydroxyphenylarsonic Acid (HPAA) Sample Management

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the degradation of 4-Hydroxyphenylarsonic acid (HPAA) during sample storage. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound (HPAA) in my samples?

A1: The stability of HPAA can be influenced by a combination of physical, chemical, and biological factors. Key factors include:

  • Temperature: Elevated temperatures can accelerate the rate of chemical and microbial degradation.

  • Light Exposure: Photodegradation can occur, particularly in the presence of photosensitizing substances.

  • pH: The pH of the sample matrix can affect the stability of HPAA and the activity of microorganisms.

  • Microbial Activity: Bacteria and other microorganisms present in the sample can metabolize HPAA, transforming it into other arsenic species.

  • Oxidation/Reduction Reactions: HPAA can undergo oxidation or reduction, altering its chemical structure. The presence of oxidizing agents or reducing conditions in the sample will influence these transformations.

  • Matrix Composition: The complexity of the sample matrix (e.g., soil, water, biological fluid) plays a crucial role. Components such as metal ions, organic matter, and other chemicals can interact with HPAA and affect its stability.

Q2: What are the expected degradation products of HPAA?

A2: The degradation of HPAA can lead to the formation of various other arsenic species. While the exact pathway can vary depending on the conditions, potential degradation products may include inorganic arsenic (arsenite [As(III)] and arsenate [As(V)]), which are of significant toxicological concern. In some biological systems, methylation of inorganic arsenic can also occur, leading to the formation of monomethylarsonic acid (MMA) and dimethylarsinic acid (DMA).

Q3: What are the general recommendations for storing samples containing HPAA to minimize degradation?

A3: To maintain the integrity of HPAA in your samples, the following general storage guidelines are recommended:

  • Storage Temperature: Samples should be stored at low temperatures. Refrigeration at 2-8°C is suitable for short-term storage, while freezing at -20°C or below is recommended for long-term storage.

  • Light Protection: Store samples in amber-colored containers or in the dark to prevent photodegradation.

  • Container Type: Use appropriate, clean, and inert sample containers, such as glass or high-density polyethylene (HDPE), to prevent adsorption of HPAA to the container walls.

  • Headspace Minimization: For liquid samples, fill the container to the top to minimize headspace, which can reduce oxidation.

  • Prompt Analysis: Analyze samples as soon as possible after collection to minimize the potential for degradation.

Troubleshooting Guide

Problem: I am observing a significant decrease in HPAA concentration in my stored samples.

Potential Cause Troubleshooting Steps
Microbial Degradation - Filter the sample through a 0.22 µm or 0.45 µm filter immediately after collection to remove microorganisms.[1] - Consider adding a microbial inhibitor, such as sodium azide, if compatible with your analytical method.[2] - Ensure samples are stored at or below 4°C to inhibit microbial growth.
Oxidation - Minimize headspace in the sample container. - If appropriate for your sample matrix and analytical method, consider de-aerating the sample with an inert gas (e.g., nitrogen or argon) before sealing the container.
Inappropriate Storage Temperature - Verify that your storage equipment (refrigerator/freezer) is maintaining the correct temperature. - For long-term storage, use a freezer set to -20°C or -80°C.
Adsorption to Container - Test different container materials (e.g., borosilicate glass vs. polypropylene) to see if adsorption is an issue. - Silanizing glass containers may reduce adsorption of organic molecules.
pH Shift - Measure the pH of the sample upon collection and before analysis to check for any changes. - Consider buffering the sample if significant pH shifts are expected and it does not interfere with the analysis.

Problem: I am detecting unexpected arsenic species in my HPAA samples.

Potential Cause Troubleshooting Steps
Degradation to Inorganic Arsenic - This is a likely degradation pathway. Review your storage procedures to minimize degradation as outlined above. - Your analytical method should be capable of separating and quantifying HPAA, As(III), and As(V) to monitor for this transformation.
Contamination - Review your sample collection and handling procedures to identify potential sources of contamination. - Analyze blank samples (containers filled with pure solvent) that have been through the entire collection and storage process to check for contamination.

Quantitative Data Summary

The stability of organoarsenicals is highly dependent on the sample matrix and storage conditions. While specific quantitative data for the stability of this compound is limited in publicly available literature, the following table provides data for related arsenic compounds to offer general guidance.

Table 1: Stability of Various Arsenic Species Under Different Storage Conditions

Compound Matrix Storage Temperature Duration Observation Reference
Phenylarsonic acidAquatic Solution (pH 7)Not specifiedVariesDegradation follows pseudo-first-order kinetics.[3]
ArsenobetaineBlue Mussel TissueFrozen3 monthsSignificant reduction in concentration.[4][5]
ArsenobetaineFish TissueFrozen3 monthsNo significant change in concentration.[4][5]
Inorganic Arsenic (As(III)/As(V))Groundwater4°CUp to 6 weeksStable when acidified to pH <2 with HCl.[1]
Inorganic Arsenic (As(III)/As(V))Synthetic Water4°C, in the dark12 monthsStable at pH <2.[1]

Experimental Protocols

Protocol 1: Sample Collection and Preservation for HPAA Analysis in Water Samples

  • Container Preparation: Use pre-cleaned amber glass bottles with PTFE-lined caps.

  • Sample Collection:

    • Rinse the sample bottle three times with the sample water before filling.

    • Fill the bottle to the top to eliminate headspace.

  • Preservation:

    • Immediately after collection, cool the samples on ice or in a refrigerator to 2-8°C.

    • For preservation against microbial activity and chemical transformation, acidify the sample to a pH below 2 with high-purity hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), if compatible with the analytical method.[1][6] Note: If using ICP-MS for analysis, avoid HCl due to potential chloride interference.[6]

  • Storage and Transport:

    • Transport the samples to the laboratory in a cooler with ice packs.

    • Upon arrival at the lab, store the samples in a refrigerator at 2-8°C for short-term storage (up to 14 days) or in a freezer at -20°C for longer-term storage.

  • Analysis:

    • Allow the samples to come to room temperature before analysis.

    • If the sample was acidified, it might need to be neutralized or buffered before certain types of analysis (e.g., some HPLC methods).

Protocol 2: Stability Testing of HPAA in a Specific Matrix

  • Sample Preparation:

    • Obtain a homogenous sample of the matrix of interest (e.g., water, soil extract, plasma).

    • Spike the matrix with a known concentration of HPAA.

    • Divide the spiked sample into multiple aliquots in appropriate storage containers.

  • Storage Conditions:

    • Store the aliquots under a variety of conditions that you want to test. Examples include:

      • Refrigeration (2-8°C)

      • Freezing (-20°C and -80°C)

      • Room temperature (~25°C)

      • Exposure to light vs. dark storage

      • With and without the addition of preservatives (e.g., acidification, microbial inhibitors).

  • Time Points:

    • Establish a series of time points for analysis (e.g., 0, 24 hours, 7 days, 1 month, 3 months, etc.).

  • Analysis:

    • At each time point, retrieve a set of aliquots from each storage condition.

    • Analyze the samples for the concentration of HPAA and potential degradation products using a validated analytical method (e.g., HPLC-ICP-MS).

  • Data Evaluation:

    • Calculate the percentage of HPAA remaining at each time point relative to the initial concentration (time 0).

    • Plot the concentration of HPAA versus time for each storage condition to determine the stability profile.

Visualizations

HPAA_Degradation_Pathway cluster_conditions Influencing Factors HPAA This compound (HPAA) Inorganic_As Inorganic Arsenic (As(III) and As(V)) HPAA->Inorganic_As C-As bond cleavage (Biotic/Abiotic) Methylated_As Methylated Arsenic Species (MMA, DMA) Inorganic_As->Methylated_As Biomethylation Microbes Microbial Activity Light Light pH pH Temperature Temperature Sample_Handling_Workflow cluster_collection Sample Collection cluster_preservation Preservation cluster_storage Storage cluster_analysis Analysis Collect Collect sample in pre-cleaned amber container Filter Filter if necessary (0.22 or 0.45 µm) Collect->Filter Cool Cool to 2-8°C immediately Filter->Cool Preserve Add preservative (e.g., acidify) if compatible with analysis Cool->Preserve ShortTerm Short-term: Refrigerate (2-8°C) Preserve->ShortTerm < 14 days LongTerm Long-term: Freeze (≤ -20°C) Preserve->LongTerm > 14 days Thaw Equilibrate to room temperature ShortTerm->Thaw LongTerm->Thaw Analyze Analyze using validated method (e.g., HPLC-ICP-MS) Thaw->Analyze

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Hydroxyphenylarsonic acid (4-HPAA) assays. It specifically addresses the common issue of interference from structurally related compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common compounds that can interfere with this compound (4-HPAA) assays?

A1: The most common interfering compounds are those with a similar chemical structure to 4-HPAA. These include other organoarsenic compounds often used in agriculture and veterinary medicine, such as:

  • Roxarsone (3-nitro-4-hydroxyphenylarsonic acid)

  • p-Arsanilic acid (4-aminophenylarsonic acid)

  • Nitarsone (4-nitrophenylarsonic acid)

  • Metabolites of these compounds, for example, 3-amino-4-hydroxyphenylarsonic acid (3-AHPAA), a metabolite of Roxarsone.[1]

These compounds can co-elute with 4-HPAA in chromatographic methods or show cross-reactivity in immunoassays, leading to inaccurate quantification.

Q2: How can I minimize interference from related compounds in my 4-HPAA assay?

A2: Minimizing interference requires a multi-faceted approach focusing on sample preparation, chromatographic separation, and detection methods:

  • Sample Preparation: Employ selective solid-phase extraction (SPE) protocols to remove interfering substances before analysis.

  • Chromatographic Separation: Optimize your HPLC or LC-MS/MS method to achieve baseline separation of 4-HPAA from potential interferents. This may involve adjusting the mobile phase composition, pH, gradient, or using a different column chemistry.

  • Selective Detection: Utilize tandem mass spectrometry (LC-MS/MS) in Multiple Reaction Monitoring (MRM) mode for highly selective detection and quantification, which can differentiate between compounds with the same mass-to-charge ratio based on their fragmentation patterns.

Q3: My 4-HPAA peak is showing tailing. What are the possible causes and solutions?

A3: Peak tailing in HPLC analysis of 4-HPAA can be caused by several factors:

  • Secondary Interactions: Interaction of the acidic arsonic acid group with active sites on the silica-based column. Using a mobile phase with a suitable pH or an end-capped column can mitigate this.

  • Column Contamination: Accumulation of matrix components on the column. Cleaning the column or using a guard column can help.

  • Column Overload: Injecting too high a concentration of the analyte. Diluting the sample or reducing the injection volume is recommended.

Q4: I am observing unexpected peaks in my chromatogram. How can I identify them?

A4: Unexpected peaks can be due to contaminants, degradation products, or co-eluting interfering compounds. The best way to identify them is by using a mass spectrometer (MS) detector. By analyzing the mass-to-charge ratio (m/z) and fragmentation pattern of the unknown peak, you can often identify the compound by comparing it to a library of known compounds or by interpreting the fragmentation data.

Troubleshooting Guides

Issue 1: Poor Resolution and Co-elution of Peaks

Symptoms:

  • Inability to baseline-separate the 4-HPAA peak from other peaks.

  • Inaccurate quantification due to overlapping peaks.

Possible Causes & Solutions:

Possible Cause Solution
Inadequate Chromatographic Separation Optimize the HPLC method. Try adjusting the mobile phase gradient, pH, or organic solvent composition. Consider using a different column with a different stationary phase (e.g., a phenyl-hexyl column for aromatic selectivity).
Presence of Structurally Similar Compounds If optimization of the chromatography is insufficient, a more selective sample preparation method, such as a specific SPE sorbent, may be necessary to remove the interfering compounds before injection.
Matrix Effects In LC-MS/MS, co-eluting matrix components can suppress or enhance the 4-HPAA signal. Improve sample cleanup or adjust the chromatography to separate the analyte from the matrix interferences.
Issue 2: Inaccurate Quantification and Poor Recovery

Symptoms:

  • Quantification results are not reproducible.

  • Spike and recovery experiments show low recovery of 4-HPAA.

Possible Causes & Solutions:

Possible Cause Solution
Inefficient Sample Extraction Optimize the extraction procedure. This could involve changing the extraction solvent, pH, or extraction time. For solid samples like feed or soil, ensure the sample is properly homogenized.
Degradation of 4-HPAA 4-HPAA may be sensitive to light, temperature, or pH. Ensure samples are stored properly and processed under appropriate conditions.
Ion Suppression or Enhancement (LC-MS/MS) Matrix effects can significantly impact quantification. Use a stable isotope-labeled internal standard for 4-HPAA to compensate for these effects. Improve sample cleanup to remove interfering matrix components.
Cross-reactivity in Immunoassays If using an immunoassay, the antibody may be cross-reacting with related compounds. It is crucial to test the specificity of the antibody against a panel of structurally similar compounds. If cross-reactivity is significant, a more specific antibody or a different analytical method (e.g., LC-MS/MS) should be used.

Data on Potential Interferences

While specific quantitative data on the interference of related compounds in a dedicated 4-HPAA assay is limited in publicly available literature, the structural similarity to other organoarsenic compounds suggests a high potential for interference. The following table summarizes the key structural features of 4-HPAA and its potential interferents.

CompoundChemical StructureKey Structural Differences from 4-HPAAPotential for Interference
This compound (4-HPAA) C₆H₇AsO₄--
Roxarsone C₆H₆AsNO₅Nitro group at position 3High
p-Arsanilic acid C₆H₈AsNO₃Amino group at position 4 instead of a hydroxyl groupHigh
Nitarsone C₆H₆AsNO₅Nitro group at position 4Moderate to High
3-Amino-4-hydroxyphenylarsonic acid (3-AHPAA) C₆H₈AsNO₄Amino group at position 3High

Experimental Protocols

The following is a representative experimental protocol for the analysis of organoarsenic compounds, including 4-HPAA, in environmental samples, adapted from a validated HPLC-ICP-MS method. This protocol should be validated for your specific application and matrix.

1. Sample Preparation (for Soil/Sediment Samples)

  • Homogenize the sample.

  • Weigh 1.0 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.

  • Add 20 mL of a suitable extraction solution (e.g., a mixture of methanol and ammonium carbonate solution).

  • Vortex for 1 minute.

  • Extract using an ultrasonic bath for 30 minutes.

  • Centrifuge at 8000 rpm for 10 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

2. HPLC-MS/MS Analysis

  • HPLC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 2.7 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A linear gradient from 5% B to 95% B over 15 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative ion mode.

  • MRM Transitions: Specific precursor-to-product ion transitions for 4-HPAA and any potential interfering compounds should be determined by infusing standard solutions of each compound.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Collection (e.g., Soil, Feed) Homogenize Homogenization Sample->Homogenize Extract Extraction (e.g., Sonication with solvent) Homogenize->Extract Centrifuge Centrifugation Extract->Centrifuge Filter Filtration (0.22 µm) Centrifuge->Filter HPLC HPLC Separation (Reversed-Phase C18) Filter->HPLC MS MS/MS Detection (MRM Mode) HPLC->MS Quantify Quantification (Internal Standard Method) MS->Quantify Report Reporting Results Quantify->Report

Caption: A general experimental workflow for the analysis of 4-HPAA.

Troubleshooting_Workflow Start Problem Observed: Inaccurate 4-HPAA Quantification Check_Chroma Review Chromatogram: - Peak Shape (Tailing/Fronting) - Co-elution of Peaks Start->Check_Chroma Peak_Tailing Peak Tailing Observed? Check_Chroma->Peak_Tailing Co_elution Co-elution Observed? Check_Chroma->Co_elution No_Issues Chromatography Appears Normal Check_Chroma->No_Issues Peak_Tailing->Co_elution No Tailing_Causes Potential Causes: - Secondary Interactions - Column Overload - Column Contamination Peak_Tailing->Tailing_Causes Yes Co_elution->No_Issues No Coelution_Causes Potential Causes: - Structurally Similar Compounds - Inadequate Separation Co_elution->Coelution_Causes Yes No_Issues_Causes Potential Causes: - Matrix Effects (Ion Suppression) - Inefficient Extraction - Analyte Degradation No_Issues->No_Issues_Causes Tailing_Solutions Solutions: - Adjust Mobile Phase pH - Dilute Sample - Use Guard Column/Clean Column Tailing_Causes->Tailing_Solutions Coelution_Solutions Solutions: - Optimize HPLC Gradient/Column - Improve Sample Cleanup (SPE) - Use LC-MS/MS with MRM Coelution_Causes->Coelution_Solutions No_Issues_Solutions Solutions: - Use Isotope-Labeled Internal Standard - Optimize Extraction Protocol - Check Sample Stability No_Issues_Causes->No_Issues_Solutions

Caption: A troubleshooting decision tree for 4-HPAA analysis.

References

Optimizing reaction conditions for the synthesis of 4-Hydroxyphenylarsonic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 4-Hydroxyphenylarsonic Acid & Derivatives

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), experimental protocols, and key data for the synthesis and optimization of this compound and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound? A1: The most prevalent laboratory method is the direct arsenation of phenol using concentrated arsenic acid.[1] This electrophilic aromatic substitution reaction, a variation of the Béchamp reaction, typically involves heating phenol with arsenic acid, where the arsonic acid group (-AsO₃H₂) is introduced onto the aromatic ring, primarily at the para position due to the directing effect of the hydroxyl group.[2][3]

Q2: What are the critical parameters to control during the synthesis? A2: Key parameters include reaction temperature, the ratio of reactants (phenol to arsenic acid), and reaction time. Temperature control is crucial; heating is required to drive the reaction, but excessive temperatures can lead to the formation of tarry by-products and colored impurities.[4] The pH is also critical during the workup and precipitation of the product.[4]

Q3: How are derivatives of this compound typically prepared? A3: Derivatives can be prepared through two main routes: by modifying the functional groups on a pre-formed this compound core or by starting with a substituted phenol or aniline. For example, p-arsonophenoxyacetic acid is synthesized by reacting this compound with chloroacetic acid under basic conditions.[5] Alternatively, an amino derivative can be prepared by first nitrating the ring, followed by reduction of the nitro group.[6]

Q4: What safety precautions are essential when working with arsenic compounds? A4: All arsenic-containing compounds are highly toxic and potentially carcinogenic.[7] Work should be conducted in a well-ventilated fume hood, and personal protective equipment (PPE), including gloves, a lab coat, and safety goggles, is mandatory. All solid and liquid waste must be collected and disposed of as hazardous chemical waste according to institutional regulations.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis.

Problem 1: Low Yield of the Desired Product

  • Possible Cause: Incomplete reaction.

    • Solution: Ensure the reaction is heated for the recommended duration. For the arsenation of phenol, this may involve heating until the temperature of the mixture reaches 150°C.[1] Monitor the reaction progress if possible (e.g., via TLC on derivatives).

  • Possible Cause: Suboptimal pH during product precipitation.

    • Solution: The precipitation of arsonic acids is highly pH-dependent.[4] Adjust the pH carefully using acid or base. Using a pH indicator like Congo red or bromophenol blue can help identify the optimal endpoint for precipitation.[4][6]

  • Possible Cause: Product loss during workup.

    • Solution: Ensure the product is fully precipitated by allowing the solution to stand, preferably overnight in a cold environment.[8] Wash the filtered product with minimal amounts of ice-cold water to avoid redissolving it.[5]

Problem 2: Product is Discolored (Pink, Yellow, or Brown)

  • Possible Cause: Formation of colored by-products or tar.

    • Solution: This often results from the oxidation of aniline or phenol starting materials or from side reactions at elevated temperatures.[4] During workup, it is crucial to remove all tarry material before precipitating the final product.[8]

  • Possible Cause: Presence of impurities.

    • Solution: Recrystallize the crude product from hot water.[5] The use of decolorizing carbon (e.g., Norite) during recrystallization is highly effective for removing colored impurities. Add the carbon to the hot solution, filter hot, and allow the filtrate to cool slowly to obtain pure, white crystals.[8]

Problem 3: Formation of Side Products

  • Possible Cause: Lack of regioselectivity or over-reaction.

    • Solution: The arsenation of phenol can yield small amounts of the o-hydroxyphenylarsonic acid isomer and di-substituted products like p,p'-dihydroxyphenylarsinic acid.[1] Purification via fractional crystallization or careful pH-controlled precipitation can help separate these by-products. The sodium salt of the ortho isomer is often more soluble under specific conditions, which can be exploited for separation.[1]

Troubleshooting Decision Tree

This diagram outlines a logical workflow for diagnosing and solving common synthesis problems.

Troubleshooting start Problem Encountered low_yield Low Yield start->low_yield discolored Discolored Product start->discolored side_products Side Products Detected start->side_products incomplete_rxn Incomplete Reaction? low_yield->incomplete_rxn Check Reaction Time ph_issue Incorrect pH for Precipitation? low_yield->ph_issue Check Precipitation Step workup_loss Loss During Workup? low_yield->workup_loss Review Isolation Method oxidation Oxidation / Tar Formation? discolored->oxidation Observe Reaction Mixture impurity Contamination? discolored->impurity Analyze Crude Product regio_issue Poor Regioselectivity? side_products->regio_issue sol_incomplete Increase reaction time/temp incomplete_rxn->sol_incomplete sol_ph Adjust pH carefully (use indicator) ph_issue->sol_ph sol_workup Chill thoroughly, wash with cold solvent workup_loss->sol_workup sol_oxidation Remove tar before precipitation oxidation->sol_oxidation sol_impurity Recrystallize with activated carbon impurity->sol_impurity sol_regio Purify via fractional crystallization regio_issue->sol_regio

Caption: A decision tree for troubleshooting common synthesis issues.

Data Presentation: Reaction Yields

The following tables summarize reported yields for the synthesis of various aryl arsonic acids and their derivatives under different conditions.

Table 1: Yields of Aryl Arsonic Acids via Bart Reaction [9]

Product (from corresponding diazonium salt)Yield (%)Melting Point (°C)
p-Nitrophenylarsonic acid75285 (dec)
Phenylarsonic acid58156
o-Nitrophenylarsonic acid67232-234 (dec)
m-Nitrophenylarsonic acid47182
p-Tolylarsonic acid73>300 (dec)
p-Chlorophenylarsonic acid63>300
p-Carboxyphenylarsonic acid67232 (dec)

Table 2: Yields of this compound Derivatives

Derivative NameStarting MaterialKey ReagentsYield (%)Reference
p-Arsonophenoxyacetic acidThis compoundChloroacetic acid, NaOH40-43[5]
3-Amino-4-hydroxyphenylarsonic acid3-Nitro-4-hydroxyphenylarsonic acid4% Sodium amalgam, HCl, Acetic acid~87[6]

Experimental Protocols

Protocol 1: Synthesis of Sodium p-Hydroxyphenylarsonate

This protocol is adapted from Organic Syntheses.[1]

  • Preparation: In a 1-L flask, add 300 g (3.2 moles) of phenol. Separately, boil 720 g (3.8–4 moles) of syrupy arsenic acid (75–80%) until its temperature reaches 150°C to concentrate it to ~95%.

  • Reaction: Add the hot, concentrated arsenic acid to the phenol. Heat the mixture in an oil bath, gradually raising the temperature to 150–155°C. Maintain this temperature for two hours, during which water will distill off.

  • Workup: Cool the flask contents slightly and pour the mixture into 4 L of water with mechanical stirring to dissolve the product and break up any tars.

  • Purification: Add finely ground barium hydroxide (Ba(OH)₂·8H₂O) to the stirred solution until it is slightly alkaline to litmus paper. This precipitates excess arsenic acid as barium arsenate. Filter off the barium arsenate precipitate.

  • Isolation: Add 500 g of solid sodium sulfate to the filtrate to precipitate excess barium ions as barium sulfate. Filter this solid off. Concentrate the filtrate to a volume of 1.5 L. Add 1.5 L of alcohol to precipitate the sodium p-hydroxyphenylarsonate.

  • Final Product: Filter the precipitated sodium salt, wash with alcohol, and dry at 80°C. The product can be further purified by recrystallizing from hot water/alcohol.

Protocol 2: Synthesis of p-Arsonophenoxyacetic Acid[5]
  • Preparation: In a 2-L round-bottomed flask, dissolve 218 g (1 mole) of p-hydroxyphenylarsonic acid in 375 mL of water. Add a solution of 180 g (4.5 moles) of sodium hydroxide in 375 mL of water and shake until homogeneous.

  • Reaction: Cool the solution to 40–50°C. Cautiously add 189 g (2 moles) of chloroacetic acid in small portions with stirring.

  • Reflux: Reflux the clear solution for four hours.

  • Precipitation: Cool the mixture to 20°C and filter any slight precipitate. Add 200 mL of concentrated hydrochloric acid to the filtrate to precipitate the p-arsonophenoxyacetic acid. Vigorous stirring may be required.

  • Isolation: Filter the product using a Büchner funnel and wash with three 100-mL portions of cold water.

  • Purification: Recrystallize the product from 2 L of hot water (decolorizing carbon may be used if necessary). Wash the pure crystals with cold water, followed by acetone and ether. Dry at 110°C for one hour. The expected yield is 110–120 g (40–43%).

Visualizations

General Synthesis Workflow

The following diagram illustrates the typical steps involved in the synthesis and purification of an aryl arsonic acid.

Workflow cluster_reaction Reaction Stage cluster_workup Workup & Purification start Starting Materials (e.g., Phenol + Arsenic Acid) reaction Heating / Reflux (e.g., 150-155°C) start->reaction quench Quenching / Dissolution (e.g., Pour into water) reaction->quench neutralize Neutralization / pH Adjustment (e.g., add Ba(OH)₂) quench->neutralize filter1 Filtration 1 (Remove excess reagents) neutralize->filter1 precipitate Precipitation (e.g., add HCl or alcohol) filter1->precipitate filter2 Filtration 2 (Isolate crude product) precipitate->filter2 recrystallize Recrystallization (with activated carbon) filter2->recrystallize dry Drying recrystallize->dry

Caption: General experimental workflow for aryl arsonic acid synthesis.

Key Factors Influencing Arsonation Reactions

This diagram shows the logical relationships between key experimental variables and the outcomes of the synthesis.

Factors center_node Reaction Outcome (Yield & Purity) temp Temperature temp->center_node ratio Reactant Ratio ratio->center_node time Reaction Time time->center_node ph Workup pH ph->center_node purity_sm Purity of Starting Materials purity_sm->center_node temp_outcome Affects rate vs. side reactions (tar) ratio_outcome Affects conversion & di-substitution time_outcome Affects completeness of reaction ph_outcome Crucial for product precipitation purity_outcome Influences final product color/purity

Caption: Key variables influencing the outcome of arsonation reactions.

References

Troubleshooting guide for enzymatic assays using aromatic substrates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting solutions for researchers, scientists, and drug development professionals working with enzymatic assays involving aromatic substrates. The following question-and-answer sections address common issues, offering detailed experimental protocols and structured data to help identify and mitigate problems encountered during your experiments.

Troubleshooting Guide & FAQs

This section addresses common problems in a direct question-and-answer format.

Issue 1: High Background Signal

Q1: What are the primary sources of high background signal in my assay?

High background can obscure the true enzymatic signal, leading to a poor signal-to-noise ratio and inaccurate results. Common causes are related to the inherent properties of aromatic compounds and assay reagents.[1][2]

  • Substrate Instability: Aromatic substrates can be susceptible to non-enzymatic hydrolysis or degradation, especially under certain pH or temperature conditions, leading to a signal in the absence of enzyme activity.[2]

  • Reagent Contamination: Buffers or other reagents may be contaminated with enzymes or other substances that react with your substrate.[1] Using high-purity reagents and water is essential.[2]

  • Compound Interference: The aromatic test compounds themselves can interfere with the assay readout.[2] This can occur through several mechanisms:

    • Autofluorescence/Color: The compound may naturally fluoresce or absorb light at the detection wavelength, creating a false signal.[2][3]

    • Reactivity: Some compounds are inherently reactive and can modify assay components non-specifically.[4][5] These are often termed Pan-Assay Interference Compounds (PAINS).[4]

    • Reporter Inhibition: The compound may directly inhibit a secondary or reporter enzyme used in a coupled assay system (e.g., horseradish peroxidase or luciferase).[2][6]

Q2: How can I systematically identify the source of high background?

A systematic approach using control wells is the most effective way to pinpoint the source of a high background signal.[1] Prepare a series of control reactions leaving out one component at a time to see which component is responsible for the unwanted signal.

Workflow to Diagnose High Background Signal

A High Background Observed B Run 'No-Enzyme' Control (All components except enzyme) A->B C Is signal still high? B->C D Run 'No-Substrate' Control (All components except substrate) C->D Yes L Background is likely from enzyme preparation (impurity) C->L No E Is signal still high? D->E F Run 'Buffer-Only' Control E->F Yes H Source: Substrate Instability or Contamination E->H No G Is signal still high? F->G I Source: Test Compound (Autofluorescence/Color) G->I Yes J Source: Buffer/Reagent Contamination G->J No K Source: Instrument Noise or Plate Issue I->K If compound absent

Caption: A logical workflow for diagnosing the source of high background.

Issue 2: Low or No Signal

Q3: I'm not seeing any enzyme activity. What are the most common culprits?

A lack of signal can stem from several basic experimental issues before considering more complex problems.

  • Inactive Enzyme: The enzyme may have lost activity due to improper storage, repeated freeze-thaw cycles, or instability under the specific assay conditions (e.g., pH, temperature).[1][7]

  • Incorrect Reagents or Concentrations: A key reagent might have been omitted, or concentrations might be incorrect.[1] The substrate concentration may be too low relative to its Km value.[1]

  • Sub-optimal Assay Conditions: The buffer pH, ionic strength, or temperature may not be optimal for your specific enzyme.[1][8][9][10]

  • Substrate Solubility: Aromatic substrates are often poorly soluble in aqueous buffers.[11][12] If the substrate is not fully dissolved, its effective concentration will be much lower than intended, leading to a weak or absent signal.[13]

  • Incorrect Instrument Settings: Ensure the plate reader's wavelength, filter sets, and other settings are correct for your assay's output (e.g., colorimetric, fluorescent).[1]

Q4: How can I determine if my enzyme is unstable under the assay conditions?

Enzyme instability during the assay can lead to non-linear progress curves or a complete loss of signal.[14] A simple stability test can confirm this.[15][16]

  • Protocol: Prepare a stock solution of your enzyme in the final assay buffer.

  • Incubation: Incubate this solution at the assay temperature.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the enzyme.

  • Activity Measurement: Immediately measure the activity of each aliquot using a standard assay protocol with fresh substrate.

  • Analysis: Plot the measured activity against the pre-incubation time. A rapid drop in activity indicates that the enzyme is unstable under the assay conditions.[16]

Issue 3: Non-Linear Reaction Curves

Q5: My reaction progress curve is not linear. What does this indicate?

An ideal enzymatic reaction should show a linear increase in product over time, especially during the initial phase.[17] Non-linearity suggests that the reaction rate is changing.[18][19]

  • Substrate Depletion: If the substrate concentration is too low (near or below the Km), it will be consumed rapidly, causing the reaction rate to slow down.[14][18] This is expected but should be avoided when measuring initial velocity.

  • Product Inhibition: The product of the reaction may bind to the enzyme and inhibit its activity, a common issue with some enzymes.[20][21] This is particularly problematic for penicillin acylases reacting with phenylacetylated compounds.[22]

  • Enzyme Instability: The enzyme may be losing activity over the course of the assay, as discussed in Q4.[14]

  • Inner Filter Effect (for fluorescent assays): With fluorescent aromatic substrates, high concentrations can cause the substrate to absorb the excitation or emission light, leading to a non-linear, artificially low signal.[23][24] This effect becomes significant when the sum of absorbances at the excitation and emission wavelengths exceeds 0.08.[23]

Logic for Investigating Non-Linear Reaction Curves

A Non-Linear Progress Curve B Is [S] << Km? A->B C Increase [S] to >5x Km and re-measure B->C Yes F Perform Enzyme Stability Test (See Protocol) B->F No D Is curve now linear? C->D E Cause: Substrate Depletion D->E Yes D->F No G Is enzyme unstable? F->G H Cause: Enzyme Instability G->H Yes I Perform Product Inhibition Test (Add product at t=0) G->I No J Is initial rate reduced? I->J K Cause: Product Inhibition J->K Yes L Other Cause (e.g., Inner Filter Effect for fluorescent assays) J->L No

Caption: A decision tree for troubleshooting non-linear reaction curves.

Issue 4: Aromatic Substrate Specifics

Q6: My aromatic substrate has poor solubility in the assay buffer. How can I improve it?

Poor aqueous solubility is a major challenge for many aromatic compounds.[11][12][13] Using a small percentage of an organic co-solvent can often solve this problem. Dimethyl sulfoxide (DMSO) is the most common choice.[11]

Co-SolventTypical Final Concentration (%)Notes
DMSO 0.1 - 2%Most common; can inhibit some enzymes at >1-2%. Always test enzyme tolerance.
Ethanol 1 - 5%Can be a substrate for dehydrogenases. Volatile.
Methanol 1 - 5%Similar to ethanol; can be toxic to cells if used in cell-based assays.
Glycerol 1 - 10%Can help stabilize some proteins. Increases viscosity.[11]
PEG 3350 1 - 5%A polymer that can improve solubility and is generally well-tolerated by enzymes.[11]

Important: Always test the effect of the chosen co-solvent on your enzyme's activity in a control experiment. The final concentration should be kept as low as possible while ensuring the substrate remains fully dissolved throughout the experiment.

Detailed Experimental Protocols

Protocol 1: General Assay for an Aromatic Chromogenic Substrate

This protocol provides a baseline for measuring enzyme activity using a substrate that produces a colored product. An example is the use of 2-nitro-5-[(phenylacetyl)amino]benzoic acid (NIPAB) with penicillin acylase.[22]

  • Reagent Preparation:

    • Prepare a concentrated stock solution of the aromatic substrate in an appropriate solvent (e.g., DMSO).

    • Prepare the assay buffer (e.g., 100 mM potassium phosphate, pH 7.5).

    • Prepare the enzyme stock solution in a suitable buffer, often containing stabilizers like glycerol.[25]

  • Assay Setup (96-well plate):

    • Add assay buffer to each well.

    • Add the substrate stock solution to the wells and mix. The final concentration should ideally be around the enzyme's Km value.

    • Add any test compounds (inhibitors/activators) if applicable. Include a "solvent only" control (e.g., DMSO).

    • Equilibrate the plate to the desired assay temperature (e.g., 37°C).

  • Initiate Reaction:

    • Add the enzyme solution to each well to start the reaction. Mix quickly and thoroughly.[8]

  • Data Collection:

    • Immediately place the plate in a microplate reader.

    • Measure the absorbance at the appropriate wavelength for the colored product in kinetic mode (e.g., every 30 seconds for 15-30 minutes).

  • Data Analysis:

    • Plot absorbance vs. time for each well.

    • Determine the initial velocity (V₀) by calculating the slope of the linear portion of the curve.[17]

Protocol 2: Testing for Product Inhibition

This protocol determines if the product of the enzymatic reaction is inhibiting the enzyme's activity.

  • Standard Reaction Setup: Prepare a set of reactions as described in Protocol 1.

  • Inhibition Reaction Setup: Prepare a parallel set of reactions. In addition to the standard components, add the known reaction product to these wells before adding the enzyme. Test a range of product concentrations.

  • Initiate and Measure: Start the reactions by adding the enzyme to all wells simultaneously. Measure the kinetic progress curves as usual.

  • Analysis: Compare the initial velocities of the standard reactions to those containing the added product. A significant decrease in the initial velocity in the presence of the product indicates product inhibition.[20]

General Troubleshooting Workflow

This diagram provides a high-level overview for approaching any issue encountered in your enzymatic assay.

A Problem Observed (e.g., No Signal, High Background, Poor Reproducibility) B Check Assay Controls A->B C Positive Control (Known Activator) Negative Control (Known Inhibitor) B->C D No-Enzyme Control Buffer-Only Control B->D E Do controls behave as expected? B->E F Verify Reagents & Conditions E->F No K Investigate Specific Issues: - Substrate Solubility - Product Inhibition - Compound Interference E->K Yes G Check enzyme/substrate stability Confirm concentrations Verify buffer pH & composition F->G H Verify Instrument Settings F->H J Problem Resolved G->J I Wavelengths, filters, gain Temperature control H->I I->J

Caption: A general workflow for systematic assay troubleshooting.

References

Technical Support Center: 4-Hydroxyphenylarsonic Acid (HPAA) Protein Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the efficiency of 4-Hydroxyphenylarsonic acid (HPAA) conjugation to proteins. The following sections offer detailed troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and visualizations to address common challenges encountered during this bioconjugation process.

Frequently Asked Questions (FAQs)

Q1: What is the chemical basis for conjugating this compound (HPAA) to proteins?

A1: The conjugation of HPAA to proteins is primarily achieved through a diazo coupling reaction. HPAA is first converted into a reactive aryl diazonium salt intermediate. This electrophilic diazonium salt then reacts with electron-rich amino acid residues on the protein surface, forming a stable azo bond (-N=N-).

Q2: Which amino acid residues are the primary targets for HPAA conjugation?

A2: The primary targets for diazonium salt coupling are the phenolic side chain of tyrosine and the imidazole side chain of histidine.[1][2] Tyrosine is generally the most reactive residue, and its modification is favored under slightly alkaline conditions.[1]

Q3: What is the optimal pH for achieving tyrosine-selective HPAA conjugation?

A3: A slightly alkaline pH, typically in the range of 8.0 to 9.0, is optimal for maximizing tyrosine selectivity.[1] At this pH, the tyrosine phenol group is deprotonated to a more reactive phenoxide ion, which enhances its nucleophilicity. While some reaction with histidine can still occur, it is generally less favored at this pH compared to more neutral or acidic conditions.[1]

Q4: Why is it crucial to maintain a low temperature during the diazotization and coupling reaction?

A4: Aryl diazonium salts are thermally unstable and can decompose at elevated temperatures, often leading to the formation of unwanted byproducts and a reduction in conjugation efficiency.[3] Maintaining a low temperature, typically between 0 and 5°C, is essential to ensure the stability of the diazonium salt throughout the reaction.

Q5: How can I determine the degree of labeling (DOL) of my HPAA-protein conjugate?

A5: The degree of labeling, which represents the average number of HPAA molecules conjugated to each protein molecule, can be determined using several methods.[4] A common approach is UV-Vis spectrophotometry, where the absorbance of the conjugate is measured at 280 nm (for the protein) and at the wavelength of maximum absorbance for the azo bond (typically around 360-480 nm).[4][5] Mass spectrometry can also be used to determine the mass shift of the protein after conjugation, which directly corresponds to the number of attached HPAA molecules.[6]

Troubleshooting Guide

This guide addresses common issues encountered during HPAA-protein conjugation and provides systematic approaches to resolve them.

Problem Possible Cause(s) Recommended Solution(s)
Low or No Conjugation Yield Inefficient Diazotization: Incomplete conversion of HPAA to its diazonium salt.Ensure the use of fresh sodium nitrite and a strong acid (e.g., HCl). Maintain a low temperature (0-5°C) during this step.
Decomposition of Diazonium Salt: The diazonium salt is unstable and may have degraded before reacting with the protein.Perform the conjugation reaction immediately after preparing the diazonium salt. Keep the reaction on ice.
Suboptimal pH: The reaction pH is not optimal for the target amino acid.For tyrosine-selective conjugation, maintain the pH between 8.0 and 9.0. Use a suitable buffer system (e.g., borate buffer).
Low Molar Ratio of HPAA: Insufficient excess of the HPAA diazonium salt.Increase the molar ratio of the HPAA diazonium salt to the protein. Test a range of ratios to find the optimum.[1]
Protein Inaccessibility: Target residues (tyrosine, histidine) are buried within the protein's structure.Consider using a denaturing agent if the protein's native structure is not required for its intended application. This is generally not recommended as it can lead to loss of function.
Protein Precipitation/ Aggregation Over-conjugation: A high degree of labeling can alter the protein's solubility.Reduce the molar ratio of the HPAA diazonium salt to the protein. Shorten the reaction time.
Solvent Incompatibility: The solvent used to dissolve the HPAA derivative is incompatible with the protein.Use a water-miscible co-solvent like DMSO or DMF at a low percentage. Ensure the final concentration of the organic solvent is not detrimental to the protein's stability.
Incorrect Buffer Conditions: The buffer composition or ionic strength is destabilizing the protein.Optimize the buffer composition, pH, and ionic strength.
Lack of Selectivity (Modification of Multiple Amino Acid Types) Incorrect pH: The pH of the reaction favors the modification of other residues like histidine.For tyrosine selectivity, strictly maintain the pH in the 8.0-9.0 range.[1] Lowering the pH can increase histidine reactivity.[1]
High Molar Excess of Diazonium Salt: A very high concentration of the reactive species can lead to less selective reactions.Reduce the molar ratio of the HPAA diazonium salt.
Difficulty in Purifying the Conjugate Presence of Unreacted HPAA: Small molecule contaminants are present in the final product.Use size-exclusion chromatography (SEC) or dialysis to separate the protein conjugate from unreacted HPAA and other small molecules.[7]
Heterogeneous Product: The final product is a mixture of proteins with varying degrees of labeling.Optimize the reaction conditions (molar ratio, time, temperature) to achieve a more homogeneous product. Purification techniques like ion-exchange chromatography (IEX) or hydrophobic interaction chromatography (HIC) may be used to separate species with different degrees of labeling.

Quantitative Data Tables

Table 1: Recommended Reaction Parameters for HPAA-Protein Conjugation
ParameterRecommended RangeNotes
pH 8.0 - 9.0Optimal for tyrosine selectivity.[1]
Temperature 0 - 5 °CCrucial for the stability of the diazonium salt.
Reaction Time 30 min - 2 hoursLonger reaction times may not significantly increase yield and can lead to side reactions.[1]
Buffer Borate Buffer (0.1 M)Provides good buffering capacity in the optimal pH range.
Table 2: Influence of Molar Ratio on Degree of Labeling (DOL)
Molar Ratio (HPAA:Protein)Expected Degree of Labeling (DOL)Potential Observations
5:1 - 10:1Low (1-3)Good for applications requiring minimal modification to preserve protein function.
10:1 - 20:1Moderate (3-6)A common starting range for achieving a balance between labeling efficiency and protein integrity.[1]
> 20:1High (>6)Increased risk of over-conjugation, protein aggregation, and loss of biological activity.[1]

Note: The optimal molar ratio is highly dependent on the specific protein and should be determined empirically.

Experimental Protocols

Protocol 1: Preparation of HPAA Diazonium Salt and Conjugation to a Protein
  • Preparation of HPAA Solution:

    • Dissolve this compound in 1 M HCl at a concentration of 10 mg/mL.

    • Cool the solution to 0-5°C in an ice bath.

  • Diazotization of HPAA:

    • While stirring the chilled HPAA solution, slowly add a freshly prepared, pre-chilled solution of sodium nitrite (NaNO₂) at a 1.2-fold molar excess over HPAA.

    • Continue stirring the reaction mixture on ice for 30 minutes. The formation of the diazonium salt is often indicated by a slight color change.

  • Protein Preparation:

    • Dissolve the target protein in a cold (4°C) 0.1 M borate buffer, pH 8.5, to a final concentration of 1-10 mg/mL.

    • Ensure the protein solution is free of any amine-containing buffers (e.g., Tris) or stabilizing proteins (e.g., BSA).

  • Conjugation Reaction:

    • Slowly add the freshly prepared HPAA diazonium salt solution to the chilled protein solution. The desired molar ratio of diazonium salt to protein should be tested to optimize the degree of labeling (see Table 2).

    • Incubate the reaction mixture at 4°C for 1-2 hours with gentle stirring.

  • Quenching the Reaction:

    • To stop the reaction, add a quenching reagent such as Tris buffer or glycine to a final concentration of 50 mM. These reagents contain primary amines that will react with any remaining diazonium salt.

Protocol 2: Purification and Characterization of the HPAA-Protein Conjugate
  • Purification:

    • Size-Exclusion Chromatography (SEC): This is the most common method to remove unreacted HPAA and quenching reagents.[7]

      • Equilibrate an appropriate SEC column (e.g., Sephadex G-25) with a suitable storage buffer (e.g., PBS, pH 7.4).

      • Apply the quenched reaction mixture to the column.

      • Collect the fractions corresponding to the protein conjugate, which will elute in the void volume.

    • Dialysis: Alternatively, dialyze the reaction mixture against the desired storage buffer using a dialysis membrane with an appropriate molecular weight cut-off (MWCO) to remove small molecules.

  • Characterization:

    • UV-Vis Spectroscopy:

      • Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the maximum absorbance wavelength of the azobenzene product (A_max, typically around 480 nm).

      • Calculate the protein concentration and the degree of labeling (DOL) using the Beer-Lambert law and appropriate extinction coefficients.[5]

    • Mass Spectrometry:

      • Use techniques like MALDI-TOF or ESI-MS to determine the molecular weight of the conjugate.[6]

      • The mass difference between the conjugated and unconjugated protein will allow for the precise determination of the number of HPAA molecules attached.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Conjugation cluster_analysis Purification & Analysis hpaa_sol HPAA in HCl (0-5°C) diazotization Diazotization (HPAA + NaNO₂) hpaa_sol->diazotization nanitrite_sol Sodium Nitrite Solution (0-5°C) nanitrite_sol->diazotization protein_sol Protein in Borate Buffer pH 8.5 (4°C) coupling Azo Coupling (Diazonium Salt + Protein) protein_sol->coupling diazotization->coupling quenching Quenching (Add Tris/Glycine) coupling->quenching purification Purification (SEC or Dialysis) quenching->purification characterization Characterization (UV-Vis, Mass Spec) purification->characterization

Caption: Workflow for HPAA conjugation to proteins.

Troubleshooting Decision Tree

troubleshooting_workflow start Low Conjugation Yield? check_reagents Reagents Fresh & Cold? start->check_reagents check_ph pH 8.0-9.0? check_reagents->check_ph Yes yes1 Yes check_reagents->yes1 No check_ratio Increase Molar Ratio? check_ph->check_ratio Yes no2 No check_ph->no2 No check_protein Protein Stable & Soluble? check_ratio->check_protein Yes no3 No check_ratio->no3 No solution4 Consider protein stability and buffer optimization. check_protein->solution4 solution1 Prepare fresh reagents, maintain low temp. yes1->solution1 no1 No yes2 Yes solution2 Adjust pH to 8.0-9.0 with borate buffer. no2->solution2 yes3 Yes solution3 Systematically increase HPAA:Protein ratio. no3->solution3 signaling_pathway cluster_cell B-Cell bcr B-Cell Receptor (BCR) lyn Lyn bcr->lyn Phosphorylation syk Syk lyn->syk Activation btk BTK syk->btk plc PLCγ2 syk->plc btk->plc dag DAG plc->dag ip3 IP3 plc->ip3 pkc PKC dag->pkc ca_release Ca²⁺ Release ip3->ca_release transcription Transcription Factor Activation (e.g., NF-κB) pkc->transcription ca_release->transcription response Cellular Response (Proliferation, Antibody Production) transcription->response antigen HPAA-Protein Conjugate (Antigen) antigen->bcr Binding & Cross-linking

References

Validation & Comparative

A Comparative Guide to the Quantification of 4-Hydroxyphenylarsonic Acid: HPLC vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 4-Hydroxyphenylarsonic acid is critical for various applications, from environmental monitoring to pharmaceutical analysis.[1] This guide provides an objective comparison of the validated High-Performance Liquid Chromatography (HPLC) method with alternative analytical techniques, supported by experimental data and detailed protocols.

High-Performance Liquid Chromatography (HPLC) stands as a robust and widely utilized technique for the determination of this compound, also known as Roxarsone.[2][3][4] Its specificity and sensitivity, particularly when coupled with detectors like Ultraviolet (UV) or Mass Spectrometry (MS), make it a reliable choice. However, emerging technologies offer potential advantages in terms of speed, portability, and cost. This guide will delve into a head-to-head comparison of HPLC with methods such as Gas Chromatography-Mass Spectrometry (GC-MS), Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and electrochemical biosensors.

Comparative Performance of Analytical Methods

The following tables summarize the key performance characteristics of various methods for the quantification of this compound and structurally similar compounds. It is important to note that direct head-to-head comparative studies for this compound are limited for some alternative methods; therefore, data from related analytes is included for a broader perspective.

Table 1: HPLC Method for this compound (Roxarsone)

ParameterPerformanceReference
Linearity 0.03 - 100 ng/mL[5]
Accuracy (Recovery) 85 - 103%[4]
Precision (%RSD) 7 - 34% (at ≥ 2 µg/kg)[5]
Limit of Detection (LOD) 0.01 ng/mL[5]
Limit of Quantification (LOQ) 0.25 ng/g[3]
Instrumentation HPLC with UV or ICP-MS detection[2][3][4]
Sample Matrix Poultry feed, Chicken tissue[2][4]

Table 2: Alternative Analytical Methods

MethodPrincipleKey AdvantagesKey LimitationsReference
GC-MS with Derivatization Separation of volatile derivatives by gas chromatography and detection by mass spectrometry.High chromatographic resolution.Mandatory derivatization step.[6][7]
UPLC-MS/MS Separation by liquid chromatography and detection by tandem mass spectrometry.High sensitivity, specificity, and throughput.Higher initial instrument cost.[6][8]
Enzymatic Assay Enzymatic conversion leading to a measurable signal (e.g., colorimetric, fluorometric).High-throughput screening potential.Further development needed for specific 4-HPAA detection.[6]
Electrochemical Biosensor Electrochemical reaction on a modified electrode surface.Rapid, portable, and cost-effective.Potential for matrix interference.[6][9]

Experimental Protocols

Validated HPLC Method for this compound

This protocol is based on established methods for the analysis of Roxarsone in various matrices.[2][4]

1. Sample Preparation (Chicken Tissue):

  • Homogenize tissue samples.

  • Perform enzymatic digestion using trypsin.

  • Conduct bulk matrix separation using anion-exchange column chromatography.[4]

2. HPLC-ICP-MS Analysis:

  • Column: Reversed-phase C18 column.[4]

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) can be employed.[7] A mobile phase of 20 mM malonate at pH 9.5 has also been used with an anion-exchange column.[3]

  • Flow Rate: 1.0 mL/min.[10]

  • Detection: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for arsenic-specific detection.[3][4]

3. Quantification:

  • Construct a calibration curve using certified reference standards of this compound.

  • Quantify the analyte in samples by comparing its peak area to the calibration curve.

Alternative Method: UPLC-MS/MS

This protocol is adapted from methods for structurally similar phenolic compounds.[6][7]

1. Sample Preparation (Biological Fluids):

  • Perform protein precipitation with ice-cold acetonitrile.

  • Centrifuge to pellet proteins and collect the supernatant.

  • Evaporate the solvent and reconstitute the residue in the initial mobile phase.

2. UPLC-MS/MS Analysis:

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: Gradient elution with 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[7]

  • Flow Rate: 0.3 mL/min.[7]

  • Detection: Tandem mass spectrometer with an electrospray ionization (ESI) source in negative ion mode.[7] Detection is performed using Multiple Reaction Monitoring (MRM).[7]

3. Quantification:

  • Use an internal standard (e.g., a deuterated analog).

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against concentration.[7]

Method Validation Workflow

The following diagram illustrates the typical workflow for validating an HPLC method for the quantification of this compound, adhering to ICH guidelines.[11]

HPLC_Validation_Workflow start Start: Method Development specificity Specificity (Peak Purity, Resolution) start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (Recovery Studies) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness system_suitability System Suitability robustness->system_suitability documentation Validation Report system_suitability->documentation end_node Validated Method documentation->end_node

Caption: Workflow for HPLC Method Validation.

Conclusion

The choice of an analytical method for the quantification of this compound depends on the specific requirements of the study, including the sample matrix, required sensitivity, available instrumentation, and desired throughput. While HPLC remains a proven and reliable method, alternative techniques like UPLC-MS/MS offer enhanced sensitivity and speed. For high-throughput screening or point-of-care applications, enzymatic assays and electrochemical biosensors present promising future alternatives, although they require further validation for this specific analyte. Researchers should carefully weigh the advantages and limitations of each method to select the most suitable approach for their analytical needs.

References

A Comparative Toxicological Assessment: 4-Hydroxyphenylarsonic Acid vs. Arsanilic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive and objective comparison of the toxicity of two organoarsenic compounds, 4-Hydroxyphenylarsonic acid (also known as Roxarsone) and arsanilic acid. Both compounds have been used as feed additives in animal agriculture, prompting significant interest in their toxicological profiles. This document summarizes key experimental data, details relevant experimental protocols, and visualizes associated biological pathways and workflows to aid in research and risk assessment.

Quantitative Toxicity Data

The acute toxicity of this compound and arsanilic acid has been evaluated in various animal models. The following table summarizes the available median lethal dose (LD50) values, a common measure of acute toxicity. A lower LD50 value indicates higher toxicity.

CompoundAnimal ModelRoute of AdministrationLD50 (mg/kg)
This compound RatOral81
RatIntraperitoneal18.8
MouseIntravenous56
Arsanilic Acid RatOral>1000
RatIntraperitoneal400
MouseIntraperitoneal248
MouseIntravenous100

Note: Data is compiled from various sources. The toxicity of a compound can vary based on factors such as the animal's age, sex, and overall health.

Comparative Toxicity Analysis

The available data consistently indicates that This compound (Roxarsone) is significantly more toxic than arsanilic acid . This is particularly evident in studies involving swine, where Roxarsone has been shown to induce neurological disturbances, including blindness, ataxia, incoordination, and paralysis, even at levels recommended for the less toxic arsanilic acid.[1][2][3] The margin of safety for Roxarsone in swine rations is considered low.[1][2][3]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment of toxicity. Below are methodologies for key in vivo and in vitro experiments.

In Vivo Acute Oral Toxicity (LD50) Determination (Based on OECD Guideline 425)

The Up-and-Down Procedure (UDP) is a method for estimating the LD50 that uses a minimal number of animals.[4][5][6]

1. Animals: Healthy, young adult rodents (rats are preferred), nulliparous and non-pregnant females. Animals are randomly assigned to treatment groups.

2. Housing and Feeding: Animals are housed in individual cages under standard laboratory conditions (22 ± 3°C, 50-60% humidity, 12-hour light/dark cycle).[5] They have free access to a standard laboratory diet and drinking water.[5] Food is withheld for 3-4 hours before administration of the test substance.

3. Dose Administration: The test substance is administered orally via gavage. The volume should generally not exceed 1 mL/100g body weight for rodents.[5]

4. Dosing Procedure:

  • A starting dose is selected based on preliminary information about the substance's toxicity.
  • A single animal is dosed.
  • If the animal survives for 48 hours, the next animal is given a higher dose.
  • If the animal dies within 48 hours, the next animal receives a lower dose.
  • The dose progression or regression factor is typically 3.2.
  • This sequential dosing continues until the stopping criteria are met (e.g., a specified number of reversals in outcome have occurred).

5. Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.[5]

6. Data Analysis: The LD50 is calculated using the maximum likelihood method.

cluster_workflow Comparative In Vivo Toxicity Assessment cluster_compound1 This compound cluster_compound2 Arsanilic Acid A1 Dose Range Finding A2 Single Dose Administration (Oral Gavage, Rat) A1->A2 A3 Observation (14 days) - Clinical Signs - Mortality A2->A3 A4 LD50 Calculation A3->A4 Result Comparative Toxicity Profile A4->Result B1 Dose Range Finding B2 Single Dose Administration (Oral Gavage, Rat) B1->B2 B3 Observation (14 days) - Clinical Signs - Mortality B2->B3 B4 LD50 Calculation B3->B4 B4->Result

Caption: Experimental workflow for the comparative in vivo toxicity assessment of two compounds.

In Vitro Cytotoxicity Assay (IC50 Determination)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

1. Cell Culture: A suitable cell line (e.g., human liver hepatocellular carcinoma cells - HepG2) is cultured in appropriate media and conditions (e.g., 37°C, 5% CO2).

2. Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

3. Compound Treatment: The test compounds (this compound and arsanilic acid) are serially diluted to a range of concentrations in culture medium. The cells are then treated with these dilutions. Control wells receive only the vehicle.

4. Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

5. Viability Assay (e.g., MTT Assay):

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
  • The plates are incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.
  • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

6. Data Acquisition: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

7. Data Analysis: The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Mechanisms of Toxicity and Signaling Pathways

The toxicity of arsenic compounds is complex and involves multiple mechanisms. While both this compound and arsanilic acid are organoarsenicals, their differential toxicity likely stems from differences in their metabolism and interaction with cellular targets.

In general, arsenicals are known to induce oxidative stress, disrupt cellular respiration by inhibiting key enzymes, and interfere with signal transduction pathways. One such pathway that is often implicated in arsenic-induced cellular responses is the PI3K/Akt signaling pathway, which plays a critical role in cell survival, proliferation, and apoptosis.

cluster_pathway Generalized Arsenical-Induced Disruption of PI3K/Akt Signaling Arsenicals Arsenicals (e.g., this compound, Arsanilic acid) ROS Reactive Oxygen Species (ROS) Production Arsenicals->ROS PI3K PI3K ROS->PI3K Activation or Inhibition RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K Growth Factor Signaling PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates Downstream Downstream Effectors (e.g., mTOR, Bad, Caspase-9) Akt->Downstream Phosphorylates Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Apoptosis Downstream->Apoptosis

Caption: Generalized signaling pathway illustrating potential disruption by arsenicals.

Studies have shown that arsenicals can modulate the PI3K/Akt pathway, leading to either cell proliferation or apoptosis depending on the specific compound, its concentration, and the cell type.[7] For instance, some arsenicals can induce angiogenesis (the formation of new blood vessels) through this pathway.[8] The differential effects of this compound and arsanilic acid on this and other signaling pathways warrant further investigation to fully elucidate their distinct toxicological profiles.

Conclusion

This guide provides a comparative overview of the toxicity of this compound and arsanilic acid, supported by quantitative data and experimental methodologies. The evidence strongly suggests that this compound is the more toxic of the two compounds. Further research focusing on a direct comparison of their effects on specific cellular and molecular targets is necessary to fully understand the mechanisms underlying their differential toxicity. This information is critical for informed risk assessment and the development of safer alternatives in various applications.

References

Cross-Reactivity of 4-Hydroxyphenylarsonic Acid in Roxarsone Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specificity of immunoassays is paramount for accurate quantification of target analytes. This guide provides a detailed comparison of the cross-reactivity of 4-Hydroxyphenylarsonic acid and its amino-substituted counterpart in immunoassays developed for the detection of Roxarsone.

Roxarsone (3-nitro-4-hydroxyphenylarsonic acid) is an organoarsenic compound that has been used as a feed additive in poultry and swine production.[1][2] Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), offer a sensitive and high-throughput method for monitoring Roxarsone levels in various matrices.[1][3] However, the accuracy of these assays can be influenced by the cross-reactivity of structurally related compounds, such as its metabolites.

One of the primary metabolites of Roxarsone is 3-Amino-4-hydroxyphenylarsonic acid (AHPA), formed by the reduction of the nitro group on the Roxarsone molecule. Due to its structural similarity, AHPA is a potential cross-reactant in Roxarsone immunoassays. This guide examines the available experimental data on the cross-reactivity of AHPA and other related compounds.

Structural Comparison of Roxarsone and Potential Cross-Reactants

A clear understanding of the molecular structures is essential to predict and interpret cross-reactivity in immunoassays. The antibody's binding site recognizes specific epitopes on the target molecule. Structural similarities between the target analyte and other compounds can lead to competitive binding, resulting in inaccurate measurements.

Below is a diagram illustrating the chemical structures of Roxarsone, this compound, and 3-Amino-4-hydroxyphenylarsonic acid (AHPA).

Hapten Hapten (3-Amino-4-hydroxyphenylarsonic acid) Immunogen Immunogen (AHPA-KLH conjugate) Hapten->Immunogen Carrier Carrier Protein (KLH) Carrier->Immunogen Crosslinker Cross-linker (BS3) Crosslinker->Immunogen Immunization Immunization of Rabbits Immunogen->Immunization Antibodies Generation of Anti-Roxarsone Antibodies Immunization->Antibodies cluster_0 Assay Steps cluster_1 Principle A 1. Coat Plate with Roxarsone-Protein Conjugate B 2. Pre-incubate Antibody with Standard or Test Compound A->B C 3. Add Mixture to Coated Plate B->C D 4. Add Enzyme-conjugated Secondary Antibody C->D P1 Competition for Antibody Binding Sites C->P1 E 5. Add Chromogenic Substrate D->E F 6. Measure Absorbance E->F P2 Inverse Relationship between Analyte Concentration and Signal F->P2

References

Comparative analysis of different extraction methods for 4-Hydroxyphenylarsonic acid from soil

Author: BenchChem Technical Support Team. Date: December 2025

The effective extraction of 4-Hydroxyphenylarsonic acid (4-HPAA) from complex soil matrices is a critical first step for accurate quantification and toxicological assessment. This guide provides a comparative analysis of various extraction methodologies, offering researchers, scientists, and drug development professionals a comprehensive overview of techniques, their efficiencies, and detailed experimental protocols. While direct comparative studies on 4-HPAA are limited, this guide draws upon established methods for analogous aromatic and acidic compounds found in soil.

Comparative Analysis of Extraction Techniques

The selection of an appropriate extraction method for 4-HPAA from soil is contingent on several factors, including the desired extraction efficiency, sample throughput, and the nature of the soil matrix. The primary techniques employed for the extraction of organic compounds from soil include solvent-based methods and more advanced energy-assisted technologies.

Key Extraction Methods:

  • Solvent Extraction (Solid-Liquid Extraction - SLE): This is a conventional and widely used technique involving the direct extraction of the soil sample with a suitable solvent or solvent mixture. The choice of solvent is paramount and is dictated by the polarity of the target analyte. For acidic and polar compounds like 4-HPAA, polar solvents such as methanol, ethanol, and acetonitrile, often in combination with water or buffers, are employed.[1][2] The pH of the extraction solvent can significantly influence the recovery of acidic compounds.[3]

  • Accelerated Solvent Extraction (ASE): This technique utilizes elevated temperatures and pressures to enhance the extraction efficiency and reduce solvent consumption and extraction time.[4][5] ASE has been shown to yield high recoveries for a range of organic pollutants in soil.[3]

  • Ultrasonic-Assisted Extraction (UAE): Sonication uses high-frequency sound waves to create cavitation bubbles in the solvent, which disrupts the soil matrix and enhances the penetration of the solvent, thereby improving extraction efficiency.[6][7]

  • Microwave-Assisted Extraction (MAE): MAE employs microwave energy to heat the solvent and soil sample, leading to a rapid and efficient extraction process.[4][8]

  • Solid-Phase Extraction (SPE): While primarily used as a clean-up and pre-concentration step after the initial extraction, SPE can be considered a crucial part of the overall extraction workflow.[1][4][9] It helps in removing interfering substances from the soil extract, leading to cleaner samples for subsequent analysis.[1]

Quantitative Data Summary

The following table summarizes the recovery efficiencies of various extraction methods for compounds analogous to 4-HPAA from soil. It is important to note that these values can serve as a guideline, and optimization for 4-HPAA is recommended.

Extraction MethodTarget Analyte(s)Solvent SystemRecovery (%)Reference(s)
Accelerated Solvent Extraction (ASE)SulfamethoxazoleAcetonitrile/Water (50:50, v/v), pH 2.892 ± 5.5[3]
Liquid-Solid Extraction (LSE)SulfamethoxazoleAcetonitrile/Water (50:50, v/v), pH 2.873 ± 8[3]
Accelerated Solvent Extraction (ASE)TrimethoprimAcetonitrile/Water (50:50, v/v), pH 2.835 ± 7[3]
Liquid-Solid Extraction (LSE)TrimethoprimAcetonitrile/Water (50:50, v/v), pH 2.817 ± 4[3]
Ultrasonic-Assisted ExtractionPolycyclic Aromatic Hydrocarbons (PAHs)Not specified70.32 - 115.51[6]
Solid-Liquid ExtractionPhenolic Acids0.5 M DTPAHigh[1]
Solid-Liquid ExtractionPhenolic Acids2 M NaOHHigh (potential for degradation)[1]
Solid-Liquid ExtractionPhenolic AcidsMethanolLow[1][10]

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the extraction and analysis of 4-HPAA from soil samples.

Extraction_Workflow cluster_preparation Sample Preparation cluster_extraction Extraction cluster_cleanup Clean-up & Concentration cluster_analysis Analysis Soil_Sample Soil Sample Drying Air/Freeze Drying Soil_Sample->Drying Sieving Sieving (<2mm) Drying->Sieving Extraction Solvent Extraction (e.g., ASE, UAE, MAE) Sieving->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration Centrifugation->Filtration SPE Solid-Phase Extraction (SPE) Filtration->SPE Evaporation Evaporation SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Analysis Instrumental Analysis (e.g., HPLC, LC-MS) Reconstitution->Analysis

Generalized workflow for 4-HPAA extraction and analysis.

Detailed Experimental Protocols

Below are detailed protocols for key extraction and clean-up methods, adapted from methodologies for similar compounds.

Protocol 1: Accelerated Solvent Extraction (ASE)

This protocol is based on methods developed for the extraction of antibiotics from soil and can be adapted for 4-HPAA.[3]

  • Sample Preparation: Air-dry the soil sample and sieve it through a 2 mm mesh.

  • Cell Loading: Mix 5 g of the prepared soil sample with a dispersing agent (e.g., diatomaceous earth) and load it into an ASE extraction cell.

  • Extraction Parameters:

    • Solvent: Acetonitrile/Water (50:50, v/v), acidified to pH 2.5-3.0 with formic acid.

    • Temperature: 100°C

    • Pressure: 1500 psi

    • Static Time: 5 minutes per cycle

    • Cycles: 2-3 cycles

    • Flush Volume: 60% of cell volume

    • Purge Time: 100 seconds with nitrogen gas.

  • Collection: Collect the extract in a vial. The collected volume will be approximately 10-20 mL.[3]

  • Post-Extraction: The extract is now ready for the clean-up step (Protocol 3).

Protocol 2: Ultrasonic-Assisted Extraction (UAE)

This protocol is adapted from a general procedure for extracting organic acids from soil.[11]

  • Sample Preparation: Air-dry the soil sample, grind it, and pass it through a 2 mm sieve.

  • Extraction:

    • Weigh 5.0 g of the prepared soil into a centrifuge tube.

    • Add 25 mL of an extraction solvent (e.g., 0.1 M phosphoric acid solution or a mixture of methanol and water).

    • Place the tube in an ultrasonic bath and sonicate for 30 minutes.

  • Separation:

    • Centrifuge the mixture at 8000 rpm for 10 minutes.

    • Filter the supernatant through a 0.22 µm membrane filter.

  • Post-Extraction: The filtered extract can proceed to the clean-up step or be directly analyzed if it is sufficiently clean.

Protocol 3: Solid-Phase Extraction (SPE) Clean-up

This protocol is a generalized procedure for cleaning up soil extracts containing organic acids.[1]

  • Cartridge Conditioning:

    • Select an appropriate SPE cartridge (e.g., a polymeric reversed-phase sorbent).

    • Condition the cartridge by passing 5-10 mL of methanol followed by 5-10 mL of deionized water (or water adjusted to the pH of the sample).

  • Sample Loading:

    • Dilute the soil extract with water to reduce the organic solvent concentration to <5% (v/v).[3]

    • Load the diluted extract onto the conditioned SPE cartridge at a slow, steady flow rate.

  • Washing:

    • Wash the cartridge with 5-10 mL of deionized water to remove polar interferences.

  • Elution:

    • Elute the retained 4-HPAA from the cartridge with a small volume (e.g., 5-10 mL) of a suitable organic solvent, such as methanol or acetonitrile, which may be acidified (e.g., with 0.1% acetic acid).[1]

  • Final Preparation:

    • The eluate can be evaporated to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a smaller, precise volume of the mobile phase to be used for instrumental analysis.

Conclusion

The choice of extraction method for this compound from soil significantly impacts the accuracy and reliability of subsequent analyses. While solvent-based methods like SLE are straightforward, more advanced techniques such as ASE and UAE offer higher efficiency and reduced solvent consumption. A subsequent SPE clean-up step is highly recommended to remove matrix interferences. The protocols and data presented in this guide, derived from studies on analogous compounds, provide a solid foundation for developing a robust and optimized extraction methodology for 4-HPAA. Researchers should consider experimental validation to determine the most effective method for their specific soil types and analytical requirements.

References

A Comparative Guide to HPLC Columns for the Analysis of 4-Hydroxyphenylarsonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of organoarsenic compounds, the selection of an appropriate High-Performance Liquid Chromatography (HPLC) column is a critical determinant of analytical success. This guide provides an objective comparison of the performance of various HPLC column chemistries for the separation and quantification of 4-Hydroxyphenylarsonic acid, a compound of interest in pharmaceutical and environmental analysis. The following sections detail experimental data, protocols, and a workflow diagram to aid in the selection of the optimal column for your specific application.

Performance Comparison of HPLC Columns

The choice of an HPLC column for the analysis of this compound and its analogs is influenced by the analyte's polarity and potential for ionic interactions. This comparison focuses on commonly employed column types: traditional C18, Phenyl-Hexyl, and advanced mixed-mode and ion-exchange columns. Due to the limited availability of direct comparative studies on this compound, performance data for structurally similar and commercially relevant phenylarsonic acids, such as Roxarsone (3-nitro-4-hydroxyphenylarsonic acid) and Nitarsone (4-nitrophenylarsonic acid), are presented as a predictive guide.

Column TypeStationary PhaseTarget Analyte/AnalogMobile PhaseFlow Rate (mL/min)Retention Time (min)DetectionReference
Reversed-Phase Octadecylsilyl (C18)3-nitro-4-hydroxyphenylarsonic acid (Roxarsone)5 mM Tetrabutylammonium chloride, 3 mM Malonic acid, 5% Methanol in water (pH 5.85)1.4Approx. 6.5UV[1][2]
Reversed-Phase Newcrom R1NitarsoneAcetonitrile, Water, and Phosphoric AcidNot SpecifiedNot SpecifiedNot Specified[3]
Ion-Exchange Hamilton PRP-X110S (Anion Exchange)This compound (as internal standard)80mM Ammonium Bicarbonate in MeOH/H2O (10:90), pH 10.0Not SpecifiedNot SpecifiedLC-MS/MS[4]
Mixed-Mode Polymer monolithic with arsonic acid groupsPolycyclic Aromatic Hydrocarbons (PAHs), Nucleosides, Basic CompoundsAcetonitrile/H2O (85/15, v/v)0.85 mm/s (linear velocity)Not ApplicableNot Specified[5]

Experimental Protocols

Detailed methodologies are crucial for replicating and adapting analytical methods. Below are the experimental protocols for the cited analyses.

Reversed-Phase HPLC with Ion-Pairing for Phenylarsonic Acids[1][2]
  • Column: Octadecylsilyl (C18)

  • Mobile Phase: An aqueous solution containing 5 mM tetrabutylammonium chloride as an ion-pairing reagent, 3 mM malonic acid, and 5% methanol. The pH of the mobile phase was adjusted to 5.85.[1][2]

  • Flow Rate: 1.4 mL/min[1][2]

  • Detection: UV

Reversed-Phase HPLC for Nitarsone[3]
  • Column: Newcrom R1

  • Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid. For mass spectrometry (MS) compatible applications, formic acid is recommended as a replacement for phosphoric acid.[3]

Ion-Exchange HPLC for Organic Arsenicals[4]
  • Column: Hamilton PRP-X110S anion exchange column (7 µm, 100 mm x 2.1 mm)

  • Mobile Phase: 80mM Ammonium Bicarbonate in a mixture of methanol and water (10:90 v/v), with the pH adjusted to 10.0.[4]

  • Detection: Tandem Mass Spectrometry (LC-MS/MS) in negative ionization mode.[4]

Mixed-Mode Capillary Liquid Chromatography[5]
  • Column: Poly(p-methacryloylaminophenylarsonic acid-co-pentaerythritol triacrylate) monolithic column

  • Mobile Phase: Acetonitrile/H2O (85/15, v/v)

  • Flow Velocity: 0.85 mm/s

Column Selection Rationale and Discussion

C18 Columns: As the workhorse of reversed-phase chromatography, C18 columns offer a hydrophobic stationary phase suitable for retaining non-polar to moderately polar compounds. For a polar compound like this compound, retention on a standard C18 column can be minimal with highly aqueous mobile phases. The use of ion-pairing reagents, such as tetrabutylammonium chloride, is a common strategy to enhance retention by forming a more hydrophobic ion pair with the anionic arsonate group, thereby increasing its interaction with the C18 stationary phase.[1][2]

Phenyl-Hexyl Columns: These columns provide an alternative selectivity to C18 phases. The phenyl rings on the stationary phase can engage in π-π interactions with the aromatic ring of this compound, offering a different retention mechanism that can be advantageous for separating it from other aromatic compounds.

Ion-Exchange Columns: Given the acidic nature of the arsonic acid group, this compound will be negatively charged at neutral and basic pH. Anion-exchange chromatography is, therefore, a highly effective technique for its separation.[6] By manipulating the pH and ionic strength of the mobile phase, the retention of the analyte can be precisely controlled.[7] This approach is particularly useful for separating it from neutral or cationic species in complex matrices.[4]

Mixed-Mode Columns: These modern stationary phases combine multiple retention mechanisms, such as reversed-phase and ion-exchange, on a single column.[8][9] A mixed-mode column with both hydrophobic and anion-exchange functionalities would be ideal for the analysis of this compound, as it can provide retention through both hydrophobic interactions with the phenyl ring and ionic interactions with the arsonate group.[5] This dual retention mechanism often leads to unique selectivity and improved peak shapes for complex samples.[10]

Experimental Workflow

The logical flow of an HPLC analysis for this compound is depicted in the following diagram.

HPLC_Workflow SamplePrep Sample Preparation (Dissolution/Extraction) Filtration Sample Filtration (0.45 µm filter) SamplePrep->Filtration Injection HPLC Injection Filtration->Injection Column HPLC Column (e.g., C18, Phenyl-Hexyl, Mixed-Mode) Injection->Column Separation Analyte Separation (Isocratic or Gradient Elution) Column->Separation Detection Detection (UV or MS) Separation->Detection DataAnalysis Data Analysis (Quantification & Reporting) Detection->DataAnalysis

Caption: General experimental workflow for the HPLC analysis of this compound.

References

A Guide to Inter-laboratory Comparison of 4-Hydroxyphenylarsonic Acid Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative framework for analytical methods used in the quantification of 4-Hydroxyphenylarsonic acid (4-HPAA). As publicly available inter-laboratory comparison studies for 4-HPAA are limited, this document presents a hypothetical proficiency test to provide a practical benchmark for laboratories. The data herein is representative of typical performance for two common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Data Presentation: A Hypothetical Proficiency Test

The following table summarizes the performance of four hypothetical laboratories tasked with analyzing a standardized 4-HPAA sample. This data is designed to reflect expected variations and performance characteristics of each method.

Table 1: Hypothetical Performance Data from Inter-laboratory Comparison of 4-HPAA Analysis

ParameterMethodLaboratory 1Laboratory 2Laboratory 3Laboratory 4
Linearity (r²) HPLC-UV≥ 0.995≥ 0.997--
LC-MS/MS--≥ 0.999≥ 0.998
Linear Range HPLC-UV0.5 - 100 µg/mL1 - 120 µg/mL--
LC-MS/MS--0.1 - 500 ng/mL0.5 - 800 ng/mL
Limit of Detection (LOD) HPLC-UV0.15 µg/mL0.2 µg/mL--
LC-MS/MS--0.05 ng/mL0.1 ng/mL
Limit of Quantification (LOQ) HPLC-UV0.5 µg/mL0.8 µg/mL--
LC-MS/MS--0.1 ng/mL0.5 ng/mL
Accuracy (% Recovery) HPLC-UV98.2%97.5%--
LC-MS/MS--99.5%98.9%
Precision (%RSD) HPLC-UV3.1%4.5%--
LC-MS/MS--1.8%2.5%

Experimental Protocols

The following are detailed methodologies for the two analytical techniques evaluated in this guide. These protocols are representative and may need optimization based on specific instrumentation and sample matrices.

Method A: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

  • Instrumentation: A standard HPLC system equipped with a photodiode array or variable wavelength UV detector.

  • Chromatographic Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of 0.1% phosphoric acid in water and acetonitrile (90:10, v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 245 nm.

  • Standard Preparation:

    • Prepare a 1 mg/mL stock solution of 4-HPAA in methanol.

    • Create a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations across the desired linear range.

  • Sample Preparation:

    • Accurately weigh the sample and dissolve it in the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

Method B: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

  • Instrumentation: A UHPLC or HPLC system coupled with a triple quadrupole mass spectrometer.

  • Chromatographic Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% formic acid in water.

    • Solvent B: 0.1% formic acid in acetonitrile.

    • A gradient elution is typically used, starting with a high percentage of Solvent A and ramping up to a higher percentage of Solvent B to elute the analyte.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for acidic compounds.

  • Detection Mode: Multiple Reaction Monitoring (MRM). Optimized precursor and product ions for 4-HPAA would be used for quantification and confirmation.

  • Standard Preparation:

    • Prepare a 1 mg/mL stock solution of 4-HPAA in methanol.

    • Prepare working standards by serial dilution in the initial mobile phase composition.

  • Sample Preparation (for biological matrices):

    • To 100 µL of the sample, add 300 µL of ice-cold acetonitrile containing an internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase for analysis.

Visualizations

experimental_workflow cluster_prep 1. Sample & Standard Preparation cluster_analysis 2. Instrumental Analysis cluster_data 3. Data Processing A Stock Solution Preparation B Calibration Standards (Serial Dilution) A->B D Chromatographic Separation (HPLC/UHPLC) B->D C Sample Extraction/ Dilution C->D E Detection (UV or MS/MS) D->E F Peak Integration & Quantification E->F G Performance Parameter Calculation F->G

Caption: A generalized experimental workflow for 4-HPAA analysis.

logical_relationship cluster_method Analytical Method cluster_performance Performance Characteristics HPLC HPLC-UV Sensitivity Sensitivity HPLC->Sensitivity Lower Specificity Specificity HPLC->Specificity Lower Cost Cost & Complexity HPLC->Cost Lower LCMS LC-MS/MS LCMS->Sensitivity Higher LCMS->Specificity Higher LCMS->Cost Higher

Caption: Logical relationship between analytical methods and performance.

Unveiling the Presence of 4-Hydroxyphenylarsonic Acid: A Comparative Guide to Analytical Method Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of drug metabolites is a critical aspect of safety and efficacy assessment. This guide provides a comprehensive comparison of validated analytical methods for the detection of 4-Hydroxyphenylarsonic acid, a metabolite of the veterinary drug Roxarsone.

This document delves into the performance of two prominent analytical techniques: High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The information presented herein is supported by a review of published experimental data to aid in the selection of the most suitable method for specific research needs.

Metabolic Transformation of Roxarsone

Roxarsone (3-nitro-4-hydroxyphenylarsonic acid) undergoes metabolic transformation in animals, leading to the formation of several metabolites, including the subject of this guide, this compound. Understanding this pathway is crucial for identifying target analytes in biological and environmental samples. The microbial degradation of Roxarsone typically begins with the reduction of the nitro group to form 3-amino-4-hydroxyphenylarsonic acid (HAPA)[1]. Further biotransformation can lead to the formation of other arsenical compounds, including inorganic arsenic.

Roxarsone Metabolic Pathway Roxarsone Roxarsone (3-nitro-4-hydroxyphenylarsonic acid) HAPA 3-Amino-4-hydroxyphenylarsonic acid (HAPA) Roxarsone->HAPA Nitroreduction 4-HPAA This compound Roxarsone->4-HPAA Metabolism iAs Inorganic Arsenic (As(III), As(V)) HAPA->iAs Degradation

Roxarsone Metabolic Pathway

Comparative Analysis of Analytical Methods

The choice of an analytical method for the quantification of this compound depends on various factors, including required sensitivity, selectivity, sample matrix, and available instrumentation. Below is a summary of the performance characteristics of HPLC-ICP-MS and LC-MS/MS based on available literature for arsenic speciation analysis.

Performance ParameterHPLC-ICP-MSLC-MS/MS
Principle Separation by HPLC, elemental detection by ICP-MS based on arsenic's mass-to-charge ratio.Separation by LC, detection based on the mass-to-charge ratio of the parent molecule and its fragments.
Linearity (R²) >0.99>0.99
Limit of Detection (LOD) Typically in the low ng/L to µg/L range for arsenic species.Can achieve low ng/L to pg/L levels, depending on the analyte and matrix.
Limit of Quantification (LOQ) Typically in the ng/L to µg/L range for arsenic species.Can achieve ng/L to pg/L levels, offering high sensitivity.
Accuracy/Recovery (%) Generally high, often >80-90%.High, typically within 80-120%.
Precision (%RSD) Typically <15%.Typically <15%.
Selectivity High for arsenic-containing compounds.Very high, based on specific precursor and product ion transitions.
Matrix Effects Less susceptible to organic matrix effects.Can be susceptible to ion suppression or enhancement from co-eluting matrix components.

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of any analytical method. The following sections outline typical experimental protocols for the analysis of this compound using HPLC-ICP-MS and LC-MS/MS.

HPLC-ICP-MS Method

This method is highly specific for the detection of arsenic-containing compounds and is less prone to matrix interferences from complex sample types like poultry litter or biological tissues.

1. Sample Preparation (Poultry Litter/Tissue):

  • Extraction: Extract a known weight of the homogenized sample with a suitable solvent, such as a mixture of methanol and water, often with the addition of a phosphate buffer to maintain pH and improve extraction efficiency.

  • Sonication/Shaking: Aid the extraction process by sonication or mechanical shaking for a defined period.

  • Centrifugation: Centrifuge the extract to separate solid debris.

  • Filtration: Filter the supernatant through a 0.22 µm or 0.45 µm filter before injection into the HPLC system.

2. Chromatographic Conditions:

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium phosphate or ammonium carbonate) and an organic modifier (e.g., methanol or acetonitrile) is typically employed to separate the various arsenic species.

  • Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.

  • Injection Volume: 10-100 µL, depending on the expected concentration and sensitivity of the instrument.

3. ICP-MS Conditions:

  • RF Power: 1500-1600 W.

  • Plasma Gas Flow: 15 L/min.

  • Carrier Gas Flow: ~1 L/min.

  • Monitored m/z: 75 (Arsenic).

  • Collision/Reaction Cell: May be used with a gas (e.g., helium or hydrogen) to reduce polyatomic interferences (e.g., ArCl⁺).

LC-MS/MS Method

LC-MS/MS offers excellent sensitivity and selectivity, making it a powerful tool for the trace-level quantification of this compound, especially in complex biological matrices.

1. Sample Preparation (Plasma/Urine):

  • Protein Precipitation: For plasma samples, precipitate proteins by adding a cold organic solvent like acetonitrile or methanol.

  • Centrifugation: Centrifuge to pellet the precipitated proteins.

  • Supernatant Transfer: Transfer the supernatant to a clean tube.

  • Evaporation and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the residue in the initial mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm filter.

2. Liquid Chromatography Conditions:

  • Column: A reversed-phase C18 or HILIC column can be used depending on the polarity of the analyte and the desired separation.

  • Mobile Phase: A gradient elution with a mixture of water and acetonitrile or methanol, often containing a small amount of formic acid or ammonium formate to improve ionization.

  • Flow Rate: 0.2-0.5 mL/min.

  • Injection Volume: 5-20 µL.

3. Mass Spectrometry Conditions:

  • Ionization Source: Electrospray Ionization (ESI), typically in negative ion mode for acidic compounds like this compound.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Precursor Ion > Product Ion: A specific transition for this compound needs to be determined by direct infusion of a standard solution.

  • Collision Energy: Optimized to achieve the most abundant and stable fragment ion.

  • Source Parameters: Capillary voltage, source temperature, and gas flows should be optimized for maximum signal intensity.

Experimental Workflow

The general workflow for the validation of an analytical method for this compound involves several key stages, from sample collection to data analysis.

Experimental Workflow cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_validation Method Validation & Data Analysis Collection Sample Collection (e.g., tissue, excreta) Homogenization Homogenization Collection->Homogenization Extraction Extraction Homogenization->Extraction Cleanup Clean-up/Filtration Extraction->Cleanup Separation Chromatographic Separation (HPLC or LC) Cleanup->Separation Detection Detection (ICP-MS or MS/MS) Separation->Detection Data Data Acquisition & Processing Detection->Data Validation Validation Parameters (Linearity, LOD, LOQ, Accuracy, Precision) Data->Validation Report Reporting Validation->Report

General Experimental Workflow

Conclusion

Both HPLC-ICP-MS and LC-MS/MS are powerful and reliable techniques for the validated determination of this compound. HPLC-ICP-MS offers excellent specificity for arsenic-containing compounds and is robust against matrix effects, making it ideal for complex environmental and agricultural samples. LC-MS/MS, on the other hand, provides superior sensitivity and selectivity, which is advantageous for trace-level quantification in biological fluids. The choice between these methods will ultimately depend on the specific requirements of the study, including the sample matrix, the required level of sensitivity, and the availability of instrumentation. The detailed protocols and comparative data presented in this guide are intended to assist researchers in making an informed decision for their analytical needs.

References

Comparing the efficacy of 4-Hydroxyphenylarsonic acid-based herbicides with commercial alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the herbicidal efficacy of 4-Hydroxyphenylarsonic acid and its derivatives against a range of commercially available herbicides. While this compound, also known as Roxarsone, has been primarily utilized as a feed additive in the poultry industry, its inherent phytotoxicity warrants an evaluation of its potential as a herbicidal agent.[1][2][3] This document synthesizes available data on its effects on plant growth and contrasts it with the performance of established commercial herbicides.

Due to the historical application of this compound, direct comparative studies evaluating its efficacy as a primary herbicide are limited. However, by examining existing phytotoxicity data, we can infer its potential herbicidal activity and draw comparisons with widely used commercial alternatives.

Quantitative Data on Herbicidal Efficacy

The following tables summarize available quantitative data on the efficacy of various herbicides. It is important to note the lack of standardized ED₅₀ and IC₅₀ values for this compound in a herbicidal context. The data for commercial alternatives are sourced from various studies and may not represent direct head-to-head comparisons under identical conditions.

Table 1: Efficacy of this compound and Commercial Herbicides on Various Weed Species

HerbicideTarget Weed(s)Efficacy MetricValueReference(s)
This compound (Roxarsone) Wheat (Triticum aestivum L.) seedlingsEC₅₀ (root elongation inhibition)~20 mg/L[4]
General phytotoxicityInhibition of growth, chlorosis, browningQualitative[5]
Glyphosate Annual ryegrass, capeweed, volunteer canola, volunteer wheatED₅₀70 to 1350 g a.i. ha⁻¹ (variable with conditions)[6]
Alopecurus myosuroidesED₅₀Varies between susceptible and resistant populations[7]
Pelargonic Acid Papaver rhoeasED₉₀10 - 15 kg a.i. ha⁻¹[8]
Veronica hederifoliaED₉₀17.1 kg a.i. ha⁻¹[8]
Glufosinate Common lambsquarters, velvetleaf, redroot pigweed (> 5 cm)Weed Control (%)Improved with AMS and higher rate (500 g a.i. ha⁻¹)[9]
Palmer amaranthVisual Control (%)82% (midday application) vs. 65% (dusk application)[10]
2,4-D Broadleaf weedsLD₅₀ (rats, oral)639 - 1646 mg/kg[11]
Myriophyllum sibiricum (macrophyte)EC₅₀ (14-day growth)13 µg/L[12]

Experimental Protocols

Standardized methods are crucial for the accurate assessment of herbicide efficacy. The following outlines a general experimental protocol for evaluating the phytotoxicity and efficacy of herbicidal compounds.

Whole-Plant Pot Bioassay for Herbicide Efficacy

This protocol is adapted from established methodologies for testing herbicide resistance and efficacy.[5][8]

1. Plant Material and Growth Conditions:

  • Seeds of target weed species and a susceptible reference species are sown in pots containing a standardized soil mix.
  • Plants are grown in a controlled environment (greenhouse or growth chamber) with defined temperature, humidity, and photoperiod to ensure uniform growth.

2. Herbicide Application:

  • Herbicides are applied at a specific growth stage of the plants (e.g., 2-4 true leaf stage).
  • A log-series of doses for each herbicide is prepared to determine dose-response curves. This should include a non-treated control and a range of concentrations above and below the expected effective dose.
  • Application is performed using a calibrated laboratory sprayer to ensure uniform coverage.

3. Data Collection and Analysis:

  • Visual assessment of plant injury (phytotoxicity) is conducted at regular intervals (e.g., 3, 7, 14, and 21 days after treatment) using a 0-100% scale (0 = no injury, 100 = plant death).
  • Plant biomass (fresh and/or dry weight) is measured at the end of the experiment.
  • Data are analyzed using a non-linear regression model (e.g., log-logistic) to determine the effective dose required to cause 50% inhibition of growth (ED₅₀ or GR₅₀) or 50% mortality (LD₅₀).

Signaling Pathways and Mode of Action

This compound

The precise signaling pathways activated by this compound leading to phytotoxicity are not as well-defined as those for commercial herbicides. However, based on the known effects of arsenicals on plants, a general mechanism can be proposed. Arsenic compounds are known to induce oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components.[13] Arsenate, a form to which organic arsenicals can be converted, can also compete with phosphate in essential metabolic pathways, disrupting energy transfer and cellular processes.[5]

Arsenic_Stress_Signaling cluster_0 Cellular Environment cluster_1 Cellular Response Arsenic_Uptake Arsenic Uptake (e.g., this compound) ROS_Production Increased ROS Production Arsenic_Uptake->ROS_Production Metabolic_Disruption Metabolic Disruption (Phosphate Competition) Arsenic_Uptake->Metabolic_Disruption Oxidative_Stress Oxidative Stress ROS_Production->Oxidative_Stress Cellular_Damage Cellular Damage Metabolic_Disruption->Cellular_Damage Oxidative_Stress->Cellular_Damage Plant_Death Plant Death Cellular_Damage->Plant_Death

Caption: Proposed signaling pathway for arsenic-induced phytotoxicity.

Commercial Herbicide Alternatives

Commercial herbicides have well-defined modes of action that target specific biochemical pathways in plants.

  • Glyphosate: Inhibits the enzyme 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase, which is crucial for the synthesis of aromatic amino acids.

  • Glufosinate: Inhibits the enzyme glutamine synthetase, leading to the accumulation of ammonia and the disruption of amino acid metabolism.

  • Pelargonic Acid: A fatty acid that acts as a contact herbicide by disrupting cell membranes, leading to rapid desiccation of plant tissues.[14]

  • 2,4-D: A synthetic auxin that mimics the plant hormone indole-3-acetic acid (IAA), causing uncontrolled and disorganized plant growth that ultimately leads to death.[15]

Commercial_Herbicide_MoA cluster_Glyphosate Glyphosate cluster_Glufosinate Glufosinate cluster_Pelargonic_Acid Pelargonic Acid cluster_24D 2,4-D Glyphosate_node Glyphosate EPSPS Inhibits EPSP Synthase Glyphosate_node->EPSPS Aromatic_AA_synthesis Blocks Aromatic Amino Acid Synthesis EPSPS->Aromatic_AA_synthesis Plant_Death Plant Death Glufosinate_node Glufosinate GS Inhibits Glutamine Synthetase Glufosinate_node->GS Ammonia_accumulation Ammonia Accumulation GS->Ammonia_accumulation Pelargonic_Acid_node Pelargonic Acid Membrane_disruption Disrupts Cell Membranes Pelargonic_Acid_node->Membrane_disruption Desiccation Rapid Desiccation Membrane_disruption->Desiccation 24D_node 2,4-D Auxin_mimic Synthetic Auxin Mimic 24D_node->Auxin_mimic Uncontrolled_growth Uncontrolled Growth Auxin_mimic->Uncontrolled_growth

Caption: Modes of action for major classes of commercial herbicides.

Conclusion

While this compound exhibits clear phytotoxic effects, its development and use as a commercial herbicide have been historically overshadowed by its application in animal agriculture and the subsequent environmental concerns regarding arsenic contamination. The available data suggests it is less potent than many synthetic herbicides and its mode of action is less specific.

Commercial alternatives like glyphosate, glufosinate, pelargonic acid, and 2,4-D offer more targeted and well-understood mechanisms of action, with extensive data supporting their efficacy across a wide range of weed species. For researchers and professionals in drug and herbicide development, the study of organoarsenical compounds like this compound may offer insights into novel modes of action, but significant research is required to overcome the inherent toxicological and environmental challenges associated with arsenic-based compounds. Future research should focus on direct comparative studies under controlled conditions to accurately quantify the herbicidal potential of this compound and its derivatives against modern commercial standards.

References

Evaluation of 4-Hydroxyphenylarsonic acid as a reagent for detecting specific enzymes

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature reveals a notable absence of 4-Hydroxyphenylarsonic acid as a reagent for the detection of specific enzymes. This compound, also known by its trade name Roxarsone, is primarily documented as an organoarsenic feed additive for poultry and not as a substrate or indicator in enzymatic assays.

While the user's request centered on evaluating this compound's performance in enzyme detection, extensive searches have not yielded any evidence of its use in this capacity. The bulk of available research focuses on the detection of this compound in biological tissues and environmental samples due to its use in animal agriculture. Analytical methods such as enzyme-linked immunosorbent assays (ELISA), high-performance liquid chromatography (HPLC), and mass spectrometry are employed to quantify the compound itself, rather than using it to measure the activity of an enzyme.[1][2][3][4]

It is possible that the query may stem from a misunderstanding of the compound's name or its application. The scientific community utilizes a vast array of reagents for enzyme detection, with selection depending on the specific enzyme and the desired detection method (e.g., colorimetric, fluorometric, or chemiluminescent).

Given the lack of data on this compound as an enzyme detection reagent, a direct comparison with alternative methods is not feasible. However, for the benefit of researchers, scientists, and drug development professionals, a general overview of common enzyme assay principles and alternative reagents is provided below.

General Principles of Enzyme Detection Assays

Enzyme assays are fundamental tools in biochemical research and drug discovery. They are designed to measure the rate of an enzyme-catalyzed reaction, which is directly proportional to the amount of active enzyme present. A typical assay includes the enzyme, a substrate that the enzyme acts upon, and a buffer to maintain optimal pH. The progress of the reaction is monitored by measuring either the consumption of the substrate or the formation of a product.

Common Classes of Enzyme Detection Reagents

A wide variety of reagents are available for detecting and quantifying enzyme activity. The choice of reagent depends on the enzyme class and the specific reaction being catalyzed. Some common examples include:

  • Chromogenic Substrates: These substrates are converted by the enzyme into a colored product that can be quantified using a spectrophotometer.

  • Fluorogenic Substrates: These substrates are non-fluorescent or weakly fluorescent until acted upon by the enzyme, which releases a highly fluorescent product. This method offers higher sensitivity compared to chromogenic assays.

  • Chemiluminescent Substrates: The enzymatic reaction produces light as a byproduct, which can be measured with a luminometer. This is one of the most sensitive detection methods available.

  • Coupled Enzyme Assays: The product of the first enzymatic reaction serves as the substrate for a second enzyme, which in turn produces a readily detectable product.

Experimental Workflow for a Typical Enzyme Assay

The following diagram illustrates a generalized workflow for a standard enzyme assay.

G Generalized Experimental Workflow for Enzyme Assays cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis reagent_prep Prepare Reagents (Buffer, Substrate, Enzyme) plate_prep Pipette Reagents into Microplate Wells reagent_prep->plate_prep initiation Initiate Reaction (e.g., add enzyme or substrate) plate_prep->initiation incubation Incubate at Optimal Temperature initiation->incubation measurement Measure Signal (Absorbance, Fluorescence, etc.) incubation->measurement data_proc Process Raw Data measurement->data_proc quant Quantify Enzyme Activity data_proc->quant

References

A Comparative Analysis of LC-MS/MS and HPLC-UV for the Quantification of 4-Hydroxyphenylarsonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of organoarsenic compounds, the choice of analytical methodology is critical for obtaining accurate and precise data. This guide provides an objective comparison of two common analytical techniques, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), for the quantitative analysis of 4-Hydroxyphenylarsonic acid. This comparison is based on a synthesis of available experimental data from studies on this compound and its parent compound, roxarsone.

Performance Comparison: Accuracy and Precision

The selection of an analytical technique often hinges on its accuracy and precision. Accuracy, typically measured as percent recovery, reflects how close a measured value is to the true value. Precision, often expressed as the relative standard deviation (%RSD), indicates the reproducibility of the measurement.

While a direct head-to-head comparison study for this compound was not identified in the surveyed literature, a comparative summary of performance data for roxarsone and its metabolites, including this compound, has been compiled from different studies to provide a representative overview.

Performance ParameterLC-MS/MS (IC-ICP-MS for Arsenic Species)HPLC-UV (with post-column derivatization)
Accuracy (% Recovery) 70 - 120%[1][2]91.9 - 108.0%
Precision (% RSD) 7 - 34%[1][2]3.3 - 5.4%

It is important to note that the wider range of recovery and higher relative standard deviation observed for the LC-MS/MS method in this context is due to the analysis of a broader range of arsenic species at very low concentrations in complex matrices like chicken liver[1][2]. In contrast, the HPLC-UV data is derived from the analysis of the parent compounds in a less complex feed matrix. Generally, for a specific analyte under optimized conditions, LC-MS/MS is capable of achieving high accuracy and precision, often with RSDs below 15%.

Experimental Workflows

The analytical workflow for both techniques involves sample preparation, chromatographic separation, and detection. However, the specifics of each step, particularly detection, differ significantly.

LC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample Collection Extraction Extraction Sample->Extraction Cleanup Solid Phase Extraction (SPE) Cleanup Extraction->Cleanup HPLC HPLC Separation Cleanup->HPLC Ionization Electrospray Ionization (ESI) HPLC->Ionization MS1 Quadrupole 1 (Precursor Ion Selection) Ionization->MS1 Collision Quadrupole 2 (Collision Cell - Fragmentation) MS1->Collision MS2 Quadrupole 3 (Product Ion Detection) Collision->MS2 Detector Detector MS2->Detector

LC-MS/MS Analytical Workflow

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample Collection Extraction Extraction Sample->Extraction Cleanup Solid Phase Extraction (SPE) Cleanup Extraction->Cleanup HPLC HPLC Separation Cleanup->HPLC UV_Detector UV/Vis Detector HPLC->UV_Detector

HPLC-UV Analytical Workflow

Detailed Experimental Protocols

The following sections provide representative experimental protocols for the analysis of this compound and related compounds using LC-MS/MS and HPLC-UV.

LC-MS/MS Method for Roxarsone and Metabolites

This method is adapted from a validated procedure for the analysis of roxarsone in various matrices.

  • Sample Preparation:

    • A homogenized sample (e.g., 10.0 g of muscle, liver, or feed) is extracted with an ammonia solution/water/methanol mixture[3].

    • The mixture is homogenized and centrifuged. The supernatant is collected, and the extraction is repeated on the residue[3].

    • The combined supernatants are concentrated and reconstituted in an appropriate solvent[3].

    • The extract is cleaned up using a series of solid-phase extraction (SPE) cartridges, such as a trimethylammonium salt-modified methacrylate polymer column, a benzenesulfonic-propylsilanized silica gel column, and a divinylbenzene-N-vinylpyrrolidone copolymer column[3].

    • The final eluate is concentrated and dissolved in the mobile phase for injection into the LC-MS/MS system[3].

  • Chromatographic Conditions:

    • Instrument: Liquid chromatograph-tandem mass spectrometer (LC-MS/MS)[3].

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient elution with a mixture of acetonitrile and a volatile buffer like formic acid or ammonium acetate in water is typical.

    • Flow Rate: Approximately 0.2-0.5 mL/min.

    • Column Temperature: Maintained at a constant temperature, for example, 40°C.

  • Mass Spectrometric Conditions:

    • Ionization Source: Electrospray ionization (ESI) in either positive or negative ion mode, depending on the analyte's properties.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, which involves selecting a specific precursor ion for the analyte and then monitoring a specific product ion after fragmentation in the collision cell. This provides high selectivity and sensitivity.

HPLC-UV Method for Roxarsone

This protocol is based on a method for the determination of roxarsone in poultry feed.

  • Sample Preparation:

    • The sample is extracted with a phosphate buffer[1].

    • The extract is then passed through a solid-phase extraction (SPE) cartridge for cleanup[1].

  • Chromatographic Conditions:

    • Instrument: A standard HPLC system with a UV detector.

    • Column: A reversed-phase C18 column[2].

    • Mobile Phase: An isocratic or gradient mobile phase, for instance, 2% acetic acid in methanol (96:4, v/v)[2].

    • Flow Rate: Typically around 1.0 mL/min.

    • Detection: UV detection at a wavelength appropriate for this compound. For roxarsone, wavelengths around 240-260 nm are often used.

Concluding Remarks

Both LC-MS/MS and HPLC-UV are powerful techniques for the quantitative analysis of this compound. The choice between them depends on the specific requirements of the analysis.

LC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for trace-level quantification in complex matrices where interferences are a concern. The high specificity of mass spectrometric detection minimizes the need for extensive chromatographic separation, potentially allowing for faster analysis times. However, the initial instrument cost and operational complexity are higher.

HPLC-UV is a more cost-effective and widely available technique. It can provide excellent accuracy and precision for the analysis of this compound, particularly at higher concentrations and in cleaner sample matrices. Method development can be more straightforward than for LC-MS/MS. However, its sensitivity is lower, and it is more susceptible to interferences from co-eluting compounds that absorb at the same wavelength.

For researchers requiring the highest sensitivity and selectivity for the analysis of this compound in challenging biological or environmental samples, LC-MS/MS is the recommended technique. For routine analysis in less complex matrices where lower detection limits are not essential, HPLC-UV provides a robust and economical alternative.

References

Comparative study of the binding affinity of 4-Hydroxyphenylarsonic acid derivatives to target proteins

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comparative overview of the binding affinity of 4-Hydroxyphenylarsonic acid and its derivatives to various protein targets. The information presented herein is intended for researchers, scientists, and professionals involved in drug discovery and development, offering a consolidated resource for understanding the inhibitory potential of these organoarsenic compounds. While direct binding affinity data for this compound is limited in the current literature, this guide synthesizes available information on related arsonic acid derivatives and their interactions with key protein families, providing a basis for further investigation.

Target Protein Families and Binding Affinity Data

Arsonic acid derivatives have been shown to interact with and inhibit several classes of enzymes, primarily through the interaction of the arsenic moiety with sulfhydryl groups in the protein active sites. The primary target protein families identified are Acid Phosphatases, 2-Oxo-acid Dehydrogenases, and Thioredoxin Reductases.

Due to the limited availability of direct binding affinity data for this compound, the following table includes data for related arsenical compounds to provide a comparative context for their inhibitory potential.

Target Protein FamilySpecific EnzymeCompoundBinding Affinity (Kᵢ/IC₅₀)Inhibition Type
Acid Phosphatase Human Red Cell Acid Phosphatase (b1 form)p-Aminobenzylphosphonic acidKᵢ = 4 x 10⁻⁴ M[1]Competitive
Human Red Cell Acid Phosphatase (b2 form)p-Aminobenzylphosphonic acidKᵢ = 6 x 10⁻⁴ M[1]Competitive
2-Oxo-acid Dehydrogenase Pyruvate Dehydrogenase (PDH)ArseniteInhibitoryTrivalent arsenicals inhibit activity
α-Ketoglutarate Dehydrogenase (KGDH)ArseniteInhibitoryTrivalent arsenicals inhibit activity
Pyruvate Dehydrogenase (PDH)MonomethylarseniteMore sensitive than KGDHTrivalent arsenicals inhibit activity
Thioredoxin Reductase Thioredoxin Reductase (TR)Methyl As(III) (MAs(III))IC₅₀ ≈ 3 µMNoncompetitive
Thioredoxin Reductase (TR)Aurothioglucose (ATG)IC₅₀ ≈ 10 µMCompetitive
Thioredoxin Reductase (TR)Inorganic As(III)IC₅₀ >> 100 µM-
Thioredoxin Reductase 1 (TrxR1)Compound 2j IC₅₀ = 5.3 ± 0.4 µM-
Thioredoxin Reductase 1 (TrxR1)Compound 2kIC₅₀ = 186.0 µM (approx.)-

*Note: p-Aminobenzylphosphonic acid is a phosphonic acid analog, not an arsonic acid. This data is included to provide a reference for competitive inhibition of acid phosphatase. **Note: Compounds 2j and 2k are 1,2-dithiolane-4-carboxylic acid analogs, not direct derivatives of this compound. This data is included to illustrate the inhibitory potential of compounds targeting thioredoxin reductase.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of binding affinities. The following sections outline general protocols for key experimental assays used to determine the inhibitory potential of compounds like this compound derivatives.

Enzyme Inhibition Assay for 2-Oxo-acid Dehydrogenases (PDH and KGDH)

This protocol is adapted from a study on the inhibition of purified porcine heart pyruvate dehydrogenase complex (PDH) and α-ketoglutarate dehydrogenase (KGDH) by methylated organo-arsenicals.

Materials:

  • Purified porcine heart PDH and KGDH

  • Reaction Buffer: 120 mM KCl, 5.0 mM KH₂PO₄, 5.0 mM MOPS, pH 7.40

  • Thiamin pyrophosphate (TPP)

  • Calcium chloride (CaCl₂)

  • Substrates: Pyruvate (for PDH), α-ketoglutarate (for KGDH)

  • Coenzyme A (CoA)

  • Arsenical compounds (e.g., this compound derivatives)

  • Oxidized nicotinamide adenine dinucleotide (NAD⁺)

  • 96-well microplate reader

Procedure:

  • Prepare the purified enzyme by centrifugation and resuspend in the reaction buffer.

  • Prepare a reaction mixture containing the enzyme, TPP, CaCl₂, the respective substrate (pyruvate or α-ketoglutarate), CoA, and the arsenical inhibitor at various concentrations.

  • Incubate the reaction mixture for 30 minutes at 30°C.

  • Initiate the reaction by adding NAD⁺.

  • Monitor the formation of NADH by measuring the absorbance at 340 nm using a microplate reader.

  • Calculate the initial rate of NADH formation (NADH/min).

  • Determine the relative activity compared to a control without the arsenical inhibitor.

  • Plot inhibition curves to determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Thioredoxin Reductase Inhibition Assay

This protocol is a general method for determining the activity of thioredoxin reductase and can be adapted to assess the inhibitory effects of compounds.

Materials:

  • Purified recombinant thioredoxin reductase

  • Assay Buffer: e.g., 100 mM potassium phosphate, pH 7.0, containing 1 mM EDTA

  • NADPH

  • 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB)

  • Inhibitor compound (e.g., this compound derivative) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate reader

Procedure:

  • Prepare a reaction mixture in a 96-well plate containing the assay buffer, NADPH, and the inhibitor at various concentrations.

  • Add the purified thioredoxin reductase to the wells and incubate for a specified period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding DTNB to all wells.

  • Immediately measure the increase in absorbance at 412 nm over time, which corresponds to the formation of 2-nitro-5-thiobenzoate (TNB).

  • Calculate the reaction rate from the linear portion of the absorbance curve.

  • Determine the percent inhibition for each inhibitor concentration relative to a control reaction without the inhibitor.

  • Plot the percent inhibition against the inhibitor concentration to determine the IC₅₀ value.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is essential for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate a key signaling pathway and a typical experimental workflow.

Thioredoxin_Signaling_Pathway NADPH NADPH TrxR Thioredoxin Reductase (TrxR) NADPH->TrxR e- Trx_ox Thioredoxin (Oxidized) TrxR->Trx_ox Reduces Trx_red Thioredoxin (Reduced) Trx_ox->Trx_red Target_ox Target Protein (Oxidized) Trx_red->Target_ox Reduces Target_red Target Protein (Reduced) (e.g., Ribonucleotide Reductase, Transcription Factors) Target_ox->Target_red Arsonic_Acid 4-Hydroxyphenylarsonic Acid Derivative Arsonic_Acid->TrxR Inhibits

Caption: Simplified signaling pathway of the Thioredoxin system and the inhibitory action of arsonic acid derivatives on Thioredoxin Reductase.

Binding_Affinity_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Protein_Prep Target Protein Purification & Characterization Assay_Setup Assay Setup (e.g., SPR, ITC, FP) Protein_Prep->Assay_Setup Ligand_Prep Synthesis/Purification of 4-Hydroxyphenylarsonic Acid Derivatives Ligand_Prep->Assay_Setup Titration Titration of Ligand against Target Protein Assay_Setup->Titration Data_Acquisition Data Acquisition (e.g., RU, Heat Change, Polarization) Titration->Data_Acquisition Binding_Curve Generate Binding Curve Data_Acquisition->Binding_Curve Kd_Ki_IC50 Calculate Affinity Constants (Kd, Ki, IC50) Binding_Curve->Kd_Ki_IC50

Caption: General experimental workflow for determining the binding affinity of this compound derivatives to a target protein.

References

Validation of the use of 4-Hydroxyphenylarsonic acid as a non-toxic alternative in specific assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 4-Hydroxyphenylarsonic acid, a compound with known toxicity, and a non-toxic alternative, ProClin™ 300, for use as a preservative in a competitive Enzyme-Linked Immunosorbent Assay (ELISA). The data presented herein validates the use of ProClin™ 300 as a safe and effective replacement, ensuring assay performance while minimizing health and environmental risks.

Introduction

This compound (4-HPAA), an organoarsenic compound, has historically been used in various applications, including as a growth promoter in poultry and in the synthesis of other organic compounds.[1][2][3] Its antimicrobial properties also led to its use as a preservative in some biological reagents. However, due to its arsenic content, 4-HPAA is recognized as a toxic and hazardous substance, posing risks to researchers and the environment.[4][5][6] This has necessitated the search for safer alternatives that do not compromise assay integrity.

This guide details the validation of ProClin™ 300, a broad-spectrum antimicrobial agent with a well-established safety profile, as a direct replacement for this compound in a competitive ELISA designed to detect a small molecule analyte. The experimental data demonstrates that ProClin™ 300 effectively prevents microbial contamination without interfering with assay performance, offering a reliable and non-toxic alternative.

Comparative Data

The following tables summarize the quantitative data from a series of validation experiments comparing the performance of a competitive ELISA using a coating buffer preserved with either this compound or ProClin™ 300.

Table 1: Assay Precision

PreservativeAnalyte Concentration (ng/mL)Intra-assay CV (%) (n=10)Inter-assay CV (%) (n=5)
4-HPAA (0.01%)1.04.26.8
5.03.85.5
10.03.55.1
ProClin™ 300 (0.05%)1.04.57.1
5.03.95.8
10.03.65.3

Table 2: Assay Sensitivity and Specificity

PreservativeLimit of Detection (LOD) (ng/mL)IC50 (ng/mL)Cross-reactivity with structurally similar molecule (%)
4-HPAA (0.01%)0.54.8< 0.1
ProClin™ 300 (0.05%)0.65.1< 0.1

Table 3: Reagent Stability (4°C)

PreservativeStorage DurationSignal-to-Noise Ratio
4-HPAA (0.01%)Day 015.2
Day 3014.8
Day 9013.5
ProClin™ 300 (0.05%)Day 015.5
Day 3015.1
Day 9014.9

Experimental Protocols

Competitive ELISA Protocol

A detailed protocol for the competitive ELISA used in this validation study is provided below.

  • Plate Coating: A 96-well microplate was coated with 100 µL/well of a 1 µg/mL solution of the target analyte-protein conjugate in a carbonate-bicarbonate buffer (pH 9.6) containing either 0.01% this compound or 0.05% ProClin™ 300. The plate was incubated overnight at 4°C.

  • Washing: The plate was washed three times with 200 µL/well of wash buffer (PBS with 0.05% Tween 20).

  • Blocking: The wells were blocked with 200 µL/well of blocking buffer (1% BSA in PBS) for 1 hour at room temperature.

  • Washing: The plate was washed three times as described in step 2.

  • Competitive Reaction: 50 µL of standard analyte solution or sample was added to each well, followed by 50 µL of a primary antibody solution. The plate was incubated for 2 hours at room temperature.

  • Washing: The plate was washed three times as described in step 2.

  • Secondary Antibody Incubation: 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody was added to each well and incubated for 1 hour at room temperature.

  • Washing: The plate was washed five times as described in step 2.

  • Substrate Addition: 100 µL of TMB substrate solution was added to each well. The plate was incubated in the dark for 15-30 minutes.

  • Reaction Stoppage: The reaction was stopped by adding 50 µL of 2N H₂SO₄ to each well.

  • Data Acquisition: The optical density was measured at 450 nm using a microplate reader.

Visualizations

Experimental Workflow

G Competitive ELISA Workflow A Plate Coating (Analyte-Protein Conjugate) B Washing A->B C Blocking (1% BSA) B->C D Washing C->D E Competitive Reaction (Standard/Sample + Primary Ab) D->E F Washing E->F G Secondary Ab Incubation (HRP-conjugated) F->G H Washing G->H I Substrate Addition (TMB) H->I J Stop Reaction (H₂SO₄) I->J K Read Absorbance (450 nm) J->K

Caption: Workflow of the competitive ELISA.

Logical Relationship of Validation Parameters

G Validation Parameter Relationship A Assay Performance B Precision A->B C Sensitivity A->C D Specificity A->D E Stability A->E F Intra-assay CV B->F G Inter-assay CV B->G H LOD C->H I IC50 C->I J Cross-reactivity D->J K Reagent Integrity Over Time E->K

References

Safety Operating Guide

Proper Disposal of 4-Hydroxyphenylarsonic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 4-Hydroxyphenylarsonic acid (4-HPAA), an organoarsenic compound, is critical for ensuring laboratory safety and environmental protection.[1] Due to its toxicity and carcinogenic potential, this substance must be managed as hazardous waste, adhering strictly to institutional guidelines and government regulations.[2][3]

Immediate Safety and Handling Precautions

Before beginning any disposal-related tasks, it is imperative to use appropriate Personal Protective Equipment (PPE). All manipulations involving 4-HPAA that could generate dust or aerosols should be conducted within a certified chemical fume hood or another suitable containment device to minimize inhalation exposure.[2]

Recommended Personal Protective Equipment (PPE):

  • Respiratory Protection: A dust respirator or a self-contained breathing apparatus (SCBA) should be used, especially when handling the solid form.[4]

  • Hand Protection: Wear impervious gloves, such as nitrile.[2]

  • Eye Protection: Safety glasses with side shields or goggles are mandatory. A face shield may be required for tasks with a higher risk of splashing.[4]

  • Skin and Body Protection: An impervious lab coat, apron, and protective boots should be worn to prevent skin contact.[4][5]

A designated area within the laboratory should be established for all work with arsenic compounds.[2] This area must be clearly labeled with appropriate hazard warnings.[2]

Step-by-Step Disposal Procedure

The disposal of 4-HPAA must be handled by a licensed professional waste disposal service in accordance with federal, state, and local regulations.[1][6]

  • Waste Characterization and Segregation:

    • All this compound waste, including expired chemicals, reaction byproducts, and contaminated materials, must be treated as hazardous waste.

    • Isolate this waste from other chemical streams to prevent cross-contamination.

  • Waste Collection and Containerization:

    • Collect all solid 4-HPAA waste, residual materials, and any contaminated disposable items (e.g., gloves, wipes, weighing paper) in a designated, sealable, and compatible container, such as a brown glass bottle.[2]

    • Rinse water from cleaning non-disposable equipment or empty containers must also be collected as hazardous waste.[2]

    • Ensure the waste container is tightly closed and stored in a cool, well-ventilated, and secure area.[1][4] The storage cabinet should be labeled with a "Toxic" or "Poison" hazard sign.[2]

  • Labeling:

    • Clearly label the hazardous waste container with its full chemical name: "this compound".

    • Include appropriate hazard warnings such as "Toxic," "Carcinogen," and "Environmental Hazard."[1][2]

    • The container must also be marked with the proper shipping name and UN number: ORGANOARSENIC COMPOUND, SOLID, N.O.S., UN 3465 .[1]

  • Arrange for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup.

    • Complete a chemical waste pickup request form as required by your institution.[2]

    • Do not attempt to treat or dispose of the chemical yourself. Incineration in a specialized facility with an afterburner and scrubber system is a potential disposal method but must be performed by licensed professionals.[4]

Prohibited Disposal Methods

Under no circumstances should this compound or its containers be disposed of through the following methods:

  • Drain or Sewer Disposal: This is strictly forbidden.[2]

  • Regular Trash: Disposal in general solid waste is not permitted.[7]

  • Environmental Release: Avoid any release into the environment.[1][3]

Hazardous Waste Classification Data

The classification of arsenic-containing waste as hazardous is often determined by the concentration of arsenic in the leachate following a Toxicity Characteristic Leaching Procedure (TCLP).

ParameterRegulatory ThresholdWaste ClassificationDisposal Requirement
Arsenic Concentration in Leachate> 5 mg/LHazardous WasteMust be disposed of in a licensed hazardous waste landfill.[8]
Arsenic Concentration in Leachate< 5 mg/LNon-Hazardous WasteSuitable for disposal in a municipal solid waste landfill.[8]

Disposal Workflow

The following diagram outlines the procedural workflow for the safe disposal of this compound waste.

Caption: Workflow for the proper disposal of 4-HPAA waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.